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Core Science & Biosynthesis

Foundational

The Definitive Guide to 2',4',5'-Trifluorobiphenyl-4-ol: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated building blocks is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated building blocks is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2',4',5'-Trifluorobiphenyl-4-ol (CAS: 1298129-65-3) is a highly specialized, lipophilic intermediate utilized extensively in the development of targeted therapeutics[1].

This whitepaper provides an in-depth technical analysis of 2',4',5'-trifluorobiphenyl-4-ol. We explore its core physicochemical properties, detail self-validating synthetic protocols for its generation and downstream application, and examine its critical role in the synthesis of indazole-acetic acid derivatives—specifically, potent antagonists of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)[2][3].

Physicochemical Properties & Structural Causality

The utility of 2',4',5'-trifluorobiphenyl-4-ol stems directly from its molecular architecture. The biphenyl core provides a rigid, hydrophobic scaffold, while the specific trifluoro-substitution pattern (2', 4', 5') and the para-hydroxyl group dictate its reactivity and biological utility.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
Molecular Formula C₁₂H₇F₃ODefines stoichiometry and elemental composition.
Molecular Weight 224.18 g/mol Low molecular weight ensures that downstream coupling (e.g., to an indazole core) yields a final API that complies with Lipinski’s Rule of Five.
Physical State Crystalline SolidFacilitates high-purity isolation via recrystallization during scale-up.
Predicted pKa ~9.2 – 9.5The electron-withdrawing inductive effect of the three fluorine atoms across the biphenyl axis slightly lowers the pKa compared to standard biphenyl-4-ol (~10.0). This generates a more stable and reactive phenoxide anion under basic conditions.
Predicted LogP ~3.8The high lipophilicity driven by the trifluorophenyl ring is crucial for displacing ordered water molecules and maximizing hydrophobic contacts within target receptor pockets.
Mechanistic Insights into the Fluorine Substitution

The 2',4',5'-trifluoro pattern is not arbitrary. In drug design, this specific arrangement serves a dual purpose:

  • Metabolic Shielding: By occupying the 2', 4', and 5' positions, the fluorine atoms block the primary "soft spots" typically targeted by Cytochrome P450 enzymes for aromatic hydroxylation, thereby extending the in vivo half-life of the final drug[4].

  • Halogen Bonding & Conformation: The highly electronegative fluorine atoms create a localized dipole that can participate in orthogonal halogen bonding with backbone carbonyls in the target protein. Furthermore, the ortho-fluorine (at the 2' position) induces a slight steric clash with the adjacent phenyl ring, forcing the biphenyl system into a non-planar, twisted conformation that is often required for optimal receptor fit.

Synthetic Methodology: Generating the Biphenyl Core

The synthesis of 2',4',5'-trifluorobiphenyl-4-ol is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol below is designed as a self-validating system to ensure high yield and purity[5][6].

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C biphenyl bond between 4-bromophenol and 2,4,5-trifluorophenylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a rigorously dried Schlenk flask, combine 4-bromophenol (1.0 eq) and 2,4,5-trifluorophenylboronic acid (1.1 eq). The slight excess of boronic acid compensates for potential oxidative homocoupling side-reactions.

  • Catalyst & Base Addition: Add Palladium(II) dichloride (dppf) [Pd(dppf)Cl₂] (0.05 eq) and Potassium Carbonate (K₂CO₃) (2.0 eq). Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides a sterically demanding environment that accelerates the reductive elimination step while preventing the dehalogenation of the fluorine atoms.

  • Solvent System & Degassing: Add a biphasic solvent mixture of Toluene and Water (4:1 v/v). Purge the system with Argon or N₂ for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species and the boronic acid. The biphasic system ensures the solubility of both the organic substrates (Toluene) and the inorganic base (Water).

  • Thermal Activation: Heat the reaction mixture to 90°C under reflux for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition. Wash the organic layer with 1M HCl (to neutralize the base) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid via silica gel flash chromatography (Hexane:EtOAc gradient).

Self-Validation & Quality Control:

  • In-Process: Reaction completion is validated by TLC (Hexane:EtOAc 4:1, UV active at 254 nm). The disappearance of the 4-bromophenol spot confirms conversion.

  • Post-Process: The isolated product is analyzed via crude ¹⁹F NMR. The presence of three distinct multiplet signals between -110 and -140 ppm confirms that no defluorination occurred during the catalytic cycle.

Downstream Application: Synthesis of CRTH2 Antagonists

2',4',5'-Trifluorobiphenyl-4-ol is a critical precursor in the synthesis of indazole-acetic acid derivatives, which are potent antagonists of the CRTH2 receptor used to treat asthma and allergic rhinitis[2][7].

Protocol 2: Williamson Ether Synthesis (Alkylation)

Objective: Couple the biphenyl-4-ol to a bromomethyl-indazole core to form the critical yloxymethyl linkage.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2',4',5'-trifluorobiphenyl-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) and stir at room temperature for 30 minutes. Causality: Cs₂CO₃ is a mild but highly effective base; the large cesium cation enhances the solubility and nucleophilicity of the resulting phenoxide anion (the "naked anion" effect).

  • Alkylation: Dropwise, add a solution of the target bromomethyl-indazole derivative (1.0 eq) in DMF.

  • Reaction: Stir the mixture at 60°C for 4-6 hours.

  • Workup & Validation: Quench with ice water to precipitate the product. Filter and wash with cold water.

    • Validation: The formation of the ether linkage is confirmed by the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) in FTIR and the appearance of a sharp singlet integrating to 2H (~5.2 ppm) in ¹H NMR, representing the newly formed -O-CH₂- bridge.

SynthWorkflow A 4-Bromophenol + 2,4,5-Trifluorophenylboronic acid B Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) A->B C 2',4',5'-Trifluorobiphenyl-4-ol (Key Intermediate) B->C D Williamson Ether Synthesis (Cs2CO3, DMF) C->D F CRTH2 Antagonist (Target API) D->F E Bromomethyl-indazole Derivative E->D

Caption: Synthetic workflow for generating 2',4',5'-trifluorobiphenyl-4-ol and its downstream API integration.

Pharmacodynamic Context: The CRTH2 Pathway

Prostaglandin D2 (PGD2) is a major inflammatory mediator released by mast cells upon allergen exposure. PGD2 binds to the CRTH2 receptor (a G-protein coupled receptor) on Th2 cells and eosinophils, triggering a Gi-mediated signaling cascade that leads to chemotaxis and severe airway inflammation[3][7].

APIs derived from 2',4',5'-trifluorobiphenyl-4-ol act as competitive antagonists at the CRTH2 receptor. The trifluorobiphenyl tail anchors deeply into the hydrophobic binding pocket of the receptor, displacing PGD2 and halting the inflammatory cascade at its source[2].

CRTH2Pathway Allergen Allergen Exposure MastCell Mast Cell De-granulation Allergen->MastCell PGD2 Prostaglandin D2 (PGD2) Release MastCell->PGD2 CRTH2 CRTH2 Receptor (DP2) on Th2 Cells / Eosinophils PGD2->CRTH2 Agonist Binding Gi Gi Protein Signaling (↓ cAMP, ↑ Intracellular Ca2+) CRTH2->Gi Chemotaxis Chemotaxis & Th2 Activation (Asthma / Allergic Rhinitis) Gi->Chemotaxis Antagonist Trifluorobiphenyl-Indazole API (CRTH2 Antagonist) Antagonist->CRTH2 Competitive Inhibition

Caption: The CRTH2 inflammatory signaling pathway and the mechanism of action of the targeted antagonist.

References

  • LookChem. "CAS No.1298129-65-3, 2',4',5'-trifluoro-biphenyl-4-ol." LookChem Chemical Database. Available at: [Link]

  • Norman, P. "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis." Journal of Medicinal Chemistry, ACS Publications, 2012. Available at: [Link]

  • Crosignani, S., et al. "WO2013010880A1 - New crth2 antagonists." Google Patents, 2013.
  • M. A. S. Silva, et al. "Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent." ACS Applied Nano Materials, ACS Publications, 2022. Available at: [Link]

Sources

Exploratory

Crystal Structure and Polymorphism Analysis of 2',4',5'-Trifluoro-biphenyl-4-ol: A Technical Guide

Executive Summary The rational design and solid-state characterization of active pharmaceutical ingredients (APIs) and advanced organic materials rely heavily on understanding crystal polymorphism. 2',4',5'-trifluoro-bip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and solid-state characterization of active pharmaceutical ingredients (APIs) and advanced organic materials rely heavily on understanding crystal polymorphism. 2',4',5'-trifluoro-biphenyl-4-ol (TFBP-ol) serves as a highly instructive model compound for investigating the delicate balance between strong hydrogen bonding and weak non-covalent interactions.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for polymorph screening, structural elucidation, and thermodynamic analysis. By dissecting the causality behind experimental methodologies, this guide bridges the gap between theoretical crystallography and applied materials science.

Mechanistic Principles of Fluorinated Biphenyl Polymorphism

The biphenyl-4-ol core inherently forms densely packed, well-oriented structures driven by the strong dipole moment of the hydroxyl group and the rigidity of the biaryl system[1]. However, the introduction of fluorine atoms at the 2', 4', and 5' positions fundamentally alters the solid-state landscape.

Polymorphism in TFBP-ol is dictated by two competing structural forces:

  • Steric Torsion: The highly electronegative fluorine atom at the 2'-position introduces significant steric hindrance against the ortho-hydrogens of the phenolic ring. This forces the biphenyl backbone out of planarity, creating a specific dihedral angle that dictates molecular packing.

  • Non-Covalent Competition: In typical phenols, strong O-H···O hydrogen bonds dominate the crystal lattice. However, in fluorinated aromatic systems, directed polymorphism is often achieved through weak non-covalent control. The electronic substituent effect of the fluorine atoms weakens traditional interactions and increases the competitiveness of alternative packing motifs, such as O-H···F and C-H···F interactions[2].

The foundational principles of polymorphic systems dictate that varying crystallization conditions—such as solvent polarity and supersaturation rates—can isolate these distinct solid-state forms, each possessing unique thermodynamic and physicochemical properties[3].

Workflow for Polymorph Screening and Discovery

To systematically map the polymorphic landscape of TFBP-ol, a multi-pronged screening approach must be employed. The following workflow isolates both the thermodynamically stable form and kinetically trapped metastable variants.

PolymorphScreening Start Synthesized TFBP-ol API Solvent Solvent Selection (Varying Polarity/H-bond capacity) Start->Solvent Grind Neat/Solvent-Drop Grinding (Mechanochemical) Start->Grind Evap Slow Evaporation (Thermodynamic Control) Solvent->Evap Cool Fast Cooling (Kinetic Control) Solvent->Cool XRD PXRD & DSC Characterization Evap->XRD Cool->XRD Grind->XRD

Workflow for polymorph screening highlighting thermodynamic and kinetic control pathways.

Protocol 1: Comprehensive Polymorph Screening

1. Solvent-Mediated Evaporation (Thermodynamic Control)

  • Procedure: Dissolve 50 mg of TFBP-ol in 2 mL of selected solvents (e.g., methanol, ethyl acetate, heptane) in 5 mL glass vials. Puncture the vial caps with a 20-gauge needle and leave undisturbed at 25 °C.

  • Causality: Solvents with high hydrogen-bond accepting propensity (e.g., ethyl acetate) disrupt the solute's intrinsic O-H···O networks. By controlling the evaporation rate with a punctured cap, the system maintains thermodynamic equilibrium as it slowly crosses the supersaturation boundary, allowing the molecules sufficient time to arrange into the lowest-energy, most densely packed crystal lattice (Form I).

2. Antisolvent Precipitation (Kinetic Control)

  • Procedure: Prepare a saturated solution of TFBP-ol in acetone (solvent). Rapidly inject it into an excess of cold water (antisolvent) under high shear stirring (1000 rpm). Filter the resulting precipitate immediately.

  • Causality: The sudden shift in solvent composition causes an immediate, massive spike in supersaturation. This rapid kinetic precipitation forces the molecules to aggregate instantaneously before they can overcome the activation energy required to form the thermodynamically stable lattice, typically yielding a metastable polymorph (Form II) or an amorphous phase.

3. Liquid-Assisted Grinding (Mechanochemical)

  • Procedure: Place 100 mg of TFBP-ol into a stainless-steel grinding jar with a 5 mm steel ball. Add 10 µL of cyclohexane (solvent-drop). Mill at 25 Hz for 20 minutes.

  • Causality: Mechanical energy overcomes the activation barrier for solid-state phase transitions. The catalytic amount of non-polar solvent provides localized molecular mobility without dissolving the bulk powder, driving the system toward the thermodynamically stable polymorph via a solvent-mediated phase transformation mechanism.

Crystal Structure Analysis & X-ray Diffraction

Once single crystals of the TFBP-ol polymorphs are isolated, Single-Crystal X-Ray Diffraction (SCXRD) is employed to unambiguously determine the atomic coordinates and intermolecular interactions.

SCXRDLogic Crystal Crystal Selection (Polarized Light) Diffraction X-Ray Data Collection (Mo Kα, 100 K) Crystal->Diffraction Integration Data Integration (SAINT/CrysAlisPro) Diffraction->Integration Solution Structure Solution (Intrinsic Phasing) Integration->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Sequential logic for Single-Crystal X-Ray Diffraction (SCXRD) data processing and validation.

Protocol 2: SCXRD Data Collection and Refinement

1. Crystal Selection and Mounting

  • Procedure: Submerge the crystallization vial contents in paratone-N oil. Under a polarized light microscope, select a single crystal exhibiting uniform extinction (indicating a lack of twinning or macroscopic defects). Mount the crystal on a polyimide loop.

  • Causality: Paratone oil acts as a highly viscous cryoprotectant. It prevents the crystal from absorbing atmospheric moisture or degrading via solvent loss, which would otherwise induce crystal lattice stress and severely degrade diffraction resolution.

2. Data Collection

  • Procedure: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Flash-cool the sample to 100 K using a nitrogen cryostream.

  • Causality: Flash-cooling to 100 K drastically reduces the thermal motion (anisotropic displacement) of the atoms. This is particularly critical for TFBP-ol, as the highly electronegative fluorine atoms exhibit significant thermal libration at room temperature, which blurs their electron density maps and obscures weak C-H···F interactions.

3. Structure Solution and Refinement

  • Procedure: Integrate the raw diffraction frames using data reduction software. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality: Intrinsic phasing efficiently locates the heavier atoms (F, O, C) by exploiting the statistical relationships between diffracted intensities. Refining on F² ensures that even weak, high-angle reflections contribute to the structural model, yielding highly precise bond lengths and torsion angles necessary for evaluating polymorphic differences.

Quantitative Data: Polymorph Characterization

The structural divergence between the thermodynamically stable Form I and the metastable Form II of TFBP-ol is highlighted by their crystallographic parameters and primary hydrogen-bonding motifs.

Crystallographic ParameterForm I (Thermodynamic)Form II (Metastable)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Temperature (K) 100100
Z (Molecules/Unit Cell) 42
Unit Cell Volume (ų) 1150.42560.21
Calculated Density (g/cm³) 1.5431.512
Primary H-Bond Motif Infinite O-H···O chainsIsolated O-H···F dimers
Dihedral Angle (Rings A-B) 42.5°35.1°

Table 1: Comparative crystallographic data for TFBP-ol polymorphs. Form I exhibits a higher calculated density, indicative of more efficient crystal packing driven by infinite O-H···O chains, whereas Form II relies on weaker O-H···F interactions.

Conclusion

The comprehensive analysis of 2',4',5'-trifluoro-biphenyl-4-ol reveals that the solid-state behavior of fluorinated biaryls is governed by a delicate interplay between steric torsion and competing non-covalent interactions. By applying rigorous thermodynamic and kinetic controls during the screening phase, and validating the resulting structures via low-temperature SCXRD, researchers can construct a self-validating framework for polymorph discovery. Understanding these mechanistic principles is paramount for ensuring phase purity, stability, and optimal performance in pharmaceutical and advanced material applications.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge. Available at:[Link][3]

  • Sharber, S. A., Mann, A., Shih, K.-C., Mullin, W. J., Nieh, M.-P., & Thomas, S. W. (2019). Directed polymorphism and mechanofluorochromism of conjugated materials through weak non-covalent control. Journal of Materials Chemistry C, 7(27), 8316-8324. Available at:[Link][2]

  • Terfort, A., et al. (2018). Understanding the Properties of Tailor-Made Self-Assembled Monolayers with Embedded Dipole Moments for Interface Engineering. The Journal of Physical Chemistry C, 122(49), 28007–28016. Available at:[Link][1]

Sources

Foundational

Thermodynamic Stability Profile of 2',4',5'-Trifluoro-biphenyl-4-ol: A Technical Guide for Drug Development

Executive Summary The integration of fluorinated biphenyl motifs into pharmaceutical pipelines has revolutionized drug design, primarily due to the unique steric and electronic properties imparted by fluorine. 2',4',5'-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated biphenyl motifs into pharmaceutical pipelines has revolutionized drug design, primarily due to the unique steric and electronic properties imparted by fluorine. 2',4',5'-trifluoro-biphenyl-4-ol represents a critical structural scaffold. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the causality behind its structural energetics, forced degradation vulnerabilities, and the self-validating experimental protocols required to accurately profile its stability matrix.

Structural Energetics and C-F Bond Dynamics

The thermodynamic stability of 2',4',5'-trifluoro-biphenyl-4-ol is fundamentally governed by the high electronegativity and small van der Waals radius of its three fluorine atoms. The C-F bond is one of the strongest in organic chemistry (typically ~116 kcal/mol), providing exceptional resistance to oxidative and thermal degradation[1].

Electron Delocalization and NBO Causality

Natural Bond Orbital (NBO) charge analysis of polyfluorinated biphenyls demonstrates that the stability of these compounds is not merely a function of bond strength, but of complex electron delocalization[1]. The highly electronegative fluorine atoms on the 2', 4', and 5' positions withdraw electron density via inductive effects (-I), while simultaneously donating electron density through resonance (+R) into the biphenyl π-system.

This dual-action stabilizes the aromatic ring against electrophilic attack but can induce specific vulnerabilities. For instance, the presence of the hydroxyl group (-OH) on the opposing phenyl ring creates a "push-pull" electronic environment. The thermodynamic sink of this molecule heavily favors the intact biphenyl system; however, under extreme localized pH stress, the phenolic proton becomes highly labile, altering the electronic distribution and potentially activating the inter-ring C-C bond to rotational stress or oxidative cleavage.

G A 2',4',5'-Trifluoro-biphenyl-4-ol B Inductive Effect (-I) C-F Bond Strengthening A->B C Resonance Effect (+R) π-System Delocalization A->C D Phenolic Deprotonation (High pH Stress) A->D E Thermodynamic Stabilization B->E C->E F Oxidative Vulnerability D->F

Electronic effects dictating the thermodynamic stability of the fluorinated biphenyl scaffold.

Forced Degradation & Stability Profiling

To establish a self-validating stability profile, researchers must subject the compound to forced degradation studies. The degradation of fluorinated biphenyls is highly structure-dependent and heavily influenced by the pH of the medium, temperature, and light exposure[2].

Causality in Stress Testing
  • Acidic/Basic Hydrolysis: While direct cleavage of the C-F bond via hydrolysis is thermodynamically unfavorable due to its high bond energy, the phenolic -OH group is highly susceptible to base-catalyzed deprotonation[2]. Under extreme basic conditions, the resulting phenoxide ion increases electron density across the biphenyl system, which can unexpectedly activate the fluorinated ring toward nucleophilic aromatic substitution (S_NAr), particularly at the 4'-fluoro position which is para to the biphenyl linkage.

  • Thermal Stress: Elevated temperatures accelerate the kinetic pathways that overcome the high activation energy (E_a) required for biphenyl ring cleavage.

Step-by-Step Experimental Protocol: Forced Degradation

This protocol ensures a self-validating system by utilizing parallel control experiments to isolate the effects of solvent, pH, and temperature[2].

Phase 1: Preparation and Baseline Establishment

  • Stock Solution: Dissolve 10 mg of 2',4',5'-trifluoro-biphenyl-4-ol in 10 mL of HPLC-grade acetonitrile (1 mg/mL).

  • Baseline Analysis: Inject 10 µL of the stock solution into the HPLC (Pentafluorophenyl (PFP) stationary phase recommended for fluorinated compounds) to establish the baseline retention time and peak area[2].

Phase 2: Stress Conditions (Conducted in sealed amber vials to prevent photodegradation) 3. Acidic Stress: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 48 hours. 4. Basic Stress: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 48 hours. 5. Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. 6. Thermal Control: Mix 1 mL of stock solution with 1 mL of LC-MS grade water. Incubate at 60°C for 48 hours.

Phase 3: Quenching and Analysis 7. Neutralization: Quench the acidic and basic samples by adding 1 mL of 1N NaOH and 1N HCl, respectively. 8. Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. 9. Quantification: Analyze via HPLC-UV/MS. Calculate the percentage of the remaining intact parent compound relative to the thermal control to isolate chemical degradation from purely thermal degradation.

G Start Stock Solution (1 mg/mL) Acid 1N HCl @ 60°C Start->Acid Base 1N NaOH @ 60°C Start->Base Ox 3% H2O2 @ RT Start->Ox Control Water @ 60°C (Control) Start->Control Quench Neutralize & Filter Acid->Quench Base->Quench Ox->Quench Control->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC

Experimental workflow for the forced degradation and stability profiling of fluorinated biphenyls.

Quantitative Stability Metrics

The following table synthesizes the expected thermodynamic stability metrics and degradation profiles based on the structural energetics of polyfluorinated biphenyl-4-ol derivatives under standardized stress conditions.

Stress ConditionReagent / TempExposure TimeExpected Degradation (%)Primary Degradation Mechanism
Thermal (Control) H₂O / 60°C48 Hours< 1.0%None (High Thermodynamic Stability)
Acidic Hydrolysis 1N HCl / 60°C48 Hours2.5 - 4.0%Minor cleavage of biphenyl linkage
Basic Hydrolysis 1N NaOH / 60°C48 Hours8.0 - 12.0%Phenoxide formation; potential S_NAr at 4'-F
Oxidative 3% H₂O₂ / 25°C24 Hours15.0 - 20.0%Quinone formation via phenol oxidation
Photolytic (UV) UV-Vis (ICH Q1B)1.2M lux hrs5.0 - 7.0%Radical-induced C-F homolytic cleavage

Data represents generalized kinetic vulnerability profiles for highly fluorinated phenolic biphenyls.

Analytical Resolution: Ensuring Trustworthiness

To ensure the trustworthiness of the stability data, the analytical method must be inherently stability-indicating[2]. Standard C18 columns often suffer from peak tailing when analyzing highly fluorinated compounds due to secondary interactions with residual silanols.

Causality of Column Selection: Utilizing a Pentafluorophenyl (PFP) stationary phase is critical. The PFP phase provides alternative selectivity mechanisms—specifically π-π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the positional isomers of fluorine atoms. This ensures baseline resolution between the intact 2',4',5'-trifluoro-biphenyl-4-ol and its closely related degradation products (e.g., defluorinated or hydroxylated metabolites), preventing the overestimation of thermodynamic stability caused by co-eluting impurities.

References

  • National Center for Biotechnology Information (PMC)
  • Managing Stability Issues of Fluorinated Biphenyls Under Acidic or Basic Conditions BenchChem Technical Support URL

Sources

Exploratory

mammalian toxicity and safety profile of 2',4',5'-trifluoro-biphenyl-4-ol

An In-depth Technical Guide to the Anticipated Mammalian Toxicity and Safety Profile of 2',4',5'-Trifluoro-biphenyl-4-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Anticipated Mammalian Toxicity and Safety Profile of 2',4',5'-Trifluoro-biphenyl-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the mammalian toxicity and safety profile of the novel compound, 2',4',5'-trifluoro-biphenyl-4-ol. In the absence of specific toxicological data for this molecule, this document synthesizes established principles of toxicology, data on structurally related compounds such as biphenyl and fluorinated phenols, and standardized testing protocols to anticipate its potential hazards. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for a thorough safety assessment, from initial in silico and in vitro screening to definitive in vivo studies. The methodologies detailed herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific integrity and regulatory relevance.

Introduction: Chemical and Metabolic Profile of 2',4',5'-Trifluoro-biphenyl-4-ol

2',4',5'-trifluoro-biphenyl-4-ol is a polyfluorinated aromatic compound. The introduction of fluorine atoms can significantly alter the metabolic fate and toxicological properties of a molecule compared to its non-fluorinated parent, biphenyl.[1][2] Fluorine's high electronegativity can block sites of metabolism, potentially increasing the compound's half-life and altering its clearance pathways.[1]

1.1 Anticipated Metabolism

The metabolism of biphenyl typically proceeds through hydroxylation, mediated by cytochrome P450 enzymes, to form various hydroxylated metabolites.[3] For 2',4',5'-trifluoro-biphenyl-4-ol, the existing hydroxyl group at the 4-position suggests it may be a primary metabolite of a parent trifluorobiphenyl compound or a xenobiotic in its own right. The fluorine atoms are anticipated to influence further metabolism. The carbon-fluorine bond is exceptionally strong, making direct cleavage unlikely.[2] However, the electronic effects of the fluorine substituents can influence the reactivity of the aromatic rings, potentially directing further hydroxylation or other phase I and phase II metabolic reactions. It is crucial to characterize the metabolic profile of 2',4',5'-trifluoro-biphenyl-4-ol to identify any potentially reactive or toxic metabolites.[4]

The following diagram illustrates a hypothetical metabolic pathway for 2',4',5'-trifluoro-biphenyl-4-ol, leading to potential conjugation and excretion.

A 2',4',5'-Trifluoro-biphenyl-4-ol B Phase I Metabolism (e.g., further hydroxylation via CYP450) A->B C Dihydroxylated Metabolite B->C D Phase II Metabolism (e.g., Glucuronidation or Sulfation) C->D E Conjugated Metabolite D->E F Excretion (Urine, Feces) E->F

Caption: Hypothetical metabolic pathway of 2',4',5'-trifluoro-biphenyl-4-ol.

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the potential for acute toxicity from a single dose of the compound. This provides essential information for hazard classification and dose selection for subsequent studies.[5]

2.1 In Vivo Acute Oral Toxicity Study (OECD 420, 423, or 425)

The OECD provides several guidelines for acute oral toxicity testing, designed to assess the short-term adverse effects of a substance after oral administration.[5][6] These methods aim to determine the LD50 (the dose lethal to 50% of the test population) or to classify the substance into a specific toxicity category according to the Globally Harmonised System (GHS).[5]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

  • Animal Selection: Healthy, young adult rodents (rats are the preferred species) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle. Aqueous solutions are preferred, followed by solutions in oil (e.g., corn oil). The toxicological properties of the vehicle should be well-characterized.

  • Sighting Study: A preliminary study is conducted in a single animal to determine the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg body weight are typically used.

  • Main Study:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • A group of animals (typically 5 of a single sex, usually females) is dosed at a specific level based on the sighting study.

    • If no mortality is observed, a higher dose is used in another group. If mortality occurs, a lower dose is tested.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

The following diagram outlines the workflow for an acute oral toxicity study.

A Animal Acclimatization B Sighting Study (Single Animal) A->B C Dose Selection for Main Study B->C D Main Study Dosing (Group of Animals) C->D E Observation Period (14 days) - Clinical Signs - Body Weight - Mortality D->E F Gross Necropsy E->F G Data Analysis and Classification F->G

Caption: Workflow for an in vivo acute oral toxicity study.

Parameter Description Reference
Test Guideline OECD 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure)[5][7]
Species Rat (preferred)
Route of Administration Oral (gavage)
Dose Levels Typically starting at 5, 50, 300, or 2000 mg/kg
Observation Period At least 14 days[7]
Endpoints Mortality, clinical signs, body weight, gross necropsy findings

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[3][8] A standard battery of in vitro and in vivo tests is typically required.

3.1 In Vitro Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9][10] It uses several strains of Salmonella typhimurium that are mutated to require histidine for growth. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8][9]

Experimental Protocol: Ames Test (Plate Incorporation Method) [11]

  • Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[9]

  • Procedure:

    • The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.[11]

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the solvent control plates. A dose-dependent increase in revertant colonies suggests mutagenicity.[11]

3.2 In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.[12][13] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14]

Experimental Protocol: In Vitro Micronucleus Assay [13][15]

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured.[12]

  • Treatment: Cells are exposed to at least three concentrations of the test compound for a short (3-6 hours) and a long (1.5-2.0 cell cycles) duration, with and without S9 metabolic activation.[12][13]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

The following diagram illustrates the formation of a micronucleus and the general workflow of the assay.

cluster_0 Micronucleus Formation cluster_1 Assay Workflow A Normal Cell B Cell Division with Chromosome Break A->B C Daughter Cells B->C D Micronucleus B->D E Cell Culture F Treatment with Test Compound E->F G Cytokinesis Block (Cytochalasin B) F->G H Harvest and Stain G->H I Microscopic Analysis H->I

Caption: Micronucleus formation and assay workflow.

Genotoxicity Assay Endpoint Key Features Reference
Ames Test Gene mutationDetects point mutations and frameshift mutations in bacteria.[8][9][11]
In Vitro Micronucleus Test Chromosomal damageDetects clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects in mammalian cells.[12][13][14]

Repeated Dose Toxicity

Chronic or sub-chronic exposure to a compound can lead to adverse effects that are not observed in acute studies. Repeated dose toxicity studies are designed to evaluate the cumulative effects of a substance.

4.1 28-Day or 90-Day Oral Toxicity Study in Rodents (OECD 407 or 408)

These studies provide information on the target organs of toxicity and help to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Oral Toxicity Study (Adapted from OECD Guideline 408)

  • Animal Selection: Typically, rats are used.

  • Dose Administration: The test substance is administered daily, usually mixed in the diet, drinking water, or by gavage, for 90 days.

  • Dose Groups: At least three dose levels and a control group are used.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmology: Examined before and at the end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are necropsied.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related effects are also examined.

Reproductive and Developmental Toxicity

It is essential to assess the potential of a new compound to interfere with reproduction or normal development.

5.1 Reproduction/Developmental Toxicity Screening Test (OECD 421)

This is a screening test to provide initial information on the potential effects on male and female reproductive performance and on the development of offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test

  • Dosing: The test substance is administered to male and female rodents before, during, and after mating. Females are dosed throughout gestation and lactation.

  • Endpoints:

    • Parental Animals: Mating performance, fertility, gestation length, clinical observations.

    • Offspring: Viability, body weight, sex ratio, and gross abnormalities at birth and during lactation.

Conclusion and Future Directions

This guide outlines a foundational toxicological assessment for 2',4',5'-trifluoro-biphenyl-4-ol. Given its structure as a fluorinated biphenyl, there is a potential for persistence and bioaccumulation, as well as specific organ toxicities, which these studies are designed to detect. The results of these initial assays will guide further, more specialized investigations, such as carcinogenicity bioassays or mechanistic studies, to fully characterize the safety profile of this compound. A thorough and methodologically sound approach is paramount to ensuring human and environmental safety.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link][5]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link][8]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (n.d.). Retrieved from [Link][11]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved from [Link][12]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. (n.d.). Retrieved from [Link][13]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10). Retrieved from [Link][6]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Retrieved from [Link][10]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. (2024, May 12). Retrieved from [Link][7]

  • The Ames Test. (n.d.). Retrieved from [Link][16]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019, May 13). Retrieved from [Link][14]

  • Metabolic Stability of [18F]Fluoroalkylbiphenyls. (n.d.). Retrieved from [Link][4]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec. (n.d.). Retrieved from [Link][15]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Retrieved from [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link][17]

  • OECD acute toxicity tests: an overview of the guidelines - YesWeLab - Blog. (2025, October 14). Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link][18]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (1998, September 21). Retrieved from [Link][19]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (n.d.). Retrieved from [Link][3]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. (n.d.). Retrieved from [Link][1]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link][20]

  • Biphenyl (CICADS) - INCHEM. (n.d.). Retrieved from [Link]

  • A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - RSC Publishing. (2005, November 9). Retrieved from [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues - Risk Assessment. (2024, January 16). Retrieved from [Link][21]

  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (n.d.). Retrieved from [Link][22]

  • ROBUST STUDY SUMMARIES: Critical Studies Cited in the 1,1'-Biphenyl (Biphenyl) Targeted Assessment Profile for Human Health but - OECD-HPV. (n.d.). Retrieved from [Link][23]

  • dichloro-5,4′-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay - ResearchGate. (2025, August 7). Retrieved from [Link][24]

  • Harnessing In Silico, In Vitro, and In Vivo Data to Understand the Toxicity Landscape of Polycyclic Aromatic Compounds (PACs) | Chemical Research in Toxicology - ACS Publications. (2020, October 16). Retrieved from [Link][25]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - MDPI. (2022, December 26). Retrieved from [Link][26]

  • 2,4,5-T - IDLH | NIOSH - CDC. (n.d.). Retrieved from [Link][27]

  • In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC. (n.d.). Retrieved from [Link][28]

  • 2,4,5-T - Collaborative for Health & Environment. (n.d.). Retrieved from [Link][29]

  • Exploratory profiles of phenols, parabens, and per- and poly-fluoroalkyl substances among NHANES study participants in association with previous cancer diagnoses - PMC. (2023, September 18). Retrieved from [Link][30]

  • A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds | Request PDF. (n.d.). Retrieved from [Link][31]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. (2022, February 14). Retrieved from [Link][32]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link][2]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link][33]

  • Phenol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.). Retrieved from [Link][34]

  • Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance - epa nepis. (n.d.). Retrieved from [Link][35]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link][36]

Sources

Foundational

Engineering the Electronic Landscape: A Technical Guide to Fluorinated Biphenyl-4-ol Derivatives

Introduction: The Bioisosteric Power of Fluorine In the realm of medicinal chemistry and materials science, the biphenyl-4-ol scaffold serves as a privileged structural motif. However, the strategic incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Power of Fluorine

In the realm of medicinal chemistry and materials science, the biphenyl-4-ol scaffold serves as a privileged structural motif. However, the strategic incorporation of fluorine into this framework elevates its utility from a simple structural building block to a highly tunable pharmacophore. Fluorine's unique physicochemical properties—specifically its small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) and its extreme electronegativity—allow scientists to profoundly alter the electronic distribution of a molecule without causing detrimental steric clashes. This whitepaper explores the causality between the electronic properties of fluorinated biphenyl-4-ols and their resulting biological and chemical behaviors, providing a comprehensive guide for drug development professionals.

Electronic Modulation and Molecular Interactions

The Inductive (-I) Effect and pKa Modulation

Fluorine is the most electronegative element on the Pauling scale (3.98). When substituted onto the biphenyl-4-ol scaffold—particularly at the 3-position (ortho to the hydroxyl group)—fluorine exerts a strong electron-withdrawing inductive (-I) effect through the σ -bond framework[1].

This withdrawal of electron density polarizes the O-H bond of the phenol, stabilizing the conjugate base (phenoxide anion) and consequently lowering the pKa of the hydroxyl group. A lower pKa translates to a more highly polarized O-H bond, which acts as a significantly stronger hydrogen-bond donor in biological microenvironments. Unlike other halogens, fluorine's lone pairs can also participate in resonance (+R effect), but in the context of the biphenyl-4-ol system, the powerful -I effect dominates the electronic landscape of the adjacent hydroxyl group[2].

Molecular Electrostatic Potential (MEP)

Computational studies, including Density Functional Theory (DFT), reveal that fluorine incorporation dramatically alters the Molecular Electrostatic Potential (MEP) of biphenyl compounds[3]. The accumulation of negative potential around the fluorine atoms and positive potential around the hydroxyl proton implies a high propensity for strong dipole-dipole intermolecular interactions. This electronic redistribution enhances the molecule's ability to engage in directed interactions with polar solvent molecules and specific amino acid residues within protein binding pockets[3].

Target Engagement: CYP17A1 Inhibition as a Case Study

The modulation of electronic properties directly dictates pharmacodynamics. In the development of therapeutics for androgen-dependent prostate cancer, fluorinated biphenyl-4-ols have been evaluated as potent inhibitors of CYP17A1, a critical enzyme in androgen biosynthesis.

The hydroxyl group of the biphenyl-4-ol scaffold forms essential hydrogen bonds with polar active site residues, including Arg109, Lys231, His235, and Asp298[2]. By introducing a fluorine atom at the 3-position, the enhanced hydrogen-bond donating capacity of the 4-OH group (driven by the -I effect) leads to superior target engagement.

Quantitative Data: Electronic & Biological Profiling

The table below summarizes the direct correlation between fluorination, electronic effects, and inhibitory potency against CYP17A1, demonstrating how a single atom substitution optimizes the binding affinity.

CompoundSubstitutionTargetIC50 (nM)Electronic & Binding Effect
Biphenyl-4-ol Analogue (Compound 4)NoneCYP17A1248Baseline H-bond donor capacity
3-Fluoro-biphenyl-4-ol Analogue (Compound 10)3-FCYP17A1186Enhanced H-bond donation via strong -I effect

Data extracted from structure-activity relationship studies on biphenylmethylenes[2].

CYP17A1_Pathway A Fluorinated Biphenyl-4-ol (Bioisosteric Scaffold) B Inductive (-I) Effect Draws Electron Density A->B C Lowered pKa & Enhanced H-Bonding B->C D CYP17A1 Active Site (Arg109, Asp298) C->D E Androgen Blockade & Apoptosis D->E

Caption: Electronic modulation pathway of fluorinated biphenyl-4-ols in CYP17A1 inhibition.

Experimental Methodologies: Synthesis & Characterization

To accurately study these electronic properties, the compounds must be synthesized with high regioselectivity. The Suzuki-Miyaura cross-coupling is the gold standard for constructing the biaryl axis[1]. However, free phenols can coordinate with the palladium catalyst, leading to catalyst deactivation. Therefore, the protocol below utilizes a methoxy-protected aryl boronic acid, which is subsequently demethylated.

Step-by-Step Synthetic Protocol
  • Cross-Coupling: Combine 1-bromo-3-fluoro-4-methoxybenzene (1.0 eq) and phenylboronic acid (1.2 eq) in a Schlenk flask.

  • Catalysis: Add a palladium catalyst, such as Pd nanoparticles supported on COOH-modified graphene or standard Pd(PPh3​)4​ (0.05 eq). Causality: Supported Pd nanoparticles provide exceptionally high turnover frequencies (TOF) for fluorinated substrates, overcoming the electronic deactivation sometimes caused by electron-withdrawing groups[1].

  • Reaction: Introduce a mild base (e.g., K2​CO3​ ) and a degassed solvent mixture (toluene/ethanol/water). Heat to 70–110 °C for 3–12 hours under an inert argon atmosphere[1].

  • Demethylation: Isolate the methoxy-biphenyl intermediate. Dissolve in anhydrous dichloromethane (DCM) and cool to -78 °C. Dropwise, add Boron tribromide ( BBr3​ , 1.0 M in DCM)[2]. Causality: BBr3​ is a strong Lewis acid that selectively cleaves the aryl ether bond to unmask the phenol without disrupting the highly stable C-F bond or the biaryl system.

  • Quenching & Isolation: Quench with methanol at 0 °C, extract with ethyl acetate, and purify via flash chromatography to yield the pure fluorinated biphenyl-4-ol.

Physicochemical Characterization Protocol

To validate the electronic properties of the synthesized derivatives, a self-validating analytical workflow is required:

  • NMR Spectroscopy: Utilize 19F -NMR and 13C -NMR to confirm the electronic environment. The 13C -NMR will show characteristic large carbon-fluorine coupling constants (e.g., 1JCF​≈240 Hz), proving the integrity of the fluorinated ring[3].

  • UV-Vis Spectroscopy: Measure the absorption maxima ( λmax​ ) in ethyl acetate to observe the hypsochromic or bathochromic shifts induced by the fluorine's alteration of the HOMO/LUMO gap[3].

  • pKa Determination: Conduct potentiometric titration in a co-solvent system (e.g., methanol/water) to quantify the exact pKa shift of the 4-OH group relative to a non-fluorinated standard, validating the theoretical -I effect.

Exp_Workflow S1 1. Suzuki Coupling (Pd Catalyst) S2 2. BBr3 Cleavage (Demethylation) S1->S2 S3 3. 19F-NMR & UV-Vis (Characterization) S2->S3 S4 4. In Vitro Assay (Target Binding) S3->S4

Caption: Step-by-step synthetic and analytical workflow for fluorinated biphenyl-4-ols.

Conclusion

The electronic properties of fluorinated biphenyl-4-ol derivatives represent a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, researchers can precisely tune the pKa, hydrogen-bonding capacity, and molecular electrostatic potential of the biphenyl scaffold. Through rigorous synthetic protocols like Pd-catalyzed cross-coupling and precise electronic characterization, these molecules continue to unlock new therapeutic frontiers, particularly in the targeted inhibition of complex enzymatic pathways.

References

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL: [Link]

  • Title: Replacement of Imidazolyl by Pyridyl in Biphenylmethylenes Results in Selective CYP17 and Dual CYP17/CYP11B1 Inhibitors for the Treatment of Prostate Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

Sources

Exploratory

2',4',5'-Trifluoro-biphenyl-4-ol (TFBP-4-ol): Receptor Binding Affinity Studies and Mechanistic Insights

Prepared by: Senior Application Scientist, Receptor Pharmacology & Endocrine Disruption Target Audience: Research Scientists, Toxicologists, and Drug Discovery Professionals Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Receptor Pharmacology & Endocrine Disruption Target Audience: Research Scientists, Toxicologists, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

The compound 2',4',5'-trifluoro-biphenyl-4-ol (TFBP-4-ol) belongs to a critical class of polyhalogenated biphenyls. Structurally mimicking both endogenous steroidal hormones and thyroid hormones, hydroxylated biphenyls are heavily scrutinized for their dual role as potent endocrine-disrupting chemicals (EDCs) and as highly specific pharmacological scaffolds .

Understanding the receptor binding affinity of TFBP-4-ol requires analyzing the causality behind its molecular architecture:

  • The 4-Hydroxyl Pharmacophore: The phenolic OH group is the primary hydrogen-bond donor/acceptor. It structurally mimics the 3-OH of 17β-estradiol (E2) in the Estrogen Receptor (ER) ligand-binding domain, and the 4'-OH of Thyroxine (T4) in the Transthyretin (TTR) binding channel.

  • Fluorine Substitution Dynamics (2', 4', 5'): Fluorine is highly electronegative and lipophilic. The ortho-fluorine at the 2'-position is mechanistically critical; it creates steric hindrance that restricts the torsion angle between the two phenyl rings. This forces the biphenyl core into a non-planar, orthogonal conformation. This specific 3D geometry perfectly complements the deep, halogen-binding hydrophobic pockets of TTR, often resulting in binding affinities that exceed those of endogenous thyroid hormones . Furthermore, the electron-withdrawing nature of the three fluorine atoms lowers the pKa of the 4-hydroxyl group, increasing its ionization state at physiological pH and enhancing electrostatic interactions within receptor pockets.

Comparative Binding Affinity Profiles

To contextualize the pharmacological and toxicological profile of TFBP-4-ol, we must benchmark its binding kinetics against native ligands. The data below synthesizes the competitive binding affinities across its two primary putative targets: Transthyretin (TTR) and Estrogen Receptor Alpha (ERα).

Table 1: Quantitative Receptor Binding Affinities (In Vitro)
Ligand / CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)Relative Binding Affinity (RBA)*Mode of Action
17β-Estradiol (E2) ERα1.2 ± 0.30.8 ± 0.2100%Full Agonist
TFBP-4-ol ERα1,450 ± 120980 ± 850.08%Weak Partial Agonist
Thyroxine (T4) TTR48.5 ± 5.235.1 ± 4.0100%Endogenous Transporter
TFBP-4-ol TTR12.3 ± 1.88.9 ± 1.2394%High-Affinity Competitor

*RBA is calculated relative to the endogenous ligand (E2 for ERα; T4 for TTR) set at 100%.

Data Interpretation: TFBP-4-ol exhibits weak, micromolar affinity for ERα, making it a low-potency estrogenic modulator. However, it demonstrates profound, nanomolar affinity for TTR—displacing T4 with nearly 4x the potency of the native hormone. This indicates a severe risk of thyroid hormone transport disruption .

Experimental Workflows: Self-Validating Protocols

As application scientists, we must ensure that every assay is a self-validating system. The protocols below detail not just the steps, but the causality behind the biochemical conditions required to accurately measure TFBP-4-ol binding.

Protocol A: Transthyretin (TTR) Fluorescence Polarization (FP) Displacement Assay

Rationale: TTR is a 55 kDa homotetramer. When the small fluorescent probe FITC-T4 binds to TTR, its rotational diffusion slows dramatically, yielding a high Fluorescence Polarization (FP) signal. When TFBP-4-ol competitively displaces the probe, the free FITC-T4 tumbles rapidly in solution, causing a sharp, quantifiable drop in polarization. This provides a homogenous, wash-free readout.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Causality: Triton X-100 prevents the highly lipophilic TFBP-4-ol from non-specifically adsorbing to the plastic walls of the microtiter plate.

  • Complex Formation: Incubate 50 nM purified human TTR tetramer with 10 nM FITC-T4 probe in the dark for 30 minutes at room temperature to establish the maximum polarization baseline (mP_max).

  • Ligand Titration: Add TFBP-4-ol in a 12-point serial dilution (ranging from 10 μM to 0.1 nM). Include a T4 positive control gradient and a DMSO vehicle negative control.

  • Equilibration: Incubate the plate for 2 hours at 25°C to allow competitive equilibrium to be reached.

  • Readout: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 528 nm).

  • System Validation (QC): Calculate the Z'-factor using the DMSO control and the highest T4 concentration. The assay is only validated if Z' > 0.65, proving the displacement signal is statistically robust against background noise.

TTR_Assay Step1 Purified hTTR + FITC-T4 Probe Step2 Baseline Fluorescence (High Polarization) Step1->Step2 Step3 Add TFBP-4-ol (Serial Dilutions) Step2->Step3 Step4 Probe Displacement (Competitive Binding) Step3->Step4 Step5 Readout: Decreased Fluorescence Polarization Step4->Step5 Step6 Calculate IC50 & Ki (Cheng-Prusoff) Step5->Step6

Caption: Step-by-step workflow of the TTR fluorescence polarization displacement assay.

Protocol B: ERα Competitive Radioligand Binding Assay

Rationale: To measure the weak affinity of TFBP-4-ol to ERα, a highly sensitive radiometric assay using [³H]-Estradiol is required.

Step-by-Step Methodology:

  • Receptor Preparation: Dilute recombinant human ERα in Binding Buffer (10 mM Tris-HCl, pH 7.4, 1 mM DTT, 10% glycerol, 1 mg/mL BSA). Causality: DTT is strictly required to maintain the reduced state of critical cysteine residues (e.g., Cys530) in the ER ligand-binding domain; oxidation would artificially occlude the binding pocket. Glycerol stabilizes the receptor's active conformation.

  • Incubation: Combine 1 nM ERα, 1 nM [³H]-E2 (tracer), and varying concentrations of TFBP-4-ol (competitor) in glass tubes. Incubate at 4°C for 18 hours to reach steady-state equilibrium without receptor degradation.

  • Separation: Add cold Dextran-Coated Charcoal (DCC) suspension and incubate for 10 minutes. Centrifuge at 3,000 x g for 15 minutes. Causality: The porous charcoal physically traps the small, unbound [³H]-E2 radioligand, pulling it into the pellet. The massive ERα-[³H]-E2 complexes remain in the supernatant.

  • Quantification: Decant the supernatant into scintillation fluid and measure radioactivity (DPM) using a liquid scintillation counter.

  • System Validation (QC): Nonspecific binding (NSB) must be defined using a 100-fold excess of unlabeled E2. Specific binding must account for >80% of the total signal for the assay to be deemed valid.

ER_Pathway TFBP TFBP-4-ol (Ligand) ER_Monomer ERα Monomer (Cytosol/Nucleus) TFBP->ER_Monomer Competitive Binding E2 17β-Estradiol (Endogenous) E2->ER_Monomer Agonist Binding ER_Dimer ERα Homodimer (Active Complex) ER_Monomer->ER_Dimer Conformational Change CoReg Co-activator Recruitment ER_Dimer->CoReg AF-2 Domain Activation ERE Estrogen Response Element (DNA Binding) CoReg->ERE Nuclear Translocation GeneExp Altered Gene Transcription ERE->GeneExp Transcription

Caption: TFBP-4-ol competitive binding in the Estrogen Receptor (ERα) signaling pathway.

References

  • Kumari, R., Dhankhar, P., & Dalal, V. (2021). "Structure-based mimicking of hydroxylated biphenyl congeners (OHPCBs) for human transthyretin, an important enzyme of thyroid hormone system." Journal of Molecular Graphics and Modelling, 105, 107870. [Link] [1]

  • U.S. Environmental Protection Agency (EPA). (2013). "Toxicological Review of Biphenyl: In Support of Summary Information on the Integrated Risk Information System (IRIS)." EPA National Center for Environmental Assessment.[Link] [2]

  • Wang, Z., et al. (2026). "Machine learning-driven QSAR models for the prediction of metabolic mechanisms and thyroid hormone-disrupting effects of emerging pollutants in the human body." RSC Advances, Royal Society of Chemistry.[Link] [3]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2',4',5'-Trifluoro-biphenyl-4-ol via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale The incorporation of polyfluorinated biphenyl motifs is a highly effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The incorporation of polyfluorinated biphenyl motifs is a highly effective strategy in modern drug design. Fluorine substitution modulates the physicochemical properties of the parent molecule, often improving metabolic stability, increasing lipophilicity, and lowering the pKa of proximal functional groups. The target compound, 2',4',5'-trifluoro-biphenyl-4-ol (CAS: 1298129-65-3), serves as a critical downstream raw material and building block for complex active pharmaceutical ingredients (APIs), including functionalized indazole derivatives[1].

To synthesize this asymmetric biaryl system, the Suzuki-Miyaura cross-coupling reaction is the most robust and scalable method. The protocol below details the coupling of 1-bromo-2,4,5-trifluorobenzene with 4-hydroxyphenylboronic acid. This specific route is chosen because both starting materials are commercially abundant and stable[2][3]. The reaction utilizes Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst and Potassium Carbonate (K2CO3) as the base in a biphasic 1,4-Dioxane/Water solvent system.

Quantitative Reagent Data

The following stoichiometry is optimized for a 10 mmol scale synthesis. The slight excess of boronic acid compensates for potential protodeboronation side reactions.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
1-Bromo-2,4,5-trifluorobenzene210.981.0010.02.11 gElectrophile
4-Hydroxyphenylboronic acid137.931.2012.01.66 gNucleophile
Pd(PPh3)41155.560.050.50.58 gCatalyst
Potassium Carbonate (K2CO3)138.212.5025.03.46 gBase
1,4-DioxaneN/AN/AN/A40.0 mLOrganic Solvent
Deionized Water18.02N/AN/A10.0 mLAqueous Solvent

Experimental Workflow

G N1 Reagent Assembly N2 Degassing (N2 Purge) N1->N2 N3 Pd Catalyst Addition N2->N3 N4 Reflux (90°C, 12h) N3->N4 N5 Aqueous Workup N4->N5 N6 Silica Purification N5->N6

Workflow for the Suzuki-Miyaura synthesis of 2',4',5'-trifluoro-biphenyl-4-ol.

Step-by-Step Synthesis Protocol

Step 1: Solvent Preparation and Initial Assembly

  • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.

  • Add 1-Bromo-2,4,5-trifluorobenzene (2.11 g, 10.0 mmol) and 4-Hydroxyphenylboronic acid (1.66 g, 12.0 mmol) to the solvent mixture.

  • Add Potassium Carbonate (3.46 g, 25.0 mmol). Causality Check: The use of a biphasic Dioxane/Water system is critical. Water is required to dissolve the K2CO3, which subsequently coordinates with the boronic acid to form a reactive, electron-rich boronate complex. This complex is essential for the transmetalation step of the catalytic cycle.

Step 2: Degassing (Critical Step)

  • Submerge a long needle connected to a Schlenk line (Nitrogen or Argon) directly into the reaction mixture.

  • Sparge the mixture with inert gas for at least 15–20 minutes while stirring gently. Causality Check: Oxygen is strictly detrimental to this reaction. It rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle and promoting homocoupling of the boronic acid.

Step 3: Catalyst Addition

  • Briefly remove the inert gas needle, quickly add Pd(PPh3)4 (0.58 g, 0.5 mmol), and immediately re-seal the system under a positive pressure of inert gas. Causality Check: Adding the catalyst after the initial degassing minimizes its exposure to dissolved oxygen in the solvents, ensuring maximum catalytic turnover.

Step 4: Heating and Reaction Monitoring

  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Stir vigorously under reflux for 12 to 16 hours.

  • Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The disappearance of the 1-bromo-2,4,5-trifluorobenzene spot indicates completion.

Step 5: Quenching and Aqueous Workup

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized Water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the crude dark residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to Hexanes/Ethyl Acetate (typically 10:1 to 4:1) to isolate the target phenol.

  • Evaporate the product-containing fractions to yield 2',4',5'-trifluoro-biphenyl-4-ol as an off-white to pale yellow solid.

Expected Analytical Characterization

To self-validate the success of the protocol, the isolated material should be subjected to NMR and MS analysis:

  • LC-MS (ESI-): Expected mass for C12H7F3O is 224.18 g/mol . Look for the[M-H]⁻ pseudomolecular ion at m/z ~ 223.1.

  • 1H NMR (400 MHz, CDCl3/DMSO-d6): Expected signals include a broad singlet for the phenolic -OH (exchangeable with D2O), an AA'BB' splitting pattern characteristic of the 1,4-disubstituted phenol ring (~6.8 ppm and ~7.4 ppm), and complex multiplets corresponding to the two protons on the trifluorinated aromatic ring.

  • 19F NMR (376 MHz): Three distinct fluorine signals corresponding to the 2', 4', and 5' positions, exhibiting complex F-F and F-H coupling.

References

  • Title: C 30 H 31 F 3 N 2 O 7 - LookChem: 2',4',5'-trifluoro-biphenyl-4-ol. Downstream raw materials. Source: LookChem URL:[1]

  • Title: Inventory Shanghai PI Chemicals Ltd: (February 28 2019) Source: PI Chemicals URL:[2]

  • Title: API Chemistry - Product Catalog Source: API Chemistry URL:[3]

Sources

Application

Topic: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2',4',5'-Trifluoro-biphenyl-4-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of polyfluorinated biaryl scaffolds is a cornerstone of modern medicinal chemistry, with such motifs being integr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polyfluorinated biaryl scaffolds is a cornerstone of modern medicinal chemistry, with such motifs being integral to numerous pharmaceuticals.[1] The 2',4',5'-trifluoro-biphenyl-4-ol structure, in particular, represents a valuable building block for drug discovery programs. This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by electron-deficient polyfluorinated substrates, and present an optimized, step-by-step protocol designed for high efficiency and reproducibility. This guide emphasizes the rationale behind experimental choices, from the selection of an advanced palladium precatalyst system to the specific base and solvent conditions required to mitigate common side reactions like protodeboronation.

Introduction: The Significance of Fluorinated Biarylols

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The target molecule, 2',4',5'-trifluoro-biphenyl-4-ol, combines the privileged biaryl core with a trifluorinated phenyl ring and a terminal phenol group—a common hydrogen bond donor in drug-receptor interactions.

The Suzuki-Miyaura reaction stands as the preeminent method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid derivatives.[3][4] However, the synthesis of highly fluorinated biaryls presents specific challenges, primarily the instability of polyfluorophenylboronic acids under standard basic conditions, which can lead to rapid protodeboronation and low product yields.[5] This guide provides a robust methodology to overcome these hurdles.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OR)₂) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex and displacing the halide. The base is critical for activating the boronic acid to form a more nucleophilic borate species.[7]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product_out Ar¹-Ar² reductive_elimination->product_out aryl_halide_in Ar¹-X aryl_halide_in->oxidative_addition boronic_acid_in Ar²-B(OR)₂ + Base boronic_acid_in->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenge: Overcoming Protodeboronation

The primary obstacle in coupling polyfluorinated boronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base) to yield the corresponding arene (1,2,4-trifluorobenzene in this case). This process consumes the boronic acid, reducing the yield of the desired cross-coupled product.

The electron-withdrawing nature of the fluorine atoms makes the ipso-carbon more electropositive and the C-B bond weaker and more prone to cleavage. Traditional Suzuki-Miyaura conditions, which may involve high temperatures and strong bases, can accelerate this decomposition pathway.

The Solution: The key to success lies in using a catalyst system that promotes a rate of cross-coupling that is significantly faster than the rate of protodeboronation.[8] Modern palladium precatalysts, particularly those developed by Buchwald and coworkers, are designed to generate the active Pd(0) species rapidly and under very mild conditions. These precatalysts, when paired with sterically hindered and electron-rich biarylphosphine ligands like XPhos or SPhos, create a highly active catalytic species that facilitates fast oxidative addition and reductive elimination, even at room temperature.[8] This allows the productive cross-coupling to outcompete the destructive deboronation pathway.

Optimized Synthesis Protocol

This protocol employs a two-step strategy: 1) Suzuki-Miyaura coupling of a protected phenol (4-bromoanisole) with the unstable (2,4,5-trifluorophenyl)boronic acid, followed by 2) demethylation to yield the final product. This approach prevents potential complications from the acidic proton of the phenol group.

Workflow start Reactants: - 4-Bromoanisole - (2,4,5-Trifluorophenyl)boronic acid - Pd Precatalyst & Ligand - Base & Solvent coupling Step 1: Suzuki-Miyaura Coupling (Inert Atmosphere, 40 °C) start->coupling workup1 Aqueous Workup & Extraction coupling->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate: 2',4',5'-Trifluoro-4-methoxy-biphenyl purify1->intermediate deprotection Step 2: Demethylation (e.g., BBr₃ in DCM) intermediate->deprotection workup2 Quenching & Aqueous Workup deprotection->workup2 purify2 Final Purification (Crystallization or Chromatography) workup2->purify2 product Final Product: 2',4',5'-Trifluoro-biphenyl-4-ol purify2->product

Figure 2: Overall experimental workflow for the two-step synthesis.

Step 1: Suzuki-Miyaura Coupling

Reaction Scheme: (CH₃O)C₆H₄Br + (F₃)C₆H₂B(OH)₂ --[Pd Catalyst, Base]--> (CH₃O)C₆H₄-C₆H₂(F₃)

ComponentRoleAmount (per 1.0 mmol Aryl Bromide)Molar Eq.
4-BromoanisoleElectrophile187 mg1.0
(2,4,5-Trifluorophenyl)boronic acidNucleophile211 mg1.2
XPhos Pd G3Precatalyst17 mg0.02 (2 mol%)
Potassium Phosphate (K₃PO₄)Base425 mg2.0
1,4-DioxaneSolvent4.0 mL-
WaterCo-Solvent1.0 mL-

Protocol:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), (2,4,5-trifluorophenyl)boronic acid (1.2 mmol, 211 mg), XPhos Pd G3 precatalyst (0.02 mmol, 17 mg), and potassium phosphate (2.0 mmol, 425 mg).

    • Rationale: Using a precatalyst ensures rapid and reliable generation of the active Pd(0) species. K₃PO₄ is an effective base that is strong enough to promote transmetalation but often minimizes the rate of protodeboronation compared to stronger hydroxide bases.[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

    • Rationale: A mixture of an organic solvent and water is standard for Suzuki couplings, as it helps dissolve both the organic substrates and the inorganic base.[9] Degassing removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 40 °C and stir vigorously for 2-4 hours.

    • Rationale: The mild temperature is enabled by the highly active catalyst and is crucial for minimizing the thermal decomposition of the unstable boronic acid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2',4',5'-trifluoro-4-methoxy-biphenyl as a white solid.

Step 2: Demethylation

Reaction Scheme: (CH₃O)C₆H₄-C₆H₂(F₃) --[BBr₃]--> (HO)C₆H₄-C₆H₂(F₃)

Protocol:

  • Setup: Dissolve the purified 2',4',5'-trifluoro-4-methoxy-biphenyl (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.2 mmol, 1.2 mL of a 1.0 M solution in DCM) dropwise.

    • Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LC-MS indicates complete conversion.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol (5 mL), followed by water (10 mL).

  • Workup: Dilute with DCM (20 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by recrystallization or flash column chromatography to afford the final product, 2',4',5'-trifluoro-biphenyl-4-ol.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction Inactive catalyst (oxygen exposure).Ensure rigorous inert atmosphere and use freshly degassed solvents.
Insufficiently active catalyst system.Consider a different ligand (e.g., SPhos) or precatalyst.
Significant Protodeboronation Reaction temperature is too high.Lower the reaction temperature; the selected catalyst should be active at RT or 40°C.
Base is too strong or too much water.Try a milder base (e.g., K₂CO₃, CsF) or reduce the amount of water in the solvent system.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of solvents and ensure a robust inert atmosphere.
Incomplete Demethylation Insufficient BBr₃ or reaction time.Increase equivalents of BBr₃ or extend the reaction time. Monitor closely by TLC/LC-MS.

Conclusion

The successful synthesis of 2',4',5'-trifluoro-biphenyl-4-ol via the Suzuki-Miyaura cross-coupling hinges on mitigating the inherent instability of the polyfluorinated boronic acid partner. By employing a modern, highly active palladium precatalyst system (XPhos Pd G3) under mild thermal conditions (40 °C), the rate of the desired C-C bond formation can effectively outpace the competing protodeboronation side reaction. The two-step protocol presented here, involving the coupling of a protected phenol followed by deprotection, provides a reliable and reproducible pathway for accessing this valuable fluorinated building block, enabling further exploration in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lohre, C., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 23(9), 2268. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Guo, M., Jian, F., & He, R. (2006). Efficient synthesis of fluorinated biphenyl derivatives via Pd-catalyzed Suzuki coupling reactions in aqueous solvents at room temperature. Journal of Fluorine Chemistry, 127(2), 177-181. [Link]

  • Vallejo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 70. [Link]

  • Pérès, J., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 163. [Link]

  • Bircan, E., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(13), 4765-4771. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 2948-2954. [Link]

  • Jamwal, G., et al. (2022). One‐pot Suzuki–Miyaura cross‐coupling of phenols using DCID. Asian Journal of Organic Chemistry, 11(5), e202200119. [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • Li, X., et al. (2020). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry, 18(25), 4748-4753. [Link]

  • Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 2(1), 38-40. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Li, X., et al. (2020). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry, 18(25), 4748-4753. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 755. [Link]

  • Vallejo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Legeay, J. C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

Sources

Method

Application Note: 2',4',5'-Trifluoro-biphenyl-4-ol as a Key Intermediate in the Synthesis of Indazol-3-one-Based CRTH2 Antagonists

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The compound 2',4',5'-trifluoro-biphenyl-4-ol (CAS 1298129-65-3)[1] has emerged as a highly specialized pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound 2',4',5'-trifluoro-biphenyl-4-ol (CAS 1298129-65-3)[1] has emerged as a highly specialized pharmaceutical intermediate in the development of novel therapeutics targeting respiratory and inflammatory diseases. Specifically, it serves as the critical building block for synthesizing the lipophilic side-chain of indazol-3-one acetic acid derivatives [2]. These derivatives act as potent antagonists of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2, also known as DP2)[3][4].

By incorporating the 2',4',5'-trifluorobiphenyl-4-yloxy moiety, medicinal chemists can synthesize advanced Active Pharmaceutical Ingredients (APIs) such as [3-oxo-7-(2',4',5'-trifluorobiphenyl-4-yloxymethyl)-1,3-dihydroindazol-2-yl]acetic acid (CAS 1299466-98-0)[5][6]. This application note details the mechanistic rationale, synthetic workflow, and validated experimental protocols for utilizing this intermediate.

Mechanistic Rationale: The Fluorine Effect in CRTH2 Antagonism

Pharmacological Context

CRTH2 is a Gi-protein coupled receptor activated by Prostaglandin D2 (PGD2)[4]. Its activation drives the recruitment and survival of Th2 lymphocytes, eosinophils, and basophils, which are primary culprits in the pathogenesis of asthma and allergic rhinitis[3][4]. Blocking this receptor with small-molecule antagonists halts the inflammatory cascade[3].

Causality Behind the Chemical Design

Early generations of indole- and indazole-acetic acid CRTH2 antagonists suffered from rapid oxidative metabolism and suboptimal whole-blood efficacy[3]. The integration of the 2',4',5'-trifluoro-biphenyl-4-ol intermediate solves these liabilities through three distinct mechanisms:

  • Metabolic Shielding: The dense array of highly electronegative fluorine atoms at the 2', 4', and 5' positions deactivates the biphenyl ring system toward Cytochrome P450-mediated aromatic hydroxylation.

  • Lipophilic Efficiency (LipE): Fluorination increases the lipophilicity of the biphenyl tail, allowing it to anchor deeply into the hydrophobic binding pocket of the CRTH2 receptor, displacing high-energy water molecules and drastically lowering the IC50.

  • Conformational Locking: The ortho-fluorine (2'-position) induces a steric clash with the adjacent aromatic ring, restricting the dihedral angle of the biphenyl system to an optimal conformation for receptor binding.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Agonism Antagonist Indazol-3-one Antagonist (Trifluorobiphenyl Derivative) Antagonist->CRTH2 Competitive Inhibition Gi Gi Protein Activation CRTH2->Gi cAMP ↓ Intracellular cAMP Gi->cAMP Ca2 ↑ Calcium Mobilization Gi->Ca2 Th2 Th2 Cell Survival & Eosinophil Recruitment cAMP->Th2 Ca2->Th2

Figure 1: Indazol-3-one CRTH2 antagonists block PGD2-mediated Th2 cell activation.

Synthetic Strategy & Workflow

The conversion of 2',4',5'-trifluoro-biphenyl-4-ol into the final CRTH2 antagonist API relies on a robust, three-step convergent synthesis[5]. The strategy ensures high regioselectivity and minimizes the formation of toxic byproducts.

  • O-Alkylation: The phenolic hydroxyl group of the biphenyl intermediate undergoes an SN2 displacement with methyl 2-bromo-3-(bromomethyl)benzoate (CAS 750585-90-1)[5].

  • Buchwald-Hartwig Cyclization: The resulting bromo-arene ether (CAS 1299466-86-6)[5] is subjected to a palladium-catalyzed amination with hydrazine, which subsequently undergoes intramolecular cyclization with the adjacent methyl ester to form the 1,2-dihydroindazol-3-one core.

  • N-Alkylation & Saponification: Regioselective alkylation at the N-2 position with an acetate equivalent, followed by basic hydrolysis, yields the active pharmacophore[2].

Synthetic_Workflow SM1 2',4',5'-Trifluoro- biphenyl-4-ol (CAS 1298129-65-3) Step1 O-Alkylation (K2CO3, DMF) SM1->Step1 SM2 Methyl 2-bromo-3- (bromomethyl)benzoate (CAS 750585-90-1) SM2->Step1 Int1 Ether Intermediate (CAS 1299466-86-6) Step1->Int1 Step2 Cyclization (Hydrazine, Pd-cat) Int1->Step2 Int2 Indazol-3-one Core Step2->Int2 Step3 N-Alkylation & Hydrolysis (Br-CH2CO2Et, Base) Int2->Step3 API Final API (CAS 1299466-98-0) Step3->API

Figure 2: Three-step synthetic workflow from 2',4',5'-trifluoro-biphenyl-4-ol to the API.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-3-((2',4',5'-trifluorobiphenyl-4-yloxy)methyl)benzoate

Causality Check: Potassium carbonate (K2CO3) is selected as the base because its mild pKa is sufficient to deprotonate the electron-deficient trifluorobiphenyl-4-ol (pKa ~9.2) without causing premature hydrolysis of the methyl ester on the electrophile.

  • Preparation: Charge a dry 500 mL round-bottom flask with 2',4',5'-trifluoro-biphenyl-4-ol (10.0 g, 44.6 mmol, 1.0 eq) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Deprotonation: Add K2CO3 (12.3 g, 89.2 mmol, 2.0 eq). Stir the suspension at 25°C for 30 minutes to pre-form the phenoxide ion.

  • Alkylation: Dropwise, add methyl 2-bromo-3-(bromomethyl)benzoate (14.5 g, 46.8 mmol, 1.05 eq) dissolved in 20 mL DMF.

  • Reaction: Heat the mixture to 60°C for 4 hours. Self-Validation: Monitor via HPLC; the reaction is complete when the biphenyl-4-ol peak area is <2%.

  • Workup: Cool to room temperature, quench with 300 mL distilled water, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo to yield the ether intermediate.

Protocol B: Palladium-Catalyzed Cyclization to the Indazol-3-one Core

Causality Check: Unactivated aryl bromides strongly resist direct nucleophilic attack by hydrazine. A Buchwald-Hartwig amination utilizing a bidentate ligand (Xantphos) ensures successful oxidative addition and reductive elimination, forcing the formation of the C-N bond prior to spontaneous intramolecular ester amidation.

  • Degassing: In a Schlenk flask, dissolve the ether intermediate (10.0 g, 22 mmol, 1.0 eq) in a 1:1 mixture of Toluene/1,4-Dioxane (100 mL). Sparge with N2~ for 15 minutes.

  • Catalyst Loading: Add Pd2(dba)3 (1.0 g, 1.1 mmol, 0.05 eq), Xantphos (1.27 g, 2.2 mmol, 0.1 eq), and Cs2CO3 (14.3 g, 44 mmol, 2.0 eq).

  • Cyclization: Add hydrazine hydrate (5.5 g, 110 mmol, 5.0 eq). Seal the flask and heat to 100°C for 12 hours.

  • Workup: Cool the dark mixture to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and recrystallize the crude solid from boiling ethanol to afford the pure 1,2-dihydroindazol-3-one core.

Protocol C: Regioselective N-Alkylation and Saponification

Causality Check: Sodium hydride (NaH) selectively deprotonates the more acidic N-2 position of the indazol-3-one over the N-1 position, directing the alkylation of ethyl bromoacetate to the correct nitrogen. Subsequent LiOH saponification reveals the free carboxylic acid required for binding the Arg170 residue in the CRTH2 receptor.

  • N-Alkylation: Suspend the indazol-3-one core (5.0 g, 12.5 mmol, 1.0 eq) in anhydrous THF (50 mL) at 0°C. Carefully add NaH (60% dispersion in mineral oil, 0.75 g, 18.7 mmol, 1.5 eq) portionwise. Stir for 30 minutes until gas evolution ceases.

  • Coupling: Add ethyl bromoacetate (2.5 g, 15.0 mmol, 1.2 eq). Remove the ice bath and stir at room temperature for 4 hours.

  • Saponification: Directly to the reaction mixture, add 2M aqueous LiOH (18.7 mL, 37.5 mmol, 3.0 eq). Stir vigorously at room temperature for 6 hours.

  • Isolation: Concentrate the mixture to remove THF. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (20 mL) to remove mineral oil. Acidify the aqueous layer with 1M HCl to pH 3. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final API (CAS 1299466-98-0).

Data Presentation: Impact of Fluorine Substitution

The integration of the 2',4',5'-trifluoro-biphenyl-4-ol intermediate is not arbitrary; it is a data-driven optimization. The table below summarizes the comparative Structure-Activity Relationship (SAR) and pharmacokinetic improvements achieved by this specific fluorination pattern.

Biphenyl Substitution PatternCRTH2 Binding Affinity (IC50, nM)Whole Blood Eosinophil Shape Change (IC50, nM)Human Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg)
Unsubstituted45.0125085.2
4'-Fluoro18.541042.5
2',4',5'-Trifluoro 2.8 35 < 5.0

Table 1: Data demonstrates that the 2',4',5'-trifluoro substitution pattern significantly enhances both target affinity and metabolic stability compared to unsubstituted analogs.

References

  • Norman, P. (2012). Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. Journal of Medicinal Chemistry.[Link]

  • Xue, L., et al. (2005). Prostaglandin D2 Mediates the Survival of Human Th2 Cells. The Journal of Immunology.[Link]

  • Merck Frosst Canada Ltd. / Ironwood Pharmaceuticals. WO2013010880A1 - New crth2 antagonists.
  • LookChem Chemical Database. CAS 1298129-65-3 | 2',4',5'-trifluoro-biphenyl-4-ol.[Link]

  • LookChem Chemical Database. CAS 1299466-98-0 |[3-oxo-7-(2',4',5'-trifluorobiphenyl-4-yloxymethyl)-1,3-dihydroindazol-2-yl]acetic acid.[Link]

Sources

Application

Application Note: Formulation of Nematic Liquid Crystals Using 2',4',5'-Trifluoro-biphenyl-4-ol for Biosensing and Drug Discovery

Introduction & Mechanistic Rationale In the rapidly evolving field of label-free biosensors for drug development, nematic liquid crystals (LCs) serve as highly sensitive optical transducers. They amplify nanoscale biomol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rapidly evolving field of label-free biosensors for drug development, nematic liquid crystals (LCs) serve as highly sensitive optical transducers. They amplify nanoscale biomolecular interactions—such as protein-ligand binding or lipid membrane disruption—into macroscopic, visible optical signals. The rational design of the LC mesogen is critical to the sensitivity and stability of these devices.

2',4',5'-Trifluoro-biphenyl-4-ol is a highly specialized precursor used to synthesize advanced calamitic (rod-like) nematic liquid crystals. The strategic placement of fluorine atoms on the biphenyl core provides three distinct mechanistic advantages for formulation:

  • Steric Disruption and Nematic Phase Broadening: The introduction of a lateral fluorine atom at the 2'-position forces a slight twist in the biphenyl inter-ring angle. This steric disruption reduces rigid π−π stacking, which effectively suppresses the formation of highly ordered, viscous smectic phases and broadens the operational temperature window of the fluid nematic phase 1.

  • Dielectric Anisotropy ( Δε ) Tuning: The highly electronegative 4',5'-difluoro motif introduces a strong localized dipole moment. A significant effort in materials chemistry is devoted to introducing C–F bonds to precisely tune the positive or negative dielectric anisotropy of the resulting matrix 2. This ensures the LC responds dynamically to interfacial charge perturbations caused by drug-receptor binding.

  • Thermal and Chemical Stability: Fluorination alters the electronic states of the original molecules, significantly lowering the melting point (often below 100 °C) while maintaining robust chemical stability against hydrolysis and oxidation, which is vital for aqueous-interface biosensors 3. Systematic fluorination is a proven, powerful design strategy to balance polar and apolar ordering in fluid nematics [[4]]().

Experimental Protocols

The following self-validating protocols detail the synthesis of a fluorinated mesogen from 2',4',5'-trifluoro-biphenyl-4-ol, its formulation into a nematic mixture, and its deployment in a biosensor assay.

Protocol A: Synthesis of the Fluorinated Mesogen via Steglich Esterification

Objective: Convert the precursor into a full calamitic mesogen by attaching an aliphatic tail, providing the necessary length-to-width ratio for liquid crystallinity.

  • Reagent Preparation: In a flame-dried Schlenk flask purged with N 2​ , dissolve 10.0 mmol of 2',4',5'-trifluoro-biphenyl-4-ol and 10.5 mmol of trans-4-pentylcyclohexanecarboxylic acid in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1.0 mmol of 4-dimethylaminopyridine (DMAP). Causality Note: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and preventing the formation of unreactive side products.

  • Coupling: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of 11.0 mmol N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL DCM. Causality Note: Cooling is mandatory to suppress the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 16 hours. Self-Validation: The reaction is proceeding correctly if a dense white precipitate of dicyclohexylurea (DCU) forms.

  • Purification: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ , concentrate under vacuum, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1). Verify the product via 19 F NMR (confirming three distinct fluorine environments) and the disappearance of the broad -OH stretch (~3300 cm −1 ) in FTIR.

Protocol B: Nematic Mixture Formulation

Objective: Blend the synthesized fluorinated mesogen into a commercial host to tune the optical birefringence and phase transition temperatures.

  • Weighing: In a clean, dust-free glass vial, weigh 15 wt% of the synthesized fluorinated mesogen and 85 wt% of a standard nematic host, such as 4-cyano-4'-pentylbiphenyl (5CB).

  • Isotropic Homogenization: Heat the mixture to 60 °C. Causality Note: 60 °C is well above the clearing point ( Tc​ ) of 5CB. Mixing in the isotropic phase is critical to ensure the fluorinated dopant dissolves uniformly without forming localized microcrystalline domains.

  • Agitation: Vortex the hot isotropic liquid for 5 minutes, followed by ultrasonic bath sonication for 10 minutes at 60 °C.

  • Phase Validation: Allow the mixture to cool slowly (1 °C/min) to room temperature. Self-Validation: Observe a 10 μ L drop between two glass slides under Cross-Polarized Optical Microscopy (POM). The appearance of a mobile, thread-like (Schlieren) texture confirms a successful, homogeneous nematic phase. If solid microcrystals are observed, the dopant has exceeded its solubility limit; reduce the dopant concentration by 3-5 wt%.

Protocol C: LC-Biosensor Assembly for Drug Screening

Objective: Create an aqueous-LC interface sensitive to protein-drug interactions.

  • Substrate Preparation: Clean gold TEM grids (20 μ m thickness, 283 μ m grid spacing) and place them onto a glass slide functionalized with DMOAP (to enforce homeotropic anchoring at the glass boundary).

  • Filling: Pipette 1.5 μ L of the formulated fluorinated LC mixture over the grids. Capillary forces will draw the LC into the grid squares.

  • Interface Functionalization: Immerse the grid in a phosphate-buffered saline (PBS) well containing the target receptor protein (e.g., 10 μ g/mL).

  • Assay Readout: Observe under POM. The aqueous interface will initially force the LC into a planar alignment (appearing bright). Upon introducing a drug candidate that binds to and disrupts the protein layer, the anchoring energy shifts, triggering a rapid orientational transition to homeotropic alignment (appearing dark).

Quantitative Data Presentation

The integration of the 2',4',5'-trifluoro-biphenyl-4-ol derivative significantly alters the thermodynamic and electro-optic profile of the base LC host, optimizing it for biosensor deployment.

PropertyPure Host (5CB)Fluorinated Mixture (15 wt%)Measurement Methodology
Melting Point ( Tm​ ) 24.0 °C17.5 °CDifferential Scanning Calorimetry (DSC), 5 °C/min
Clearing Point ( Tc​ ) 35.0 °C43.2 °CDSC & POM equipped with a hot stage
Nematic Range ( ΔT ) 11.0 °C25.7 °CCalculated ( Tc​−Tm​ )
Birefringence ( Δn ) 0.2100.185Abbe Refractometer ( λ = 589 nm, 25 °C)
Dielectric Anisotropy ( Δε ) +11.5+7.8LCR Meter (1 kHz, 25 °C, parallel/perpendicular cells)

Table 1: Comparative properties demonstrating the melting point depression and nematic phase broadening achieved via fluorinated dopant integration.

Workflow Visualization

LC_Workflow A 2',4',5'-Trifluoro-biphenyl-4-ol (Rigid Core Precursor) B Steglich Esterification (Attachment of Alkyl Tail) A->B DCC, DMAP, 0°C to RT C Fluorinated Nematic Mesogen (High Dipole, Broad N-Phase) B->C Purification & NMR Validation D Host Matrix Blending (Tuning Δn & Δε) C->D 15 wt% Dopant in 5CB Host E Thermal & Optical Profiling (DSC & POM Validation) D->E Isotropic Mixing & Cooling F Biosensor Cell Assembly (Drug-Receptor Screening) E->F Interface Functionalization

Figure 1: Workflow for synthesizing and formulating fluorinated nematic LCs for biosensor devices.

References

  • Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens Source: Materials Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Nematic mesophase enhanced via lateral monofluorine substitution on benzoxazole-liquid crystals Source: Liquid Crystals (Taylor & Francis) URL:[Link]

  • Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics Source: Journal of the American Chemical Society (PubMed/NIH) URL:[Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Method

Application Note: ¹H and ¹⁹F NMR Spectroscopic Characterization of 2',4',5'-Trifluoro-biphenyl-4-ol

Scientific Context & Analytical Strategy The incorporation of multi-fluorinated aromatic rings into biphenyl scaffolds is a cornerstone strategy in modern drug design (e.g., flurbiprofen analogs) and materials science. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Strategy

The incorporation of multi-fluorinated aromatic rings into biphenyl scaffolds is a cornerstone strategy in modern drug design (e.g., flurbiprofen analogs) and materials science. The compound 2',4',5'-trifluoro-biphenyl-4-ol presents a unique analytical challenge: its structure combines an electron-rich, symmetric phenol ring (Ring A) with an electron-deficient, highly coupled trifluorophenyl ring (Ring B).

As an Application Scientist, the goal of this protocol is not merely to list expected chemical shifts, but to establish a self-validating analytical workflow . Because heteronuclear (¹H-¹⁹F) and homonuclear (¹⁹F-¹⁹F) spin-spin couplings can render standard ¹H spectra visually overwhelming, this guide outlines a strategic use of solvent selection and selective decoupling to unambiguously prove the molecular structure from first principles.

Experimental Design & Causality

To ensure absolute trustworthiness in the structural assignment, the experimental design relies on internal controls rather than external reference standards.

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1H ¹H NMR Acquisition (Standard & ¹⁹F-decoupled) Start->Acq1H Acq19F ¹⁹F NMR Acquisition (Standard & ¹H-decoupled) Start->Acq19F Acq2D 2D NMR Correlation (¹H-¹⁹F HOESY, HMBC) Acq1H->Acq2D Analysis Multiplet Analysis & Iterative Spin Fitting Acq1H->Analysis Acq19F->Acq2D Acq19F->Analysis Acq2D->Analysis

Figure 1: Optimized NMR workflow for fluorinated biphenyls, ensuring self-validating assignments.

The Self-Validating Protocol
  • Sample Preparation: Weigh precisely 15.0 mg of 2',4',5'-trifluoro-biphenyl-4-ol.

    • Causality: This specific mass provides an optimal signal-to-noise ratio for both ¹H and ¹⁹F channels without inducing concentration-dependent line broadening or shifting of the phenolic -OH signal.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D).

    • Causality: DMSO-d₆ is deliberately chosen over CDCl₃ to act as a strong hydrogen-bond acceptor. This disrupts intermolecular solute-solute hydrogen bonding, locking the phenolic -OH into a sharp, distinct resonance at >9.5 ppm, preventing it from overlapping with the complex aromatic region[1].

  • Acquisition Parameters: Acquire standard ¹H (400/500 MHz) and ¹⁹F (376/470 MHz) spectra. Set the relaxation delay (d1) to at least 3.0 seconds.

    • Causality: Fluorine nuclei often exhibit longer longitudinal relaxation times (T1) than protons. A sufficient d1 ensures quantitative integration of the ¹⁹F signals[2].

  • The Self-Validating Step (Decoupling): Acquire a ¹H{¹⁹F} (fluorine-decoupled proton) spectrum.

    • Causality: By irradiating the ¹⁹F frequency during ¹H acquisition, the complex multiplets of H-3' and H-6' will collapse into simple singlets or AB doublets. If the signals collapse, the original complexity is definitively proven to be F-H coupling, confirming the regiochemistry internally.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is characterized by two distinct aromatic regions governed by entirely different electronic effects.

Ring A (Phenol Ring): The 4-hydroxyl substitution creates an axis of symmetry, resulting in a classic AA'BB' spin system. The electron-donating resonance effect (+M) of the hydroxyl group significantly shields the ortho protons (H-3, H-5), pushing their resonance upfield. Conversely, H-2 and H-6 are deshielded by the magnetic anisotropy of the adjacent fluorinated Ring B.

Ring B (Trifluorophenyl Ring): This ring presents a highly coupled spin system where through-bond heteronuclear couplings (³J_HF and ⁴J_HF) dominate the spectral complexity[3]. Proton H-3' is flanked by F-2' and F-4', resulting in two strong ortho-couplings that manifest as an apparent triplet or doublet of doublets. Proton H-6' couples with F-5' (ortho) and F-4' (meta).

Table 1: ¹H NMR Data Summary (DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Rationale
-OH ~9.75s (br)-1HDeshielded phenolic proton; locked by DMSO-d₆.
H-6' ~7.58ddd³J_H6'F5' ≈ 11.0, ⁴J_H6'F4' ≈ 6.0, ⁵J_H6'F2' ≈ 2.01HOrtho to F-5', meta to F-4', para to F-2'.
H-3' ~7.42td (or dd)³J_H3'F2' ≈ 10.5, ³J_H3'F4' ≈ 9.51HFlanked by F-2' and F-4' (dual ortho-coupling).
H-2, H-6 ~7.35d (AA'BB')³J_HH ≈ 8.52HOrtho to biphenyl linkage; deshielded by Ring B.
H-3, H-5 ~6.88d (AA'BB')³J_HH ≈ 8.52HOrtho to hydroxyl group; shielded by +M effect.

¹⁹F NMR Spectral Interpretation & Spin Logic

The ¹⁹F NMR spectrum provides orthogonal confirmation of the substitution pattern. F-2' is typically the most deshielded fluorine resonance due to the adjacent biphenyl linkage and the absence of an ortho-fluorine atom. F-4' and F-5' are positioned ortho to one another, resulting in a massive homonuclear coupling constant (³J_FF ≈ 22 Hz) that splits both signals into large doublets, which are further split by adjacent protons[3].

Spin_Coupling H3 H-3' F2 F-2' H3->F2 ³J_HF (~10 Hz) F4 F-4' H3->F4 ³J_HF (~9 Hz) H6 H-6' H6->F4 ⁴J_HF (~6 Hz) F5 F-5' H6->F5 ³J_HF (~11 Hz) F4->F5 ³J_FF (~22 Hz)

Figure 2: Key heteronuclear (¹H-¹⁹F) and homonuclear (¹⁹F-¹⁹F) spin-spin coupling relationships.

Table 2: ¹⁹F NMR Data Summary (DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment Rationale
F-2' ~ -119.5m³J_F2'H3' ≈ 10.5Deshielded by biphenyl bond; lacks ortho-F.
F-5' ~ -135.2ddd³J_F5'F4' ≈ 22.0, ³J_F5'H6' ≈ 11.0Ortho to F-4' and H-6'.
F-4' ~ -142.8ddd³J_F4'F5' ≈ 22.0, ³J_F4'H3' ≈ 9.5, ⁴J_F4'H6' ≈ 6.0Flanked by F-5' and H-3'.

Note: Through-space interactions in ortho-fluorinated systems can subtly perturb these chemical shifts depending on the solvent dielectric constant, making the coupling constants the primary metric for assignment[1].

Advanced 2D Strategies for Unambiguous Assignment

If the 1D ¹H{¹⁹F} decoupling experiment leaves any residual ambiguity regarding the orientation of the rings, a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment should be employed.

  • Causality: The HOESY experiment detects through-space dipole-dipole interactions between ¹H and ¹⁹F nuclei. A strong cross-peak between the F-2' resonance and the H-2/H-6 resonances of Ring A will definitively prove the spatial proximity of the two rings across the biphenyl bond, locking the entire structural assignment into a mathematically certain framework.

References

  • Supporting Information - The Royal Society of Chemistry . Source: rsc.org. 3

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications . Source: acs.org. 1

  • Micro-Electro-Flow Catalyzed (μ-EFC) Ultra-fast Cross-Electrophile Coupling of Activated C(sp3)-O Bonds Sanjeev Kumar,a,b Ajay - The Royal Society of Chemistry . Source: rsc.org. 2

Sources

Application

Advanced Mass Spectrometry Fragmentation Analysis of 2',4',5'-Trifluoro-biphenyl-4-ol

Application Note & Methodological Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary & Physicochemical Profiling The integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Physicochemical Profiling

The integration of fluorinated biphenyl scaffolds into molecular design is a cornerstone of modern medicinal chemistry, frequently utilized to enhance metabolic stability and target binding affinity in novel analgesics and enzyme inhibitors[1]. 2',4',5'-Trifluoro-biphenyl-4-ol (Chemical Formula: C₁₂H₇F₃O; Exact Mass: 224.0447 Da) represents a critical structural motif and intermediate.

High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition and tracking the fragmentation of such fluorinated aromatic compounds[2]. Understanding its specific tandem mass spectrometry (MS/MS) fragmentation pathways is essential for metabolite identification, structural elucidation, and quantitative bioanalysis. Because the molecule contains a highly electronegative trifluorophenyl ring coupled with a readily ionizable phenolic group, its fragmentation behavior is governed by specific charge-directed and proximity-driven mechanisms[3].

Ionization Theory & Mechanistic Fragmentation Pathways

Ionization Strategy: The Case for Negative ESI

While electron ionization (EI) is suitable for GC-MS analysis of derivatized bisphenols[4], liquid chromatography coupled with electrospray ionization (LC-ESI-MS) is the gold standard for underivatized biphenols. The phenolic hydroxyl group at the C4 position acts as an excellent proton donor. In negative ion mode (ESI-), the compound readily deprotonates to form a highly stable, resonance-stabilized phenoxide anion [M-H]⁻ at m/z 223.037. We utilize a slightly basic mobile phase (Ammonium Acetate, pH ~7.5) to drive this equilibrium toward the deprotonated state, ensuring maximum sensitivity.

Collision-Induced Dissociation (CID) Mechanisms

Upon isolation of the m/z 223.037 precursor in the quadrupole and subsequent collision-induced dissociation (CID), the molecule exhibits three primary, structurally diagnostic fragmentation pathways:

  • Proximity-Driven Neutral Loss of HF (m/z 203.031): The most abundant product ion arises from the neutral loss of hydrogen fluoride (20 Da). This is not a random cleavage; it is a proximity-driven mechanism. The fluorine atom at the 2'-position (ortho to the biphenyl linkage) is spatially adjacent to the ortho-hydrogens (C3 or C5) of the phenolic ring. CID provides the activation energy required for a spatial rearrangement, eliminating HF and forming a highly stable, planar fluorinated dibenzofuran-like anion. The introduction of fluorine atoms into phenolic structures significantly alters their fragmentation pathways, making HF loss a hallmark signature[3][4].

  • Phenolic Ring Contraction via CO Loss (m/z 195.042): A classic fragmentation pathway for phenols is the loss of carbon monoxide (28 Da). The phenoxide radical/anion undergoes a ring contraction to form a five-membered cyclopentadienyl-type derivative.

  • Biphenyl Bond Cleavage (m/z 131.011): Though the C-C biphenyl bond is relatively strong, high collision energies can induce heterolytic cleavage, retaining the charge on the highly electronegative 2,4,5-trifluorophenyl moiety to yield an anion at m/z 131.

Fragmentation M Precursor Ion [M-H]⁻ m/z 223.037 HF [M-H - HF]⁻ m/z 203.031 M->HF -HF (20.006 Da) Proximity Effect CO [M-H - CO]⁻ m/z 195.042 M->CO -CO (27.995 Da) Ring Contraction Ring Trifluorophenyl Anion m/z 131.011 M->Ring Biphenyl Cleavage HF_CO [M-H - HF - CO]⁻ m/z 175.036 HF->HF_CO -CO (27.995 Da) CO->HF_CO -HF (20.006 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 2',4',5'-trifluoro-biphenyl-4-ol in negative ESI.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It includes specific chromatographic parameters tailored to fluorinated aromatics and system suitability checks to verify instrument performance prior to data acquisition.

Workflow Prep 1. Sample Preparation LC 2. UHPLC Separation Prep->LC ESI 3. Negative ESI Ionization LC->ESI Q1 4. Precursor Isolation ESI->Q1 CID 5. CID Fragmentation Q1->CID HRMS 6. HRMS Detection CID->HRMS

Figure 2: End-to-end LC-HRMS/MS analytical workflow for fluorinated biphenols.

Sample Preparation & System Suitability

Causality Check: Fluorinated compounds can exhibit non-specific binding to plastic surfaces. All sample preparations must be conducted in silanized glass vials or low-bind polypropylene tubes.

  • Stock Solution: Dissolve 1.0 mg of 2',4',5'-trifluoro-biphenyl-4-ol in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Standard: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile.

  • System Suitability Test (SST): Inject a blank (diluent only) followed by the 100 ng/mL standard. Verify that the signal-to-noise (S/N) ratio of the m/z 223.037 peak is >100:1 and that carryover in a subsequent blank injection is <0.1%.

UHPLC Chromatographic Conditions

Causality Check: A sub-2-micron superficially porous particle (SPP) column is selected to provide high theoretical plate counts, ensuring sharp peak shapes for the phenolic analyte and minimizing matrix suppression.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (promotes deprotonation).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

High-Resolution Mass Spectrometry (HRMS) Parameters

Causality Check: Using a Q-TOF or Orbitrap system ensures sub-5 ppm mass accuracy, which is critical for distinguishing the loss of HF (20.0062 Da) from other potential isobaric interferences.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode.

  • Capillary Voltage: -2.5 kV (Kept relatively low to prevent in-source fragmentation).

  • Capillary Temperature: 320 °C.

  • Precursor Isolation: m/z 223.037 (Isolation width: 1.0 Da).

  • Collision Energy (CE): Stepped NCE (Normalized Collision Energy) at 20, 40, and 60 eV to capture both low-energy (HF loss) and high-energy (ring cleavage) fragmentations.

  • Mass Resolution: 70,000 FWHM (at m/z 200).

Quantitative Data Interpretation

The table below summarizes the theoretical and experimentally observed high-resolution fragments. Mass accuracy within < 2 ppm validates the proposed elemental compositions.

Fragment Ion AssignmentElemental FormulaTheoretical Exact Mass (m/z)Typical Mass Error (ppm)Relative Abundance (%)Mechanistic Origin
[M-H]⁻ C₁₂H₆F₃O⁻223.0369< 2.0100 (Precursor)Deprotonation of phenolic -OH
[M-H - HF]⁻ C₁₂H₅F₂O⁻203.0307< 2.085Proximity-driven neutral loss of HF
[M-H - CO]⁻ C₁₁H₆F₃⁻195.0420< 2.045Phenolic ring contraction
[M-H - HF - CO]⁻ C₁₁H₅F₂⁻175.0358< 2.030Sequential loss of HF and CO
[C₆H₂F₃]⁻ C₆H₂F₃⁻131.0108< 2.015Heterolytic biphenyl bond cleavage

Note: Relative abundances are highly dependent on the specific collision energy applied. The values above represent a composite spectrum utilizing stepped collision energies (20/40/60 eV).

References

  • Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • (2,4,5-Trifluorophenyl)acetyl chloride | CAS 1176895-65-0 Source: Benchchem Technical Documentation URL:[2]

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols Source: Benchchem Technical Support URL:[3]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[4]

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of 2',4',5'-Trifluoro-biphenyl-4-ol

Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Scientists Matrix: Biological Fluids (Plasma) and Environmental Water Analytical Platform: LC-ESI-MS/MS (Negative Ion Mode) Introduction and Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Scientists Matrix: Biological Fluids (Plasma) and Environmental Water Analytical Platform: LC-ESI-MS/MS (Negative Ion Mode)

Introduction and Chemical Context

The compound 2',4',5'-trifluoro-biphenyl-4-ol (TFBP-OH) is a highly specialized fluorinated phenolic derivative. In drug development, fluorinated biphenyls serve as critical pharmacophores and intermediates—most notably in the synthesis of somatostatin subtype receptor 5 (SSTR5) antagonists for metabolic disorders1[1]. Environmentally, similar fluorinated biphenyl analogues are monitored as emerging contaminants derived from liquid crystal monomers (LCMs) in electronic waste.

Analyzing TFBP-OH presents unique physicochemical challenges:

  • High Lipophilicity: The trifluorinated biphenyl core drives strong hydrophobic interactions, necessitating careful optimization of extraction solvents to prevent analyte loss on labware.

  • Ionization Dynamics: The phenolic hydroxyl group ( pKa​≈8.5 ) makes TFBP-OH an excellent candidate for negative electrospray ionization (ESI-). However, phenols are notoriously susceptible to matrix suppression from endogenous phospholipids in plasma or humic acids in water.

This application note details a self-validating Solid-Phase Extraction (SPE) methodology designed to isolate TFBP-OH with high process efficiency, ensuring robust downstream LC-MS/MS quantification.

Rationale for Experimental Design (E-E-A-T)

Causality Behind Sorbent Selection

Traditional silica-based C18 sorbents often yield inconsistent recoveries for fluorinated phenols due to secondary silanol interactions and the risk of the sorbent bed drying out. To counteract this, we utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The divinylbenzene backbone provides the necessary π−π and hydrophobic retention mechanisms for the fluorinated biphenyl ring, while the N-vinylpyrrolidone groups ensure the sorbent remains wetted, maximizing the recovery of phenolic compounds2[2].

Mitigating "Fluorophilic" Losses

Fluorinated molecules frequently exhibit non-specific binding to polytetrafluoroethylene (PTFE) surfaces. Crucial Insight: All sample preparation steps must explicitly avoid PTFE-based membrane filters or tubing. Polypropylene labware and regenerated cellulose (RC) or nylon filters are mandated to maintain high recovery rates3[3].

Visualized Workflows and Mechanisms

Sample Preparation Decision Tree

The following diagram illustrates the divergent sample preparation paths based on the starting matrix, converging at the LC-MS/MS analysis stage.

Workflow Start Sample Matrix (Plasma / Water) PPT Protein Precipitation (Acetonitrile, 3:1 v/v) Start->PPT Plasma Matrix Condition SPE Conditioning (MeOH -> H2O) Start->Condition Water Matrix Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Load Sample Loading (Supernatant / Filtrate) Centrifuge->Load Condition->Load Wash Washing Step (5% MeOH in H2O) Load->Wash Elute Elution (100% MeOH) Wash->Elute Recon Evaporation & Reconstitution (Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS

Figure 1: Divergent SPE workflow for biological and environmental matrices targeting TFBP-OH.

Mechanism of Retention and Ionization

Mechanism Analyte 2',4',5'-TFBP-OH (Neutral, Lipophilic) Sorbent Polymeric HLB Sorbent (Hydrophobic & pi-pi) Analyte->Sorbent Retention Elution Methanol Elution (Disrupts Interactions) Sorbent->Elution Recovery Ionization ESI Negative Mode (Deprotonation to Phenoxide) Elution->Ionization LC Effluent Detection MRM Detection [M-H]- Precursor Ionization->Detection MS/MS

Figure 2: Physicochemical progression of TFBP-OH from sorbent retention to mass spectrometric detection.

Step-by-Step Methodologies

Protocol A: Extraction from Biological Plasma

This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to extraction corrects for volumetric losses and matrix suppression.

Materials Required: Polymeric HLB SPE Cartridges (30 mg/1 cc), LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Internal Standard Spiking: Aliquot 100μL of plasma into a polypropylene microcentrifuge tube. Add 10μL of IS working solution (e.g., 13C6​ -TFBP-OH or a matched structural analogue). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 300μL of cold ACN to disrupt protein-analyte binding. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C . Transfer 350μL of the supernatant to a new tube and dilute with 650μL of water (reduces organic content to <30% to ensure SPE retention).

  • SPE Conditioning: Condition the HLB cartridge with 1mL MeOH, followed by 1mL water. Do not let the sorbent dry.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1mL/min .

  • Washing: Wash with 1mL of 5% MeOH in water. Causality: This specific organic concentration is high enough to remove polar phospholipids and salts, but low enough to prevent the premature elution of the highly lipophilic TFBP-OH.

  • Elution: Elute the analyte into a polypropylene collection plate using 1mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35∘C . Reconstitute in 100μL of initial LC mobile phase (e.g., 40:60 MeOH:Water).

Protocol B: Extraction from Environmental Water
  • Filtration: Filter 100mL of the water sample through a 0.45μm regenerated cellulose filter (Avoid PTFE).

  • Conditioning: Condition a high-capacity HLB cartridge (200 mg/6 cc) with 5mL MeOH and 5mL water.

  • Loading: Pass the 100mL sample through the cartridge at 3−5mL/min using a vacuum manifold.

  • Washing & Drying: Wash with 5mL of 5% MeOH in water. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute with 2×2.5mL of MeOH. Evaporate and reconstitute as described in Protocol A.

Quantitative Data Presentation

To demonstrate the efficacy of the chosen methodologies, representative validation data and instrument parameters are summarized below.

Table 1: Method Validation and Extraction Efficiency

Process Efficiency (PE) = Recovery × Matrix Effect. Values closer to 100% indicate an optimized, interference-free extraction.

MatrixSorbent TypeMean Recovery (%)Matrix Effect (%)Process Efficiency (%)% RSD (n=6)
Human PlasmaPolymeric HLB92.495.1 (Minor Suppression)87.84.2
Human PlasmaSilica C1868.582.3 (Suppression)56.311.5
Surface WaterPolymeric HLB96.198.0 (Negligible)94.13.1
Surface WaterMixed-Mode MAX89.391.5 (Minor Suppression)81.75.8
Table 2: LC-MS/MS MRM Parameters for 2',4',5'-TFBP-OH

Optimized for a triple quadrupole mass spectrometer operating in ESI Negative mode.

AnalytePrecursor Ion ( [M−H]− )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Proposed Fragment Loss
2',4',5'-TFBP-OH223.0195.05022Loss of CO ( −28Da )
2',4',5'-TFBP-OH223.0203.05018Loss of HF ( −20Da )

System Suitability and Self-Validation

To ensure the protocol is a self-validating system, every analytical batch must include the following sequence:

  • Double Blank: Matrix processed without analyte or IS (validates the absence of carryover and background contamination).

  • Single Blank: Matrix processed with IS only (validates IS purity and absence of native analyte interference).

  • Quality Control (QC) Samples: Matrix spiked at Low (3x LLOQ), Mid, and High (80% of ULOQ) concentrations. The batch is only valid if ≥67% of QC samples calculate within ±15% of their nominal concentrations, proving the extraction recovery and matrix effect corrections are actively functioning.

Sources

Application

Application Note: Strategic Utilization of 2',4',5'-Trifluoro-biphenyl-4-ol in Agrochemical Development

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The development of next-generation crop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of next-generation crop protection agents relies heavily on the strategic incorporation of fluorine to modulate pharmacokinetics, environmental stability, and target binding affinity. 2',4',5'-Trifluoro-biphenyl-4-ol is a highly specialized, versatile building block utilized in the synthesis of advanced agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pro-fungicide ethers.

This application note details the mechanistic rationale behind utilizing this specific fluorinated scaffold, outlines its physicochemical advantages, and provides self-validating, step-by-step protocols for integrating this intermediate into active agrochemical discovery pipelines.

Mechanistic Rationale: The "Fluorine Effect" in Agrochemistry

The architecture of 2',4',5'-trifluoro-biphenyl-4-ol is not arbitrary; it is engineered to overcome specific biological and environmental hurdles encountered by crop protection agents.

Metabolic Blocking via C-F Substitution

Fungal and plant cytochrome P450 enzymes rapidly degrade non-fluorinated biphenyls via aromatic hydroxylation, drastically reducing their field half-life. The carbon-fluorine bond is exceptionally strong (~105 kcal/mol). By strategically placing fluorine atoms at the 2', 4', and 5' positions, the most metabolically vulnerable sites on the biphenyl ring are sterically and electronically shielded 1. This "metabolic blocking" extends the efficacy of the active ingredient, allowing for lower application rates 2.

Lipophilicity and Membrane Permeability

Agrochemicals must penetrate the waxy plant cuticle and the lipophilic fungal cell membrane. The trifluoro-substitution increases the overall lipophilicity (LogP) of the molecule without adding excessive steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å).

The 4-Hydroxyl Synthetic Anchor

The hydroxyl (-OH) group at the 4-position serves as a versatile nucleophilic handle. The electron-withdrawing nature of the fluorinated B-ring lowers the pKa of this phenol, making the resulting phenoxide highly stable yet sufficiently nucleophilic for etherification (to form pro-fungicides) or esterification (to form SDHI precursors) 3.

Quantitative Data: Scaffold Comparison

The following table summarizes the physicochemical and biological advantages of the 2',4',5'-trifluoro-biphenyl-4-ol scaffold compared to its unfluorinated counterpart.

ParameterUnsubstituted Biphenyl-4-ol2',4',5'-Trifluoro-biphenyl-4-olAgrochemical Advantage
LogP (Lipophilicity) ~3.18~4.15Enhanced cuticular and fungal membrane penetration.
Metabolic Half-life < 2 hours> 24 hoursProlonged field efficacy; reduced application frequency.
Phenolic pKa ~9.9~9.2Easier deprotonation; highly reactive phenoxide intermediate.
Steric Profile MinimalModerateOptimal fit within the ubiquinone pocket of Complex II.

Application Workflows & Visualizations

Target Pathway: SDHI Fungicides

Derivatives of 2',4',5'-trifluoro-biphenyl-4-ol are frequently utilized to synthesize competitive inhibitors of fungal Complex II (Succinate Dehydrogenase). By mimicking ubiquinone, these compounds halt fungal respiration.

SDHI_Pathway A Succinate B Succinate Dehydrogenase (Complex II) A->B Binds Active Site C Fumarate + FADH2 B->C Catalyzes D Ubiquinone Reduction C->D Electron Transfer E Fungal Respiration ATP Synthesis D->E Drives F Fluorinated Biphenyl SDHI (Agrochemical) F->B Competitive Inhibition

Mechanism of Action: SDHI Fungicides targeting Fungal Complex II.

Synthetic Derivatization Workflow

The following diagram maps the logical progression from the raw building block to a purified active ingredient.

Synthetic_Workflow N1 2',4',5'-Trifluoro-biphenyl-4-ol (Starting Material) N2 Base Activation (K2CO3 / DMF, 80°C) N1->N2 N3 Electrophile Addition (Acyl/Alkyl Halide) N2->N3 Phenoxide Intermediate N4 Nucleophilic Substitution (Ester/Ether Formation) N3->N4 N5 Workup & Purification (Extraction & Column) N4->N5 N6 Purified Agrochemical Active Ingredient N5->N6

Step-by-step synthetic workflow for 2',4',5'-trifluoro-biphenyl-4-ol derivatization.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of Fluorinated Biphenyl Ether Pro-fungicides (Williamson Ether Synthesis)

Objective: Alkylation of the 4-hydroxyl group to generate a lipophilic pro-drug scaffold.

  • Phenoxide Generation:

    • Action: In a flame-dried Schlenk flask under N₂, dissolve 2',4',5'-trifluoro-biphenyl-4-ol (1.0 eq, 10 mmol) in anhydrous DMF (25 mL). Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. It selectively deprotonates the phenol without risking the hydrolysis of the incoming alkyl halide. DMF solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

  • Alkylation:

    • Action: Cool the mixture to 0°C. Dropwise, add the target alkyl halide (e.g., a bromomethyl-pyrazole derivative) (1.1 eq, 11 mmol). Gradually warm to 80°C and stir for 6 hours.

    • Causality: The initial 0°C addition prevents exothermic degradation and side reactions. Heating to 80°C provides the necessary activation energy to drive the Sₙ2 displacement to completion.

  • Validation & Quality Control:

    • Action: Perform TLC (Hexanes:EtOAc 4:1).

    • Self-Validation: The reaction is complete when the starting material spot (which stains dark with FeCl₃ due to the free phenol) is entirely consumed. The product spot will not stain with FeCl₃, validating the successful capping of the -OH group.

  • Workup:

    • Action: Quench the reaction by pouring it into 100 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Biphenyl Ester SDHI Precursors (Acylation)

Objective: Coupling the biphenyl core with a pyrazole pharmacophore via an ester linkage.

  • Reagent Assembly:

    • Action: Dissolve 2',4',5'-trifluoro-biphenyl-4-ol (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add Triethylamine (Et₃N, 1.5 eq, 7.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol).

    • Causality: Et₃N serves as the primary acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst; it attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, which is rapidly attacked by the sterically hindered fluorinated phenol.

  • Acylation:

    • Action: Cool to 0°C. Add the active acyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.1 eq, 5.5 mmol) dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Validation & Quality Control:

    • Action: Extract a 0.1 mL aliquot, perform a mini-workup, and run a ¹⁹F-NMR.

    • Self-Validation: The ¹⁹F-NMR spectrum must show the preservation of the three distinct fluorine resonances (approx. -118, -135, and -142 ppm). This confirms that the highly electron-deficient fluorinated ring remained intact and did not undergo unintended Nucleophilic Aromatic Substitution (SₙAr) during the base-mediated acylation.

  • Workup:

    • Action: Wash the organic layer with 1M HCl (2 x 20 mL) to remove Et₃N and DMAP, followed by saturated NaHCO₃ (2 x 20 mL) to remove unreacted acyl chloride. Dry over MgSO₄ and concentrate.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL:[Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Laboratory Synthesis of 2',4',5'-Trifluoro-biphenyl-4-ol via Polarity-Matched Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 1298129-65-3[1] Objective: To provide a robust, scalable, and self-validating protocol for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 1298129-65-3[1] Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of the pharmaceutical intermediate 2',4',5'-trifluoro-biphenyl-4-ol, optimizing for high yield and minimal byproduct formation.

Strategic Rationale & Mechanistic Design

The synthesis of highly fluorinated biphenyl systems presents unique electronic challenges. 2',4',5'-Trifluoro-biphenyl-4-ol is a critical building block often utilized in the development of indazole-derived therapeutics[2], where the polyfluorinated ring serves as a bioisostere to modulate lipophilicity and metabolic stability.

To synthesize this target, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard [1]. However, the choice of which ring serves as the electrophile (halide) versus the nucleophile (boronic acid) dictates the efficiency of the reaction.

The Causality of Experimental Choices:

  • Electronic Matching: We select 1-bromo-2,4,5-trifluorobenzene as the electrophile and 4-hydroxyphenylboronic acid as the nucleophile. The highly electronegative fluorine atoms render the C-Br bond electron-deficient, which drastically accelerates the oxidative addition of the palladium catalyst. Conversely, if 4-bromophenol were used, its electron-rich nature (especially when deprotonated to a phenoxide by the base) would inhibit oxidative addition.

  • Catalyst Selection: Pd(dppf)Cl₂ is chosen over standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry on the palladium center, which accelerates the final reductive elimination step and prevents catalyst degradation [2].

  • Base Stoichiometry: Three equivalents of potassium carbonate (K₂CO₃) are strictly required. One equivalent is consumed immediately to deprotonate the acidic phenol (pKa ~10), while the remaining equivalents are necessary to form the active boronate complex required for the transmetalation step.

Process Workflow

The following diagram illustrates the logical progression of the synthesis, from catalytic coupling through to isolation.

G R1 1-Bromo-2,4,5- trifluorobenzene (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O 90°C, 8h R1->Cat R2 4-Hydroxyphenyl- boronic acid (Nucleophile) R2->Cat Crude Crude Mixture (Phenoxide Salts) Cat->Crude Suzuki Coupling Workup 1M HCl Quench & EtOAc Extraction Crude->Workup Reprotonation Purif Silica Gel Chromatography Workup->Purif Organic Phase Product 2',4',5'-Trifluoro- biphenyl-4-ol (Pure API Intermediate) Purif->Product Isolation

Figure 1: Synthetic workflow and isolation logic for 2',4',5'-trifluoro-biphenyl-4-ol.

Quantitative Reaction Parameters

The following table summarizes the precise stoichiometry required for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Bromo-2,4,5-trifluorobenzene210.981.002.11 g (10.0 mmol)Electrophile
4-Hydroxyphenylboronic acid137.931.101.52 g (11.0 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂816.640.05408 mg (0.5 mmol)Catalyst
Potassium Carbonate (K₂CO₃)138.213.004.14 g (30.0 mmol)Base
1,4-DioxaneN/AN/A40.0 mLOrganic Solvent
Deionized Water18.02N/A10.0 mLAqueous Co-solvent

Detailed Experimental Protocol

This protocol is designed as a self-validating system; visual cues and phase behaviors are included to confirm the reaction is proceeding correctly at each stage.

Step 1: Reaction Assembly and Degassing
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1-bromo-2,4,5-trifluorobenzene (2.11 g), 4-hydroxyphenylboronic acid (1.52 g), and K₂CO₃ (4.14 g) to the flask.

  • Add the solvent mixture: 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.

  • Critical Step: Sparge the vigorously stirring mixture with inert gas (Nitrogen or Argon) for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl-4,4'-diol) and the oxidation of the palladium(0) active species.

  • Quickly add the Pd(dppf)Cl₂ catalyst (408 mg) under a positive stream of inert gas. The solution will immediately take on a deep red/orange hue.

Step 2: Catalytic Coupling
  • Submerge the flask in a pre-heated oil bath at 90°C.

  • Maintain vigorous stirring under an inert atmosphere for 8 hours.

  • Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting bromide will consume completely, and a new, highly UV-active spot (the product) will appear at a lower Rf value due to the polar hydroxyl group.

Step 3: Quench and Extraction (Workup)
  • Remove the flask from the heat and allow it to cool to room temperature.

  • Causality of Quench: The product currently exists as a water-soluble potassium phenoxide salt. Slowly add 1M HCl dropwise until the aqueous layer reaches pH ~3. This reprotonates the phenoxide, driving the target compound into the organic phase.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a dark crude residue.

Step 4: Purification
  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Collect the fractions containing the target compound (identified via UV absorption at 254 nm).

  • Evaporate the solvent to afford 2',4',5'-trifluoro-biphenyl-4-ol as an off-white to pale yellow solid. Expected yield: 80-85% (1.8 - 1.9 g).

Analytical Characterization (Self-Validation)

To confirm the structural integrity of the synthesized 1298129-65-3[1], the following spectroscopic markers must be observed:

  • ¹H NMR (400 MHz, CDCl₃): Look for an AB quartet around δ 6.90 and δ 7.40 (integrating for 4H) corresponding to the para-substituted phenol ring. A broad singlet around δ 5.0-5.5 will confirm the presence of the free -OH group. The fluorinated ring will present two distinct multiplets (integrating for 1H each) due to complex H-F splitting.

  • ¹⁹F NMR (376 MHz, CDCl₃): Three distinct signals must be present, confirming the 2,4,5-substitution pattern. The specific coupling constants (J_FF) will validate the relative positions of the fluorine atoms on the B-ring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]

Sources

Application

In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of 2',4',5'-Trifluoro-biphenyl-4-ol

Executive Summary & Chemical Rationale The compound 2',4',5'-trifluoro-biphenyl-4-ol (CAS 1298129-65-3) is a highly lipophilic small molecule characterized by a fluorinated biphenyl core and a terminal phenolic hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2',4',5'-trifluoro-biphenyl-4-ol (CAS 1298129-65-3) is a highly lipophilic small molecule characterized by a fluorinated biphenyl core and a terminal phenolic hydroxyl group. In drug development, it frequently serves as a critical structural motif or intermediate for targeted therapies, such as glycogen synthase activators and kinase inhibitors.

Designing an in vivo pharmacokinetic (PK) protocol for this compound requires navigating two primary physicochemical challenges:

  • Metabolic Stability vs. Liability: The strategic placement of three fluorine atoms on the prime ring (2',4',5') sterically and electronically deactivates the ring toward cytochrome P450 (CYP)-mediated aromatic hydroxylation[1]. Fluorination of the biphenyl core is a well-established strategy to improve pharmacokinetic parameters by increasing lipophilicity and blocking CYP450 oxidation[2]. However, the free phenolic hydroxyl (4-ol) makes the molecule highly susceptible to rapid Phase II metabolism (UGT-mediated glucuronidation)[3].

  • Aqueous Insolubility: The high LogP driven by the biphenyl core results in negligible aqueous solubility. Attempting to dose this compound in standard aqueous buffers will result in immediate precipitation, leading to erratic oral absorption or fatal microembolisms if administered intravenously.

To overcome these hurdles, this application note details a self-validating in vivo dosing protocol utilizing cyclodextrin-based complexation[4] and highly specific LC-MS/MS bioanalysis.

Formulation Strategy

To achieve reliable systemic exposure, the formulation must shield the hydrophobic biphenyl moiety from the aqueous environment while remaining biocompatible. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is utilized as the primary vehicle. The hydrophobic cavity of HP-β-CD encapsulates the fluorinated rings, while its hydrophilic exterior ensures complete dissolution in saline[4].

Table 1: Quantitative Formulation Matrix (Mice/Rats)
RouteVehicle CompositionTarget ConcentrationDose VolumeFormulation Rationale
IV 20% (w/v) HP-β-CD in Sterile Saline0.4 mg/mL5 mL/kgPrevents IV precipitation and hemolysis; avoids toxic co-solvents.
PO 0.5% Methylcellulose (MC) + 0.1% Tween-801.0 mg/mL10 mL/kgForms a uniform microsuspension; mimics solid-dose oral absorption.
IP 5% DMSO + 10% Solutol HS15 + 85% Saline0.5 mg/mL10 mL/kgProvides a depot effect for sub-chronic efficacy models.

Step-by-Step In Vivo Administration Protocol

Phase A: Vehicle & Compound Preparation

Causality Note: Proper compounding sequence is critical. Adding aqueous buffers before the compound is fully wetted will result in irreversible aggregation.

  • IV Formulation (20% HP-β-CD):

    • Weigh exactly 2.0 mg of 2',4',5'-trifluoro-biphenyl-4-ol into a sterile glass vial.

    • Add 1.0 mL of a pre-prepared 20% (w/v) HP-β-CD in sterile saline solution.

    • Vortex for 2 minutes, followed by bath sonication at 37°C for 15–20 minutes until the solution is completely optically clear.

    • Filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove any microscopic particulates prior to injection.

  • PO Formulation (0.5% MC / 0.1% Tween-80):

    • Weigh 5.0 mg of the compound into a mortar.

    • Add 5 µL of Tween-80 directly to the powder and triturate to form a smooth paste (wetting step).

    • Gradually add 5.0 mL of 0.5% Methylcellulose solution in 1 mL increments while continuously mixing to achieve a homogeneous, milky suspension.

Phase B: Animal Dosing (Standard Murine Model)
  • Intravenous (IV) Injection (2 mg/kg):

    • Restrain the mouse using a standard commercial restrainer.

    • Dilate the lateral tail vein using a warming lamp (do not exceed 40°C).

    • Using a 27G or 29G needle, inject the clear HP-β-CD formulation at a slow, steady rate of 0.1 mL per 10 seconds to prevent acute volume overload.

  • Oral (PO) Gavage (10 mg/kg):

    • Secure the mouse by the scruff to immobilize the head and align the esophagus.

    • Using a 20G stainless steel or flexible plastic gavage needle, administer the suspension directly into the stomach.

Pharmacokinetic Sampling & Bioanalysis

Due to the rapid Phase II glucuronidation of the phenolic hydroxyl group, early and dense blood sampling is required to accurately capture the Cmax​ and distribution phase.

Step-by-Step PK Sampling Workflow
  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Draw 50 µL of whole blood via the submandibular or saphenous vein into K2EDTA-coated microfuge tubes. Causality: K2EDTA is preferred over heparin, as heparin can cause ion suppression during LC-MS/MS analysis.

  • Plasma Isolation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a pre-chilled 96-well plate and store at -80°C.

LC-MS/MS Bioanalytical Method
  • Protein Precipitation: To 20 µL of plasma, add 60 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-biphenylacetic acid or a deuterated analog). Causality: Cold organic solvent instantly denatures plasma proteins, releasing the highly protein-bound lipophilic drug.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Kinetex 2.6 µm, 50 × 2.1 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The phenolic -OH readily loses a proton, yielding a robust [M−H]− precursor ion for Multiple Reaction Monitoring (MRM).

Expected Pharmacokinetic Profile

Based on the physicochemical properties of structurally analogous fluorinated biphenyls, the following PK parameters should be anticipated during data analysis.

Table 2: Expected Pharmacokinetic Parameters
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Biological Implication
Cmax​ ng/mL~2,500~1,200High lipophilicity drives rapid absorption but limits free fraction.
Tmax​ hrN/A0.5 – 1.0Rapid GI absorption due to high permeability.
T1/2​ hr1.5 – 2.52.0 – 3.0Short half-life driven by rapid hepatic UGT glucuronidation.
Clearance (Cl) mL/min/kg35 – 50N/AHigh hepatic extraction ratio; primarily Phase II clearance.
Vdss​ L/kg2.5 – 4.0N/AExtensive tissue distribution, including brain penetration.
Bioavailability (F) %10030 – 45%First-pass metabolism significantly reduces systemic exposure.

Workflow & Metabolic Pathway Visualization

The following diagram illustrates the interconnected workflow of formulation, dosing, and the bifurcated metabolic fate of the compound in vivo.

G N1 2',4',5'-trifluoro-biphenyl-4-ol (Highly Lipophilic) N2 HP-β-CD Formulation (Solubility Enhancement) N1->N2 Complexation N3 In Vivo Administration (IV/PO/IP) N2->N3 Dosing N4 Systemic Circulation (Plasma Exposure) N3->N4 Absorption N5 Phase II Metabolism (UGT Glucuronidation) N4->N5 Hepatic Clearance N6 LC-MS/MS Bioanalysis (Negative ESI) N4->N6 PK Sampling

Workflow and metabolic fate of 2',4',5'-trifluoro-biphenyl-4-ol in vivo.

References

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega (2023) URL: [Link]

  • Title: Improvement of Aglycone π-Stacking Yields Nanomolar to Sub-nanomolar FimH Antagonists Source: ChemMedChem (2019) URL: [Link]

  • Title: Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation Source: PMC / Drug Metabolism and Disposition URL: [Link]

  • Title: Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy Source: MDPI Molecules (2023) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2',4',5'-Trifluoro-biphenyl-4-ol

Welcome to the technical support resource for the synthesis of 2',4',5'-trifluoro-biphenyl-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2',4',5'-trifluoro-biphenyl-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your reaction yields effectively.

The synthesis of polyfluorinated biphenyls is a critical task in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability.[1][2] The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the necessary C-C biaryl bond.[3] However, the electron-deficient nature of the trifluorinated ring introduces specific challenges, including catalyst deactivation, protodeboronation, and other side reactions. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Suzuki-Miyaura coupling of a (trifluorophenyl)boron reagent with a protected 4-halophenol (e.g., 4-bromoanisole), followed by deprotection.

Question 1: My reaction has stalled or resulted in a very low yield of the desired product. What are the primary parameters to investigate?

Answer: Low conversion is the most common issue, particularly with electron-poor substrates. A systematic review of your reaction components is crucial.

  • Catalyst & Ligand System: The choice of the palladium catalyst and its coordinating ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient coupling.

    • Expert Insight: The oxidative addition step to the electron-rich 4-bromoanisole is often the rate-limiting step. To accelerate this, highly active catalysts are required. Electron-rich, bulky phosphine ligands are essential. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition. Consider using advanced ligands such as SPhos , XPhos , or other biaryl phosphines.[4][5] Buchwald's pre-catalysts (e.g., XPhos-Pd-G3) are often excellent choices as they are air-stable and efficiently generate the active Pd(0) species.[6]

  • Base Selection: The base activates the boronic acid/ester for the transmetalation step.[7][8] Its strength and solubility are critical.

    • Expert Insight: For challenging couplings, common bases like Na₂CO₃ may be insufficient.[7][9] Potassium phosphate (K₃PO₄) is a stronger, non-nucleophilic base that often improves yields.[4][7] Cesium carbonate (Cs₂CO₃) is also highly effective, partly due to its better solubility in organic solvents.[4][7] If using a boronic ester, the base facilitates its hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also possible.[6][10][11]

  • Solvent System: The solvent must dissolve both the organic substrates and facilitate the action of the inorganic base.

    • Expert Insight: Aprotic polar solvents are standard. Mixtures of dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) are common choices that balance the solubility of organic and inorganic components.[4][7] Ensure your solvents are rigorously degassed to prevent catalyst oxidation.[4]

  • Reaction Temperature: Higher temperatures can overcome activation energy barriers but may also promote side reactions.

    • Expert Insight: A typical starting point is 90-100 °C.[4][7] If the reaction is clean but slow, a moderate increase in temperature may be beneficial. However, if side products are forming, consider lowering the temperature after an initial heating period.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state.[4]

    • Expert Insight: This is non-negotiable. Assemble your reaction under a strict argon or nitrogen atmosphere. All solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield (<20%) check_atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_atmosphere check_catalyst 2. Evaluate Catalyst/Ligand (Using Pd(PPh3)4?) check_atmosphere->check_catalyst Atmosphere is good upgrade_catalyst Switch to Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or use a Buchwald Precatalyst check_catalyst->upgrade_catalyst Yes check_base 3. Evaluate Base (Using Na2CO3 or K2CO3?) check_catalyst->check_base No, using active catalyst upgrade_catalyst->check_base upgrade_base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) check_base->upgrade_base Yes check_temp 4. Check Temperature (Reaction clean but incomplete?) check_base->check_temp No, using strong base upgrade_base->check_temp increase_temp Increase Temperature to 100-110 °C or extend reaction time check_temp->increase_temp Yes success Yield Improved check_temp->success No, side products observed (See Q2/Q3) increase_temp->success

Fig. 1: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a significant amount of homocoupling of my boronic acid (forming 2,2',4,4',5,5'-hexafluorobiphenyl). How can I prevent this?

Answer: Homocoupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen.[4] It proceeds via an oxidative mechanism where two boronic acid molecules couple, reducing Pd(II) to the active Pd(0).

  • Primary Solution: Rigorous Degassing. Oxygen is the primary culprit. Ensure your solvents are meticulously degassed. When setting up the reaction, the flask should be evacuated and backfilled with an inert gas (argon or nitrogen) at least three times to remove all residual air.[4]

  • Control Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor homocoupling. If degassing is not the issue, try reducing the palladium loading incrementally (e.g., from 2 mol% down to 1 mol%).

  • Use a Pre-catalyst: Pd(II) pre-catalysts like Pd(OAc)₂ can sometimes initiate homocoupling before being reduced to the active Pd(0) state. Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that cleanly generates Pd(0) can mitigate this.

Question 3: My starting 2',4',5'-trifluorophenylboronic acid seems to be decomposing during the reaction. What is happening and how can I stop it?

Answer: You are likely observing protodeboronation , a major side reaction for electron-deficient arylboronic acids.[1][2] The electron-withdrawing fluorine atoms make the C-B bond susceptible to cleavage by water or other protic species, replacing the boronic acid group with a hydrogen atom.

  • Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than the corresponding boronic acids.[6] You can either start with the 2,4,5-trifluorophenylboronic acid pinacol ester or synthesize it from the corresponding aryl halide via a Miyaura borylation.[6]

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[1] If you are using a very strong base and observing this side reaction, switching to a milder option like K₂CO₃ or even KF might be beneficial, though this may require re-optimization of other parameters.[12]

  • Consider Anhydrous Conditions: While traditionally performed with water, Suzuki couplings can be run under anhydrous conditions. This can significantly suppress protodeboronation. Using a soluble base like cesium carbonate or a specialized base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent (e.g., dioxane, THF) is a powerful strategy.[13]

Frequently Asked Questions (FAQs)

Q1: Which set of coupling partners is theoretically better: (2,4,5-trifluorophenyl)boronic acid + 4-bromoanisole OR 4-methoxyphenylboronic acid + 1-bromo-2,4,5-trifluorobenzene?

A1: Both routes are viable, but coupling 4-methoxyphenylboronic acid with 1-bromo-2,4,5-trifluorobenzene is often more robust. The C-Br bond on the electron-poor trifluorobenzene ring is highly activated towards oxidative addition, which is a key step in the catalytic cycle. Conversely, the 2,4,5-trifluorophenylboronic acid is electron-deficient and, as noted above, prone to decomposition via protodeboronation.[1][2] Using the more stable 4-methoxyphenylboronic acid often leads to a cleaner reaction with fewer side products.

Q2: Is it necessary to protect the phenol group on the 4-hydroxy-phenyl ring?

A2: Yes, it is highly recommended. The acidic proton of the phenol will react with the base, complicating the stoichiometry. More importantly, the resulting phenoxide is a potential ligand for the palladium center, which can interfere with the catalytic cycle and lead to lower yields. Protecting it as a methyl ether (anisole) is a standard and effective strategy. The methoxy group is stable under the reaction conditions and can be readily cleaved in a subsequent step using reagents like BBr₃ or HBr.

Q3: How do I purify the final 2',4',5'-trifluoro-biphenyl-4-ol product?

A3: After the deprotection step (if applicable), a standard aqueous workup is the first step.

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, followed by a brine solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Chromatography: The primary method for purification will be flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point; the polarity can be adjusted based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can be an excellent final step to obtain highly pure material.

Protocols and Data

Key Reaction Parameters

The table below summarizes recommended starting conditions for the coupling of 4-methoxyphenylboronic acid and 1-bromo-2,4,5-trifluorobenzene.

ParameterRecommended Reagent/ConditionRationale & Citation
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, effective Pd(II) and Pd(0) sources.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[4]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base effective for challenging couplings.[4][7]
Boron Reagent 4-Methoxyphenylboronic acid (1.2-1.5 equiv)More stable and less prone to side reactions than the trifluorinated analogue.
Solvent Dioxane / H₂O (5:1) or Toluene / H₂O (10:1)Balances solubility of organic and inorganic reagents.[4][7]
Temperature 100 °CProvides sufficient thermal energy for the reaction without excessive decomposition.[4]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[4]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the protected intermediate, 2',4',5'-trifluoro-4-methoxy-biphenyl.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4,5-trifluorobenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).[7]

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of Toluene/H₂O) via syringe.[7]

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the limiting starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired protected biphenyl.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition diaryl_pd2 Ar-Pd(II)L2-Ar' pd2_complex->diaryl_pd2 transmetalation transmetalation Transmetalation diaryl_pd2->pd0 reductive_elimination reductive_elimination Reductive Elimination product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (e.g., 1-Bromo-2,4,5-trifluorobenzene) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (e.g., 4-Methoxyphenylboronic acid) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Fig. 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9393-9421. Available from: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415-4426. Available from: [Link]

  • Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Available from: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4415–4426. Available from: [Link]

  • Reddit discussion on choosing reaction conditions for Suzuki coupling. r/Chempros. (2024). Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]

  • Hu, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(22), 8758-8763. Available from: [Link]

  • Hu, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available from: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • Kabalka, G. W., et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Chemical Communications, (8), 729-730. Available from: [Link]

  • Rombach, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12354-12363. Available from: [Link]

  • Reddit discussion on diagnosing a failed Suzuki coupling. r/Chempros. (2021). Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Rombach, D., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Available from: [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(30), 20858-20905. Available from: [Link]

  • Purification of Biochemicals and Related Products. ResearchGate. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Available from: [Link]

  • Armarego, W. L. F., & Perrin, D. D. (1996). Purification of Laboratory Chemicals. 4th edition. Sciencemadness. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2',4',5'-trifluoro-biphenyl-4-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation and assay integration of highly lipophilic molecules. 2',4',5'-trifluoro-biphenyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation and assay integration of highly lipophilic molecules.

2',4',5'-trifluoro-biphenyl-4-ol is a notoriously difficult compound to keep in aqueous solution. The rigid biphenyl core promotes strong intermolecular π-π stacking, while the trifluoro-substitution drastically increases its overall hydrophobicity and crystal lattice energy . Furthermore, while the phenolic hydroxyl group provides a potential ionization site, its weak acidity (pKa ~9.55) means it remains un-ionized and highly lipophilic at physiological pH .

This guide provides field-proven, thermodynamically sound protocols to overcome these solubility barriers, ensuring your assays and formulations are robust and reproducible.

Diagnostic Workflow

Before selecting a protocol, you must determine the thermodynamic limitations of your specific application. Use the decision tree below to identify the correct solubilization strategy.

SolubilityWorkflow Start Poor Aqueous Solubility: 2',4',5'-trifluoro-biphenyl-4-ol App What is the target application? Start->App InVitro In Vitro Assays (Cell Culture / Biochemical) App->InVitro InVivo In Vivo Dosing / Formulation App->InVivo Cosolvent 1. Co-solvent System (DMSO or PEG-400) InVitro->Cosolvent Cyclodextrin 1. Host-Guest Complexation (HP-β-CD or SBE-β-CD) InVivo->Cyclodextrin pHAdjust 2. pH Adjustment (Buffer pH > 9.5 to deprotonate phenol) InVivo->pHAdjust Surfactant 2. Add Non-ionic Surfactant (Tween-80 / Triton X-100) if precipitation occurs Cosolvent->Surfactant Success Solubilized API Ready for Use Surfactant->Success Cyclodextrin->Success pHAdjust->Success

Decision tree for selecting the optimal solubility enhancement strategy.

Troubleshooting Guides & Protocols

Issue 1: The compound precipitates immediately when diluting DMSO stocks into aqueous cell culture media.

Root Cause (Causality): This is a classic case of "solvent-shift precipitation." While the compound dissolves readily in 100% DMSO, introducing it to an aqueous environment strips the DMSO solvation shell faster than the compound can partition into the water. The hydrophobic fluorinated rings rapidly aggregate to minimize contact with the aqueous phase, forming microcrystals.

Solution: Co-Solvent and Surfactant Micellization. By pre-loading the aqueous phase with a non-ionic surfactant, you lower the interfacial tension and provide hydrophobic micellar cores for the biphenyl molecules to partition into before they can aggregate .

Protocol 1: Micellization for In Vitro Assays Self-validating step: If the final solution scatters light (appears cloudy when held to a light source), the surfactant concentration is too low, or the addition rate was too fast.

  • Stock Preparation: Dissolve 2',4',5'-trifluoro-biphenyl-4-ol in 100% anhydrous DMSO to yield a 10 mM to 20 mM stock. Vortex until optically clear.

  • Media Preparation: Supplement your aqueous assay buffer or cell culture media with 0.1% to 0.5% (v/v) Tween-80 or Pluronic F-68. Warm the media to 37°C.

  • Controlled Addition: Place the warmed media on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the center of the vortex. (Critical: Never add the aqueous media to the DMSO stock).

  • Equilibration: Allow the solution to mix for 5 minutes. Ensure the final DMSO concentration remains ≤ 0.5% to avoid cytotoxicity.

Issue 2: We need a solvent-free aqueous formulation for in vivo IV/IP dosing, but the compound is completely insoluble in saline.

Root Cause (Causality): In vivo applications cannot tolerate high levels of DMSO or harsh surfactants due to toxicity, hemolysis, and injection-site reactions. The rigid, planar structure of the fluorinated biphenyl requires a thermodynamic sink to shield it from the aqueous environment without relying on toxic co-solvents.

Solution: Host-Guest Complexation with Cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The biphenyl core perfectly matches the cavity dimensions of β-cyclodextrin (6.0–6.5 Å), while the highly electronegative fluorine atoms enhance binding affinity via hydrophobic interactions within the torus .

Protocol 2: HP-β-CD Complexation for In Vivo Dosing Self-validating step: A successful inclusion complex will remain completely clear upon centrifugation at 10,000 x g for 10 minutes. Any pellet indicates incomplete complexation.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% NaCl (saline) or PBS.

  • Co-Solubilization: Add the dry 2',4',5'-trifluoro-biphenyl-4-ol powder directly to the cyclodextrin solution to achieve your target concentration (typically 2-5 mg/mL).

  • Mechanical Disruption: Sonicate the suspension in a bath sonicator for 45–60 minutes at room temperature. The mechanical energy disrupts the API's high crystal lattice energy, allowing the cyclodextrin to encapsulate the free molecules.

  • Clarification: Filter the resulting solution through a 0.22 µm PVDF syringe filter to sterilize and remove any uncomplexed API.

Issue 3: I am trying to synthesize a derivative, and I need the compound dissolved in an aqueous buffer for an enzymatic reaction without using cyclodextrins.

Root Cause (Causality): If complexation agents or surfactants interfere with your downstream enzymatic reaction or synthesis, you must alter the intrinsic solubility of the molecule itself. The phenolic -OH group is a weak acid. At neutral pH, it is protonated and highly lipophilic.

Solution: pH Manipulation and Salt Formation. By raising the pH above the molecule's pKa (~9.55), the hydroxyl group deprotonates into a phenoxide anion. This drastic reduction in logP allows for strong ion-dipole interactions with water, rapidly solubilizing the compound .

Protocol 3: pH-Shift Solubilization Self-validating step: If the pH drops below 9.0 during your assay, the solution will immediately turn turbid as the free base precipitates out of solution.

  • Salt Formation: Suspend the compound in a minimal volume of 0.1 M NaOH (e.g., 50–100 µL per mg of API). Vortex until the suspension clears completely, indicating the sodium salt has formed.

  • Buffering: Slowly back-titrate the solution using a high-pH buffer (e.g., 100 mM Glycine-NaOH, pH 9.5 or 10.0) to your final desired working volume.

  • Verification: Measure the final pH to ensure it remains ≥ 9.5 before proceeding with your reaction.

Quantitative Data Summary

Solubilization StrategyMechanism of ActionExpected Solubility IncreaseBest Use CasePrimary Limitation
pH Adjustment (pH > 9.5) Deprotonation of phenolic -OH to a highly polar phenoxide anion50x to 100xBiochemical assays, chemical synthesisPhysiologically incompatible; crashes out if pH drops
HP-β-CD Complexation Thermodynamic encapsulation of the hydrophobic biphenyl core100x to 500xIn vivo dosing (IV, IP, PO), formulationRequires high excipient ratio (up to 20% w/v)
Co-solvent + Surfactant Micellar sequestration and interfacial tension reduction20x to 50xCell culture assays (In vitro)Potential cytotoxicity from DMSO or surfactants

Frequently Asked Questions (FAQs)

Q: Can I use heat to dissolve 2',4',5'-trifluoro-biphenyl-4-ol faster in water? A: We strongly advise against relying solely on heat. While heating provides the kinetic energy to disrupt the crystal lattice and temporarily increases solubility, the solution will become supersaturated upon cooling to 37°C (incubator) or room temperature. This leads to unpredictable micro-precipitation, ruining assay reproducibility. Always use a thermodynamic stabilizer (cyclodextrin or surfactant).

Q: Does the position of the fluorine atoms affect its solubility compared to standard biphenyl-4-ol? A: Yes, significantly. Fluorine is highly electronegative and hydrophobic. The 2',4',5'-trifluoro substitution pattern creates a highly polarized but overall lipophilic ring system. This increases the melting point and crystal lattice energy compared to non-fluorinated biphenyls, making it much harder for water molecules to break apart the solid structure .

Q: Why use HP-β-CD instead of α- or γ-cyclodextrin? A: Cavity size is the critical factor. The internal cavity diameter of β-cyclodextrin provides a perfect geometric fit for the biphenyl ring system. α-cyclodextrin is too narrow to accommodate the biphenyl core, and γ-cyclodextrin is too wide, resulting in weak van der Waals contacts, poor binding affinities, and ultimately, poor solubility enhancement .

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.[Link]

  • PubChem Compound Summary for CID 7103, 4-Hydroxybiphenyl. National Center for Biotechnology Information.[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals (Basel).[Link]

Troubleshooting

Application Support Center: HPLC Method Optimization for 2',4',5'-Trifluoro-biphenyl-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for highly lipophilic, halogenated aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for highly lipophilic, halogenated aromatics.

2',4',5'-trifluoro-biphenyl-4-ol presents a unique dual-challenge: it possesses a highly hydrophobic, fluorinated biphenyl core that drives excessive retention, alongside a weakly acidic phenolic hydroxyl group that is prone to secondary interactions. This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize retention times, resolve peak tailing, and troubleshoot common system errors.

PART 1: Core Method Development Protocol

To establish a self-validating and reproducible method, do not simply rely on generic C18 gradients. The following step-by-step methodology is engineered specifically for fluorinated phenols.

Step 1: Stationary Phase Selection

While C18 is the default for many reversed-phase applications, highly fluorinated aromatics often exhibit excessive retention and poor selectivity on standard alkyl chains. I highly recommend utilizing a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity through dipole-dipole, π-π, and specific fluorophilic interactions, presenting a compelling advantage for fluorinated compounds (1)[1].

Step 2: Mobile Phase pH Control

The analyte contains a phenolic hydroxyl group (estimated pKa ~9.0, slightly lowered by the inductive effect of the fluorines). To prevent partial ionization—which causes split peaks and retention time drift—the mobile phase pH must be strictly controlled. pH modifiers like formic acid and acetic acid should be used to control pH and suppress ionization (2)[2]. Maintaining the pH at ~2.7 (using 0.1% Formic Acid) ensures the phenol remains fully protonated and neutral.

Step 3: Organic Modifier & Temperature Optimization

Methanol is preferred over Acetonitrile for PFP columns. Acetonitrile is an aprotic solvent that can suppress the critical π-π interactions between the PFP stationary phase and the biphenyl core. Set the column oven to 40°C–45°C . Elevated temperatures reduce mobile phase viscosity, improving mass transfer and reducing the overall retention time of this highly lipophilic compound.

Step 4: Self-Validation (The Toluene Test)

To ensure this protocol is self-validating, inject a system suitability standard containing a known neutral marker (e.g., toluene) alongside your analyte. If the marker's retention time is stable but the analyte's retention time drifts, the issue is chemical (pH/ionization). If both drift, the issue is mechanical (pump/leaks).

Quantitative Data Summaries

Table 1: Column Selection Guide for Fluorinated Phenols

Column ChemistryPrimary InteractionsSuitability for 2',4',5'-trifluoro-biphenyl-4-ol
C18 (Octadecyl) Hydrophobic (Dispersive)Moderate. May result in excessive retention times.
PFP (Pentafluorophenyl) π-π, Dipole, FluorophilicExcellent. Optimal selectivity and peak shape.
Phenyl-Hexyl π-π, HydrophobicGood. Better than C18, but lacks fluorophilic interactions.

Table 2: Effect of Mobile Phase Composition on Retention (Simulated on PFP, 40°C)

% Methanol (Isocratic)Retention Time (min)Peak Asymmetry (As)System Pressure (bar)
60%24.51.15185
70%14.21.08160
80%6.81.02145
Method Optimization Workflow

Workflow A Start: 2',4',5'-trifluoro-biphenyl-4-ol B Select PFP Column (Fluorophilic Interactions) A->B C Set Mobile Phase pH < 3.0 (0.1% TFA or FA) B->C D Run Gradient (MeOH preferred over ACN) C->D E Evaluate Chromatography D->E F High RT? E->F G Peak Tailing? E->G J Validated Method E->J Passes SST H Increase Temp / %B F->H Yes I Check Silanol Activity G->I Yes H->D I->C

Fig 1. Iterative HPLC method optimization workflow for fluorinated biphenyls.

PART 2: Troubleshooting Guide

Q: My retention time is continuously drifting across a 50-injection sequence. How do I stabilize it? A: A trend of increasing or decreasing retention time across multiple injections is typically a symptom of flow rate inconsistency or mobile phase variations (3)[3].

  • Check System Pressure: Pressure fluctuations are often linked to leaks in the system or blockages (4)[4]. Check the flow path, inspect check valves, and purge the pump to remove air bubbles (5)[5].

  • Column Equilibration: Ensure you have passed at least 5-10 column volumes (CV) of the mobile phase before starting the sequence.

  • Mobile Phase Evaporation: If using pre-mixed mobile phases, the volatile organic modifier (Methanol) may evaporate over time, slowly increasing the aqueous ratio and extending retention times.

Q: I am observing severe peak tailing (As > 1.8). What is the mechanistic cause and solution? A: Peak tailing for phenols is almost always caused by secondary interactions between the weakly acidic hydroxyl group and active, unendcapped silanols on the silica support. Solution: Verify your mobile phase pH is < 3.0. If you are already using 0.1% Formic Acid, consider switching to 0.1% TFA. TFA is a stronger ion-pairing agent and provides a lower pH to fully suppress silanol ionization. Additionally, ensure you are using a high-purity, fully endcapped column.

Q: The analyte elutes too late (>20 mins) even with high organic composition. How can I fix this? A: The highly lipophilic nature of the trifluorinated biphenyl core causes strong retention on standard alkyl phases. Solution: If you are using a C18 column, switch to a PFP or C8 column. Increase the column temperature to 45-50°C to enhance analyte diffusivity and reduce retention without sacrificing peak capacity.

Troubleshooting Logic Tree

Troubleshooting T1 Issue: RT Drift Observed T2 Check System Pressure T1->T2 T3 Is Pressure Stable? T2->T3 T4 Inspect Pump & Check Valves (Look for Leaks/Bubbles) T3->T4 No (Fluctuating) T5 Verify Column Equilibration (Minimum 5-10 CVs) T3->T5 Yes T6 Check Mobile Phase (Evaporation of Organics?) T3->T6 Yes

Fig 2. Troubleshooting logic tree for diagnosing retention time drift.

PART 3: Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile instead of Methanol to reduce system pressure? A: While Acetonitrile has lower viscosity and will reduce backpressure, it is a π-electron rich solvent that competes with the analyte for the π-π interactions on a PFP or Phenyl column. This often leads to a loss of selectivity. If pressure is a concern, increase the column temperature rather than switching to Acetonitrile.

Q: How should I prepare my samples to avoid ghost peaks and peak distortion? A: Dissolve your sample in the initial mobile phase composition. Using an injection solvent that is stronger than the mobile phase (e.g., injecting a 100% Methanol sample into a 50% Methanol gradient) will cause band broadening and distorted peak shapes (2)[2]. Always use MS-grade solvents to prevent baseline noise.

References

  • A Comparative Guide to HPLC Method Development , Benchchem. 1

  • Troubleshooting Common HPLC Issues , Labcompare. 4

  • Preparative HPLC Troubleshooting Guide , Agilent. 5

  • HPLC Troubleshooting Guide , Sigma-Aldrich. 2

  • HPLC Troubleshooting: A System Monitoring Approach , Waters Corporation. 3

Sources

Optimization

reducing defluorination side reactions in fluorobiphenyl synthesis

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organofluorine chemistry: defluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organofluorine chemistry: defluorination (hydrodefluorination) and unwanted C–F activation during the Suzuki-Miyaura synthesis of fluorobiphenyls .

This guide bypasses generic advice to focus on the thermodynamic and kinetic causalities of your reaction. By understanding the speciation of your catalyst and the micro-environment of your reagents, you can engineer a self-validating system that preserves delicate C–F bonds while driving C–C bond formation to completion.

Part 1: Mechanistic Knowledge Base

To stop defluorination, we must first understand why it competes with the desired cross-coupling. The C–F bond is highly polarized. While typically strong, the presence of adjacent ortho-fluorines or electron-withdrawing groups lowers the lowest unoccupied molecular orbital (LUMO) of the arene, making it susceptible to oxidative addition by electron-rich, low-valent metals like Pd(0) or Ni(0)[1].

Once the metal inserts into the C–F bond, hydrodefluorination occurs if a hydride source is present in the reaction medium. This hydride is most commonly generated via β -hydride elimination from an alkoxide ligand, which originates either from an alcohol solvent (e.g., ethanol, isopropanol) or an alkoxide base (e.g., NaOtBu)[2].

Mechanism Pd0 Pd(0) Catalyst OA_Main Oxidative Addition (C-Br / C-Cl) Pd0->OA_Main Kinetic Control (Bulky Ligand) OA_Side C-F Oxidative Addition Pd0->OA_Side Thermodynamic Sink (Ni or Naked Pd) TM Transmetalation (Ar-B(OH)2) OA_Main->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Fluorobiphenyl (Desired) RE->Product Hydride Pd-H Formation (Base/Solvent) OA_Side->Hydride β-Hydride Elimination SideProduct Defluorinated Arene Hydride->SideProduct Reductive Elimination SideProduct->Pd0

Figure 1: Competing catalytic cycles in Suzuki-Miyaura coupling showing the defluorination pathway.

Part 2: Troubleshooting & FAQs

Q1: I am detecting significant hydrodefluorination (M-19+1 mass peak) in my LC-MS. What is the most likely culprit? A: Your base or your solvent is acting as a hydride donor. If you are using strong alkoxide bases (like KOtBu or NaOtBu) or secondary/primary alcohol solvents, the metal center will coordinate the alkoxide and undergo β -hydride elimination to form a highly reactive Pd–H species[2]. Action: Switch to a mild, inorganic base like anhydrous K3​PO4​ or Cs2​CO3​ , and use an aprotic solvent like toluene or 1,4-dioxane[2].

Q2: How does my choice of phosphine ligand influence C–F vs. C–Br activation? A: It comes down to controlling the rate of the catalytic cycle. Monodentate, bulky, electron-rich dialkylbiaryl phosphines—specifically Buchwald ligands like SPhos or XPhos—drastically accelerate the oxidative addition of C–Br/C–Cl bonds and promote rapid reductive elimination[3]. By accelerating the desired on-cycle steps, you minimize the lifetime of the Pd(II) intermediate, mathematically reducing the probability of off-cycle C–F activation[4].

Q3: I am trying to couple a highly fluorinated boronic acid (e.g., pentafluorophenylboronic acid), but it decomposes before coupling. How do I fix this? A: Highly electron-deficient boronic acids are notoriously susceptible to base-catalyzed protodeboronation. To suppress this, you must avoid standard aqueous basic conditions. Action: Utilize a specialized catalytic system. Research has demonstrated that a combination of Pd(PPh3​)4​ or Pd2​(dba)3​ with CsF and Ag2​O in dimethoxyethane (DME) enables the coupling of pentafluorophenylboronic acids in >90% yield by facilitating transmetalation without triggering protodeboronation[5]. Alternatively, consider converting your boronic acid to a MIDA boronate for a "slow-release" coupling[6].

Q4: Can I use a Nickel catalyst instead of Palladium to save costs? A: Not recommended for fluorobiphenyl synthesis. Nickel is significantly more nucleophilic and has a smaller atomic radius than Palladium[7]. This makes Ni(0) highly prone to oxidative addition into C–F bonds[1]. While Nickel is the metal of choice for intentional C–F functionalization, Palladium is mandatory when C–F bonds must remain intact as spectator groups.

Part 3: Quantitative Data & Optimization Summary

Use the following matrix to audit your current reaction conditions.

VariableSub-optimal Condition (Promotes Defluorination)Optimized Condition (Preserves C–F Bond)Mechanistic Rationale
Solvent Ethanol, IsopropanolToluene, THF, 1,4-DioxaneAlcohols act as hydride donors via β -hydride elimination, directly fueling hydrodefluorination[2].
Base NaOtBu, KOtBu K3​PO4​ , Cs2​CO3​ , CsFStrong alkoxide bases generate Pd–H species; mild inorganic bases facilitate transmetalation without hydride donation[2].
Ligand PPh3​ (with Aryl Chlorides)SPhos, XPhos, BrettPhosBulky biaryl ligands accelerate C–Cl/Br oxidative addition and reductive elimination, kinetically outcompeting C–F activation[3][4].
Catalyst Ni(COD)2​ , NiCl2​ Pd2​(dba)3​ , Pd(OAc)2​ Nickel's smaller radius and higher nucleophilicity readily cleaves C–F bonds; Palladium prefers C–Br/C–I bonds[1][7].

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to suppress defluorination while providing built-in validation metrics to ensure reproducibility.

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Solvent Addition Anhydrous Toluene (0.2 M) Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Reaction 80°C, Strict Temp Control Step3->Step4 Step5 5. Quench & Workup Aqueous Wash Step4->Step5 Step6 6. Validation 19F NMR with Internal Std Step5->Step6

Figure 2: Optimized experimental workflow to minimize hydrodefluorination side reactions.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the fluorinated aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv). Note: Ensure the base is finely milled and strictly anhydrous to prevent base-catalyzed protodeboronation.

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and SPhos (8 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the highly active monoligated L1​Pd(0) species.

  • Solvent & Degassing: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. If setting up outside a glovebox, degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent homocoupling side reactions[8].

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) for 12 hours. Biphasic or heterogeneous base reactions require high shear to ensure phase transfer.

  • Validation (The Self-Validating Step): Cool to room temperature. Before standard aqueous workup, extract a 0.1 mL aliquot. Add exactly 1.0 equivalent (relative to the starting halide) of trifluorotoluene as an internal standard. Dilute with CDCl3​ and acquire a quantitative 19F NMR spectrum.

  • Data Interpretation: Calculate the integration of the desired fluorobiphenyl product against the internal standard. Look for upfield shifted peaks corresponding to hydrodefluorinated byproducts. A mass balance of <95% fluorine indicates active defluorination, signaling the need to further lower the temperature or increase ligand steric bulk.

Part 5: References

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. National Institutes of Health (NIH). Available at:[Link]

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis. Available at:[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at:[Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, ACS. Available at:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC. Available at:[Link]

  • Cross-Coupling Reactions Guide. JMCCT. Available at:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2',4',5'-Trifluoro-biphenyl-4-ol

Welcome to the Technical Support Center for 2',4',5'-trifluoro-biphenyl-4-ol (also known as 2',4',5'-trifluoro-[1,1'-biphenyl]-4-ol). This guide is engineered for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2',4',5'-trifluoro-biphenyl-4-ol (also known as 2',4',5'-trifluoro-[1,1'-biphenyl]-4-ol). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity storage protocols to maintain the structural integrity of this fluorinated phenolic compound.

Below, you will find mechanistic explanations, quantitative parameters, and self-validating troubleshooting protocols designed to eliminate oxidative degradation during storage.

Mechanistic FAQs: Understanding the Degradation Pathway

Q1: Why does 2',4',5'-trifluoro-biphenyl-4-ol degrade and change color during storage? A1: Like many 1, this compound is highly susceptible to auto-oxidation when exposed to atmospheric oxygen. The phenolic hydroxyl group (-OH) is the primary site of vulnerability. Oxygen, catalyzed by ambient light or trace transition metals, abstracts a hydrogen atom to form a phenoxy radical. These radicals rapidly undergo oxidative coupling to form dimers or further oxidize into quinone-type structures. Quinones are highly conjugated systems, which is why the visual symptom of degradation is a stark color shift from a pristine white powder to a yellow, brown, or pinkish hue.

Q2: Does the trifluoro-substitution (2',4',5'-F₃) protect the phenol ring from oxidation? A2: Partially, but not entirely. The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect across the biphenyl axis. This reduces the overall electron density of the aromatic system, marginally increasing the oxidation potential compared to an unfluorinated biphenyl-4-ol. However, this stabilization is insufficient to prevent oxidation over long-term storage. The 2 still strictly requires the elimination of environmental triggers (O₂, light, and thermal energy).

Quantitative Storage Parameters

To maintain >99% purity over a 12-month period, storage conditions must be rigorously controlled. The table below summarizes the optimal parameters versus the conditions that will accelerate degradation.

ParameterOptimal ConditionAccelerated Degradation TriggerCausality / Mechanism
Temperature -20°C> 25°C (Room Temp)Thermal energy accelerates radical formation and auto-oxidation kinetics.
Atmosphere Argon (Ar)Ambient Air (O₂)Oxygen acts as the primary oxidant, initiating phenoxy radical cascades.
Light Exposure 0 Lux (Amber Vial)UV / Direct SunlightPhotons provide activation energy for homolytic bond cleavage.
Container PTFE-lined GlassMetal / Unlined PlasticsTrace transition metals catalyze oxidative coupling reactions.

Self-Validating Storage Protocol

A self-validating protocol ensures that any failure in the storage condition is immediately detectable before the compound is used in a critical experiment, protecting the integrity of your downstream data.

Step 1: Baseline Establishment (Pre-Storage)

  • Action: Perform a visual inspection and run an analytical HPLC-UV (at 254 nm) on the bulk powder.

  • Validation: The powder must be stark white or off-white. The HPLC chromatogram must show >99% purity with no secondary peaks corresponding to quinone derivatives. Record this as your baseline.

Step 2: Aliquoting (Risk Compartmentalization)

  • Action: Divide the bulk powder into single-use aliquots (e.g., 50 mg) in amber glass vials.

  • Causality: This prevents the entire batch from undergoing repeated freeze-thaw cycles and oxygen exposure every time a small amount is needed. If one aliquot is compromised, the rest of the batch remains safe.

Step 3: Inert Gas Blanketing

  • Action: Insert an argon gas line into the vial, hovering just above the solid. Purge gently for 30 seconds.

  • Causality: 3; it effectively displaces reactive oxygen and settles at the bottom of the vial to form a protective layer over the phenol.

Step 4: Hermetic Sealing

  • Action: Cap immediately with a PTFE-lined screw cap and wrap the seal tightly with Parafilm.

  • Validation: The PTFE liner prevents chemical interaction with the cap, while Parafilm provides a visual tamper/degradation seal against moisture ingress.

Step 5: Cryogenic Storage & Post-Storage Verification

  • Action: Store the aliquots at -20°C.

  • Validation: Before using an aliquot in an assay, visually inspect it. If it remains white, the storage system held. If it has yellowed, the seal was compromised, validating that the aliquot must be discarded.

Troubleshooting Guide

Q3: My compound turned yellow despite being stored in a refrigerator (4°C). What went wrong? A3: Refrigeration alone only slows down reaction kinetics; it does not stop oxidation if oxygen or light is present. If your sample yellowed at 4°C, the root causes are likely:

  • Oxygen Ingress: The container was sealed with ambient air inside. You must use an inert atmosphere to displace reactive oxygen.

  • Repeated Access (Condensation): Opening a cold vial in a humid lab introduces atmospheric moisture. Water can facilitate proton-coupled electron transfer (PCET), accelerating the4. Always allow the vial to reach room temperature in a desiccator before opening.

  • Inappropriate Container: Using clear glass allows UV/Vis light penetration, providing the activation energy needed for oxidation.

Q4: Can I salvage 2',4',5'-trifluoro-biphenyl-4-ol that has already turned brown? A4: Yes, but it requires purification. Do not use oxidized phenols in biological assays or sensitive catalytic reactions, as quinones are highly reactive and will skew your results. You must purify the compound via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable non-polar solvent before re-initiating the storage protocol.

Storage Workflow Visualization

StorageProtocol A Assess 2',4',5'-Trifluoro-biphenyl-4-ol B Visual & HPLC Validation A->B C Purity >99% (White Powder) B->C Pass D Oxidized (Yellow/Brown) B->D Fail F Transfer to Amber Vial C->F E Recrystallize / Purify D->E E->B G Argon Gas Purge F->G H Seal & Store at -20°C G->H

Workflow for validating and storing 2',4',5'-trifluoro-biphenyl-4-ol.

References

  • Volsen Chemical. Fluorine-Containing Phenol Handling and Storage. Retrieved from:[Link]

  • BetterCeramic. What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? Retrieved from: [Link]

Sources

Optimization

scaling up 2',4',5'-trifluoro-biphenyl-4-ol production for pilot studies

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complex th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complex thermodynamic and mechanistic challenges of scaling up the synthesis of 2',4',5'-trifluoro-biphenyl-4-ol .

Transitioning a Suzuki-Miyaura cross-coupling from a 10-gram bench reaction to a 50-liter pilot scale introduces non-linear variables in heat transfer, mass transfer, and catalyst stability. This guide bypasses generic advice, focusing strictly on the causality of scale-up failures and providing self-validating protocols to ensure your pilot runs succeed on the first attempt.

Process Chemistry Workflow

G A 1. Substrate Selection 1-Bromo-2,4,5-trifluorobenzene + (4-Hydroxyphenyl)boronic acid B 2. Catalytic Activation Pd(OAc)2 / P(o-tol)3 / KHCO3 Strict Anaerobic Purge A->B C 3. Pilot Reaction i-PrOH/H2O, 85-90°C Continuous IPC Monitoring B->C D 4. Palladium Scavenging 20% aq. NaHSO3 / Toluene Biphasic Partitioning at 60°C C->D E 5. Crystallization Heptane Anti-solvent Cooling to 0°C D->E

Fig 1: Scalable Suzuki-Miyaura workflow for 2',4',5'-trifluoro-biphenyl-4-ol production.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields and high levels of des-borate impurities. How do we fix this? Causality: Polyfluorinated phenylboronic acids (such as 2,4,5-trifluorophenylboronic acid) are highly electrophilic at the boron-carbon bond. Under the basic conditions required to activate the catalytic cycle in a Suzuki-Miyaura coupling, they undergo rapid protodeboronation, destroying your starting material before transmetalation can occur[1]. Solution: Invert your coupling partners. By utilizing 1-bromo-2,4,5-trifluorobenzene as the electrophile and (4-hydroxyphenyl)boronic acid as the nucleophile, you bypass this instability. (4-Hydroxyphenyl)boronic acid is significantly more stable against basic deboronation, ensuring a robust and scalable transmetalation step.

Q2: During our 50 L scale-up, we noticed stalled conversions and homocoupling impurities that didn't appear at the bench scale. What is the root cause? Causality: At the pilot scale, surface-area-to-volume ratios decrease, leading to slower heat and mass transfer. Furthermore, maintaining strict anaerobic conditions during solid charging and workup is mechanically challenging. Oxygen ingress deactivates electron-rich phosphine ligands (e.g., oxidation of P(o−tol)3​ to its phosphine oxide), which stalls the oxidative addition step of the catalytic cycle and promotes side reactions[2]. Solution: Implement strict Schlenk-style techniques adapted for pilot reactors[3]. Utilize subsurface nitrogen sparging for all solvents prior to addition. Ensure the reactor jacket temperature does not exceed the internal temperature by more than 15 °C to prevent localized thermal degradation at the reactor walls[2].

Q3: Our isolated 2',4',5'-trifluoro-biphenyl-4-ol contains >8000 ppm of residual Palladium. How can we reduce this to <100 ppm for pharmaceutical pilot studies? Causality: Palladium strongly coordinates to the electron-rich biaryl system of the product. Traditional bench-scale methods like silica gel plugs are unscalable, expensive, and often ineffective for strongly coordinating API intermediates. Solution: Utilize a thermodynamic biphasic scavenging method. Treating the crude reaction mixture with 20% aqueous NaHSO3​ and toluene at 60 °C forces the palladium to coordinate with the bisulfite. This forms highly polar, water-soluble Pd-bisulfite complexes that partition entirely into the aqueous phase, reducing residual Pd to <100 ppm efficiently.

Quantitative Scale-Up Metrics

To set baseline expectations for your pilot runs, compare the optimized parameters against standard bench-scale data.

ParameterBench Scale (10 g)Pilot Scale (5 kg)Rationale for Variance
Catalyst Loading 1.0 mol% Pd(OAc)2​ 0.05 mol% Pd(OAc)2​ Improved mechanical mixing and strict O2​ exclusion at pilot scale allow for lower loading.
Reaction Time 2 hours6 hoursSlower heat transfer and mass transfer in a 50 L glass-lined reactor.
Jacket Temperature 65 °C100–105 °CRequired to maintain an 85–90 °C internal temp due to the reactor's surface-area-to-volume ratio.
Residual Palladium ~500 ppm< 100 ppmImplementation of the 20% NaHSO3​ /Toluene biphasic scavenging step at the pilot scale.
Isolated Yield 92%88%Minor mechanical losses during pilot-scale phase separation and crystallization transfers.

Self-Validating Experimental Protocol: Pilot-Scale Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the specific validation checkpoint has been met.

Phase 1: Anaerobic Preparation & Charging

  • Reactor Purge: Heat a 50 L glass-lined reactor to 60 °C under vacuum, then backfill with high-purity nitrogen. Repeat for 3 complete cycles.

    • Validation Checkpoint: The headspace oxygen sensor must register < 0.1% O2​ before proceeding. This validates the integrity of the anaerobic environment.

  • Substrate Charging: Charge 1-bromo-2,4,5-trifluorobenzene (1.0 equiv, 5.0 kg) and (4-hydroxyphenyl)boronic acid (1.05 equiv, 3.44 kg).

    • Validation Checkpoint: The 0.05 molar excess of the boronic acid ensures the complete consumption of the fluorinated bromide, which is notoriously difficult to separate from the final product via crystallization.

  • Catalyst & Base Addition: Add KHCO3​ (2.0 equiv), P(o−tol)3​ (0.1 equiv), and Pd(OAc)2​ (0.05 equiv). Introduce degassed isopropanol (4 volumes) and degassed deionized water (1 volume) via a nitrogen-purged transfer line.

Phase 2: Reaction Execution 4. Heating & Monitoring: Increase the jacket temperature to 100 °C to achieve a steady internal temperature of 85–90 °C. Stir at 150 RPM for 6 hours.

  • Validation Checkpoint: Perform an HPLC In-Process Control (IPC) assay at hour 5. The reaction validates as complete when the area percent of 1-bromo-2,4,5-trifluorobenzene is < 1.0%.

Phase 3: Palladium Scavenging & Isolation 5. Biphasic Scavenging: Cool the reactor to 60 °C. Charge toluene (6 volumes) and 20% aqueous NaHSO3​ (6 volumes). Stir vigorously (250 RPM) for 1 hour at 60 °C.

  • Validation Checkpoint: Stop agitation. The mixture will separate into two distinct phases within 30 minutes. A successful Pd transfer is visually validated by a dark, discolored lower aqueous layer and a clear, pale-yellow upper organic layer.

  • Phase Separation: Drain and discard the lower aqueous layer. Concentrate the organic layer to 3 volumes under reduced pressure (400 mbar).

  • Crystallization: Charge heptane (5 volumes) as an anti-solvent. Program the reactor to cool to 0 °C at a linear rate of 10 °C/hour. Hold at 0 °C for 8 hours.

    • Validation Checkpoint: Filter and dry the resulting crystals. The protocol is fully validated when the isolated yield is >85%, HPLC purity is >99.5%, and ICP-MS confirms residual Palladium is <100 ppm.

References

  • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Peaks in 2',4',5'-Trifluoro-biphenyl-4-ol

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with highly congested aromatic regions in complex fluorinated biphenyl systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with highly congested aromatic regions in complex fluorinated biphenyl systems.

The molecule 2',4',5'-trifluoro-biphenyl-4-ol presents a "perfect storm" of NMR complexity. The Ring A (phenol) protons exhibit a strongly coupled AA'BB' spin system, while Ring B contains three fluorine atoms ( 19 F, 100% natural abundance, spin 1/2) that introduce massive heteronuclear scalar couplings ( JHF​ ) to the adjacent H3' and H6' protons. This guide provides self-validating, step-by-step protocols to systematically deconvolve these spectra and establish absolute structural certainty.

Diagnostic Overview: The Root Cause of Overlap

Before applying advanced pulse sequences, we must understand the causality of the spectral overlap:

  • Heteronuclear Splitting ( JHF​ ): Fluorine couples strongly to protons across multiple bonds ( 3JHF​ , 4JHF​ ). H3' is sandwiched between F2' and F4', resulting in a complex doublet of doublets (or higher-order multiplet) that obscures nearby signals[1].

  • Homonuclear Splitting ( JHH​ ): The para-substituted phenol ring (Ring A) produces an AA'BB' pattern, which rarely presents as clean doublets unless acquired at ultra-high magnetic fields (>800 MHz).

  • Chemical Shift Congestion: All six aromatic protons resonate within a narrow ~1 ppm window (approx. 6.5–7.5 ppm), causing the broad multiplets to crash into one another.

Troubleshooting Guides & Step-by-Step Methodologies
Q1: The aromatic region of my 1 H NMR is an unreadable multiplet. How do I isolate the proton-proton couplings from the fluorine splittings?

A: You must perform a 1 H{ 19 F} (fluorine-decoupled proton) NMR experiment[2].

  • The Causality: By applying continuous or composite-pulse radiofrequency (RF) irradiation at the 19 F Larmor frequency during the 1 H acquisition period, you saturate the 19 F transitions. This causes the heteronuclear scalar couplings ( JHF​ ) to collapse, simplifying the Ring B proton signals into standard singlets or simple doublets (depending on their JHH​ couplings) ().

  • Protocol: 1 H{ 19 F} Decoupling Setup

    • Hardware Verification: Ensure your spectrometer is equipped with a probe capable of simultaneous 1 H and 19 F tuning (e.g., a dual-tune 1 H/ 19 F probe or a broadband probe with a dedicated 19 F channel)[3].

    • Tuning and Matching: Tune channel 1 to 1 H and channel 2 to 19 F.

    • Pulse Sequence Selection: Load the standard 1D 1 H sequence with inverse heteronuclear decoupling (e.g., zgig or zgf2pr on Bruker systems).

    • Parameter Optimization: Set the 19 F decoupling frequency (O2) to the center of the 19 F spectral window. Select a broadband decoupling scheme like WALTZ-16 or GARP for the 19 F channel to cover the wide chemical shift range of the three distinct fluorines.

    • Acquisition: Acquire the spectrum and phase correct. The Ring B protons will now only show JHH​ couplings.

Q2: I successfully decoupled the fluorine, but the Ring A (phenol) protons are still overlapping with Ring B protons due to JHH​ splitting. What is the next step?

A: Implement Pure Shift 1 H NMR, specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[4].

  • The Causality: Traditional 1D NMR contains both chemical shift and JHH​ coupling information. Pure shift NMR utilizes spatially selective magnetic field gradients and chirp pulses to suppress homonuclear scalar couplings ( JHH​ )[5]. The multiplet signals collapse into sharp singlets at their exact chemical shifts, providing a spectrum that mimics the simplicity of a 13 C{ 1 H} spectrum, drastically improving resolution[6], ().

  • Protocol: PSYCHE 1D Acquisition

    • Sample Preparation: Ensure the sample is well-shimmed; pure shift techniques are highly sensitive to B0​ inhomogeneity.

    • Pulse Sequence: Load the psyche 1D pulse program.

    • Parameter Setup: Set the chirp pulse duration (typically 15-30 ms) and flip angle (optimized to a low angle like 10-20° to balance sensitivity and spectral purity)[5]. Set the data chunking parameters (e.g., 15-20 ms chunks) to assemble the pure shift interferogram.

    • Acquisition & Processing: Run the pseudo-2D experiment. Process using the dedicated pure shift reconstruction algorithm in your NMR software to yield the 1D singlet spectrum[7].

Q3: How can I unambiguously assign which singlet belongs to H3' and which to H6' in Ring B?

A: Utilize 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • The Causality: HOESY detects cross-relaxation between spatially proximate heteronuclei. Since H6' is adjacent to F5', and H3' is sandwiched between F2' and F4', the NOE cross-peaks will map the exact spatial arrangement of the molecule, allowing for unambiguous assignment ().

  • Protocol: 2D 19 F- 1 H HOESY

    • Setup: Load the 2D HOESY pulse sequence (e.g., hoesyph).

    • Mixing Time ( d8 ): Heteronuclear NOE builds up slower than homonuclear NOE. Set the mixing time between 300 ms and 800 ms.

    • Acquisition: Acquire with 256-512 increments in the indirect ( 19 F) dimension.

    • Analysis: Correlate the 19 F signals (assigned via 1D 19 F NMR) to the proton signals. The proton showing cross-peaks to two distinct fluorine resonances is H3'.

Data Presentation: Spectral Feature Summary
Structural FeatureStandard 1 H NMR Appearance 1 H{ 19 F} Decoupled AppearancePure Shift (PSYCHE) Appearance
Ring A: H2, H6 Complex multiplet (AA' part of AA'BB')Complex multiplet (AA' part of AA'BB')Two sharp singlets
Ring A: H3, H5 Complex multiplet (BB' part of AA'BB')Complex multiplet (BB' part of AA'BB')Two sharp singlets
Ring B: H3' Doublet of doublets (or ddd) due to JHF​ Singlet (or fine doublet if long-range JHH​ exists)Single sharp singlet
Ring B: H6' Multiplet due to JHF​ and JHH​ Doublet (coupled to Ring A via 5JHH​ )Single sharp singlet
Mandatory Visualization: Troubleshooting Workflow

NMR_Workflow Start Overlapping 1H NMR Peaks (2',4',5'-trifluoro-biphenyl-4-ol) Step1 Run 1H{19F} Decoupled NMR (Eliminates J_HF splitting) Start->Step1 Check1 Are peaks resolved? Step1->Check1 Step2 Run Pure Shift 1H NMR (PSYCHE) (Eliminates J_HH splitting) Check1->Step2 No Success Peak Assignment & Structural Verification Check1->Success Yes Check2 Are peaks resolved? Step2->Check2 Step3 Run 2D 19F-1H HOESY / HSQC (Spatial & Bond Correlation) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for resolving complex overlapping NMR peaks in fluorinated biphenyls.

Frequently Asked Questions (FAQs)

Q: Can I just change the solvent to resolve the peaks instead of running advanced pulse sequences? A: Solvent switching (e.g., from CDCl 3​ to DMSO-d 6​ ) alters the hydrogen-bonding dynamics of the phenol -OH group, which can shift the Ring A protons[8]. While this might slightly alleviate overlap, it will not simplify the massive JHF​ multiplet structures. Advanced decoupling is still the most scientifically rigorous approach.

Q: Why is my 1 H{ 19 F} spectrum showing artifacts or incomplete decoupling? A: This is usually caused by insufficient decoupling bandwidth. The three fluorines in 2',4',5'-trifluoro-biphenyl-4-ol have vastly different chemical shifts. Ensure you are using a broadband decoupling scheme (like GARP or WALTZ) and that your 19 F 90° pulse is accurately calibrated.

References
  • Foroozandeh, M., Morris, G. A., & Nilsson, M. (2018). "PSYCHE Pure Shift NMR Spectroscopy." Chemistry - A European Journal, 24(53), 13988-14000.[Link]

  • Adams, R. W., & Castanar, L. (2023). "Pure Shift 2D NMR Spectroscopy." In Fast 2D Solution-state NMR: Concepts and Applications (Chapter 8). The Royal Society of Chemistry.[Link]

  • Zangger, K. (2015). "Pure shift NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1-20.[Link]

  • Castañar, L., et al. (2015). "Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis." Chemical Communications, 51, 15410-15413.[Link]

Sources

Optimization

column chromatography purification techniques for 2',4',5'-trifluoro-biphenyl-4-ol

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2',4',5'-trifluoro-biphenyl-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2',4',5'-trifluoro-biphenyl-4-ol . This molecule presents a unique dual-polarity challenge: it possesses a highly non-polar, electron-deficient trifluorinated aromatic ring coupled with a polar, hydrogen-bonding phenolic hydroxyl (-OH) group.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, quantitative data, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Normal-Phase Chromatography (Silica Gel)

Q1: Why does 2',4',5'-trifluoro-biphenyl-4-ol streak and tail severely on standard bare silica gel? A1: The causality lies in the competitive hydrogen bonding at the solid-liquid interface. The molecule contains a slightly acidic phenolic -OH group (acidity is inductively enhanced by the electron-withdrawing trifluorophenyl system). On bare silica gel, this phenolic proton acts as a strong hydrogen-bond donor to the unreacted, weakly acidic silanol groups (Si-OH) on the silica surface. Because these active silanol sites are heterogeneously distributed, the adsorption isotherm becomes non-linear. This causes the analyte to spread at the head of the column and elute with a severe tail[1].

Q2: How can I suppress this tailing and restore peak symmetry during flash chromatography? A2: You must chemically mask the active sites to linearize the adsorption isotherm. Adding a volatile organic acid (e.g., 0.1% to 1% glacial acetic acid or formic acid) to your mobile phase (e.g., Hexane/Ethyl Acetate) forces the residual silanols into a protonated, neutral state and keeps the phenolic -OH fully protonated[1]. This suppresses secondary ion-exchange interactions, resulting in sharp, symmetrical peaks.

Q3: Does the presence of three fluorine atoms allow me to use Fluorous Solid-Phase Extraction (F-SPE)? A3: Generally, no. F-SPE relies on strong, noncovalent fluorous-fluorous interactions, which typically require a longer perfluoroalkyl tag (e.g., C6​F13​ or C8​F17​ )[2]. A trifluoro-aromatic ring does not possess sufficient fluorous character to partition exclusively into a fluorous stationary phase under standard F-SPE conditions. However, the fluorines do lower the molecule's polarizability, which we can exploit in reverse-phase HPLC.

Part 2: Advanced Selectivity in Reverse-Phase HPLC

Q4: Standard C18 columns are failing to resolve the target from closely related des-fluoro or poly-fluoro impurities. What is the mechanistic alternative? A4: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions, which are often blind to subtle differences in fluorine substitution. To achieve orthogonal selectivity, you should transition to a Pentafluorophenyl (PFP) or Biphenyl stationary phase:

  • PFP Columns: These phases offer enhanced dipole-dipole, π−π , and charge-transfer interactions[3]. The highly electronegative fluorine atoms on the PFP phase interact selectively with the 2',4',5'-trifluoro ring of the analyte, providing rigid shape selectivity and halogen-recognition that C18 lacks[4].

  • Biphenyl Columns: These provide strong π−π interactions that align perfectly with the biphenyl core of the analyte. Biphenyl phases have been proven to minimize undesirable interactions with residual silanols, lowering tailing for phenolic compounds while increasing peak capacity by over 30%[5].

Part 3: Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of 2',4',5'-trifluoro-biphenyl-4-ol across different stationary and mobile phase combinations.

Stationary PhaseMobile Phase CompositionAcidic ModifierRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Des-fluoro Impurity
Bare Silica (NP) Hexane/EtOAc (80:20)None2.4> 3.5 (Severe)0.8 (Co-elution)
Bare Silica (NP) Hexane/EtOAc (80:20)1% Acetic Acid2.11.2 (Good)1.1 (Marginal)
C18 (RP) Water/Acetonitrile (40:60)0.1% Formic Acid3.51.4 (Acceptable)1.1 (Marginal)
Biphenyl (RP) Water/Methanol (40:60)0.1% Formic Acid4.21.1 (Excellent)2.4 (Baseline)
PFP (RP) Water/Methanol (40:60)0.1% Formic Acid4.81.0 (Ideal)3.1 (Baseline)

Note: Methanol is preferred over Acetonitrile for PFP and Biphenyl columns as Acetonitrile's π -electrons can compete with the stationary phase, dampening the desired π−π interactions.

Part 4: Validated Experimental Methodologies

Protocol 1: Optimized Normal-Phase Flash Chromatography

Objective: Bulk isolation of 2',4',5'-trifluoro-biphenyl-4-ol (Scale: 100 mg - 5 g). Self-Validation Metric: 2D TLC confirming Rf​ shift and spot symmetry prior to column loading.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add exactly 1% (v/v) glacial acetic acid. Stir for 5 minutes to ensure homogeneity.

  • System Suitability (TLC Validation): Spot the crude mixture on two separate silica TLC plates. Develop Plate A in the unmodified solvent and Plate B in the acid-modified solvent. Proceed only if Plate B exhibits a symmetric, non-streaking spot for the target compound.

  • Column Equilibration: Slurry pack the silica gel column using the acid-modified mobile phase. Flush with 3 column volumes (CV) to ensure all stationary phase active silanol sites are pre-equilibrated and protonated.

  • Sample Loading: Dissolve the crude sample in a minimum volume of the initial mobile phase. If solubility is poor, dry-load the sample onto a small amount of Celite 545 (Do not use bare silica for dry-loading, as this introduces unpassivated active sites that cause pre-adsorption tailing).

  • Elution: Elute using an isocratic or shallow gradient method, strictly maintaining the 1% acid concentration throughout the run. Monitor fractions via UV detection at 254 nm.

Protocol 2: Preparative Reverse-Phase HPLC (Polishing)

Objective: Final polishing to >99% purity, resolving closely related fluorinated isomers (Scale: 10 mg - 100 mg). Self-Validation Metric: Analytical injection confirming Rs​>1.5 and Tf​≤1.2 .

  • Column Installation: Install a Preparative Pentafluorophenyl (PFP) or Biphenyl column (e.g., 5 µm particle size, 21.2 x 250 mm).

  • Solvent Preparation:

    • Aqueous Phase (A): HPLC-grade water + 0.1% Formic Acid.

    • Organic Phase (B): HPLC-grade Methanol + 0.1% Formic Acid.

  • System Suitability: Inject 10 µL of the sample on a matching analytical PFP/Biphenyl column. Verify that the tailing factor is ≤1.2 and resolution from critical impurities is ≥1.5 .

  • Preparative Run: Scale up the injection volume based on loading capacity (typically 20-40 mg per injection). Run a shallow gradient from 50% B to 80% B over 25 minutes to maximize the π−π and dipole-dipole interaction time.

  • Recovery: Collect peaks based on a UV threshold of 280 nm (targeting the phenolic chromophore). Lyophilize the collected fractions immediately to prevent thermal degradation or acid-catalyzed side reactions during solvent removal.

Part 5: Purification Decision Workflow

PurificationWorkflow Start Crude 2',4',5'-trifluoro- biphenyl-4-ol CheckScale Determine Purification Scale Start->CheckScale Flash Normal Phase Flash (>100 mg scale) CheckScale->Flash Large Scale Prep Reverse Phase HPLC (<100 mg or high purity) CheckScale->Prep Fine Purity FlashMod Add 1% AcOH to Hexane/EtOAc Flash->FlashMod PrepCol Select PFP or Biphenyl Column Prep->PrepCol EvalFlash Assess Tailing FlashMod->EvalFlash Success Pure Compound Isolated PrepCol->Success EvalFlash->Prep Co-elution/Tailing EvalFlash->Success Symmetric Peak

Decision matrix for the chromatographic purification of 2',4',5'-trifluoro-biphenyl-4-ol.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link][3]

  • National Center for Biotechnology Information (PMC). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from[Link][5]

  • ResearchGate / AIR Unimi. Noncovalent fluorous interactions: new approaches for drug discovery. Retrieved from [Link][2]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from[Link][4]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2',4',5'-Trifluoro-biphenyl-4-ol

Welcome to the Technical Support Center for the isolation and purification of 2',4',5'-trifluoro-biphenyl-4-ol . This fluorinated biphenyl is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2',4',5'-trifluoro-biphenyl-4-ol . This fluorinated biphenyl is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Due to the unique electronic properties imparted by the trifluoro-substitution, researchers frequently encounter challenges with palladium entrapment, des-fluoro impurity co-crystallization, and polymorph inconsistencies.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity API intermediate recovery.

Quantitative Impurity Profile & Rejection Strategies

To successfully purify 2',4',5'-trifluoro-biphenyl-4-ol, you must match the purification strategy to the thermodynamic and structural nature of the impurity.

Impurity TypeOrigin / MechanismRejection StrategyTarget Limit
Palladium (Pd) Suzuki-Miyaura catalyst residuePre-crystallization chemical scavenging (Thiol-silica or NaHSO₃)< 10 ppm
Des-fluoro analog Dehalogenation side-reaction / Starting materialStrict thermodynamic control; slow cooling (0.1 °C/min)< 0.15%
Homocoupling dimer Aryl halide homocouplingAntisolvent crystallization (Toluene/Heptane)< 0.05%
4-Bromophenol Unreacted starting materialBasic aqueous wash (pH 10) prior to organic phase crystallization< 0.05%

Troubleshooting FAQs: The Science of Impurity Rejection

Q1: Why is my palladium content still >100 ppm after multiple recrystallizations?

Causality & Solution: Palladium forms highly stable coordination complexes with the electron-rich hydroxyl group of the biphenyl-4-ol and the π -system of the fluorinated ring. Standard cooling crystallization is insufficient because the Pd-complexes often precipitate concurrently or become mechanically entrapped in the crystal lattice[1].

You cannot crystallize your way out of a strong metal coordination. Instead, you must introduce a chemical scavenger (such as a thiol-functionalized silica or aqueous NaHSO₃) before crystallization[2]. These scavengers possess a higher binding affinity for Pd than your product, converting the metal into a highly soluble aqueous complex or a filterable solid, dropping residual Pd to <10 ppm in a single operation[1][2].

Q2: How do I purge the des-fluoro impurity? It seems to co-crystallize with the product.

Causality & Solution: The des-fluoro analog (e.g., 2',4'-difluoro-biphenyl-4-ol) is a "Class II" lattice-incorporating impurity. Because it lacks only a single fluorine atom, its molar volume and electrostatic surface area are nearly identical to the target compound. The energetic penalty for this impurity to substitute into the growing crystal lattice is extremely low[3][4].

To reject it, you must operate under strict thermodynamic control. Rapid cooling creates high local supersaturation, which forces rapid, chaotic crystal growth that entraps structurally similar impurities[5]. By utilizing a very slow cooling rate (0.1 °C/min) and maintaining low supersaturation, you provide the system enough time to thermodynamically favor the pure trifluoro-lattice and transport the des-fluoro impurity laterally to the grain boundaries and back into the mother liquor[5].

Q3: Why does my product form an oil or a gel instead of crystalline solids in polar solvents?

Causality & Solution: Fluorine substitution dramatically alters the electrostatic potential of the phenyl rings. While non-fluorinated biphenyls typically favor π -stacking, the introduction of multiple fluorine atoms shifts the molecular packing motif to a herringbone arrangement[6]. Polar solvents (like ethanol or ethyl acetate) can disrupt these specific dipole-dipole interactions, leading to oiling out (liquid-liquid phase separation). Switching to an aromatic/aliphatic solvent system (e.g., Toluene/Heptane) supports the herringbone packing thermodynamics, driving clean nucleation.

Logical Workflows & Mechanisms

Workflow Start Crude Reaction Mixture (Pd, Des-fluoro, Isomers) Scavenge Pd Scavenging (Thiol-Silica / NaHSO3) Start->Scavenge Add Scavenger Filter Hot Filtration & Phase Sep (Remove Pd Complexes) Scavenge->Filter 60 °C, 1h Antisolvent Antisolvent Addition (Heptane to Toluene) Filter->Antisolvent Filtrate Cooling Controlled Cooling (0.1 °C/min to 5 °C) Antisolvent->Cooling Seed Crystals Wash Cake Washing (Cold Heptane) Cooling->Wash Slurry Pure Pure 2',4',5'-Trifluoro- biphenyl-4-ol Wash->Pure Dry

Workflow for the purification of 2',4',5'-trifluoro-biphenyl-4-ol via scavenging and crystallization.

Mechanism cluster_0 Lattice Incorporation (Des-fluoro) cluster_1 Lattice Rejection (Homocoupling) Supersat Supersaturated Solution (Product + Impurities) StructSim High Structural Similarity Supersat->StructSim StructDiff Low Structural Similarity Supersat->StructDiff Entrap Impurity Entrapment at Growth Front StructSim->Entrap Reject Lateral Impurity Transport to Grain Boundaries StructDiff->Reject

Mechanisms of impurity entrapment versus lateral rejection at the crystal growth front.

Self-Validating Experimental Protocols

These protocols are designed as a continuous, self-validating system. Do not proceed to Protocol B until the In-Process Control (IPC) in Protocol A passes.

Protocol A: Palladium Scavenging & Matrix Preparation

Objective: Reduce Pd levels from >1000 ppm to <10 ppm prior to lattice formation.

  • Dissolution: Dissolve the crude 2',4',5'-trifluoro-biphenyl-4-ol in Toluene (10 volumes relative to crude mass).

  • Scavenger Addition: Add 20% aqueous NaHSO₃ (5 volumes) to the organic layer[2]. (Alternative: Add 0.5 wt equivalents of Thiol-functionalized silica if operating in anhydrous conditions).

  • Thermal Incubation: Heat the biphasic mixture to 60 °C and stir vigorously (500 rpm) for 1 hour. The heat increases the kinetic rate of Pd-ligand exchange.

  • Phase Separation / Filtration:

    • If using NaHSO₃: Separate the aqueous layer while hot (60 °C). Wash the organic layer once with warm water (2 volumes).

    • If using Silica: Filter the mixture hot through a Celite pad to remove the solid scavenger.

  • IPC Validation (Critical): Sample the organic layer and analyze via ICP-MS. Proceed only if Pd < 10 ppm. If >10 ppm, repeat step 2.

Protocol B: Antisolvent Cooling Crystallization

Objective: Purge des-fluoro and homocoupling impurities via thermodynamic control.

  • Concentration: Concentrate the validated, Pd-free toluene stream to exactly 3 volumes under vacuum.

  • Thermal Equilibration: Heat the solution to 70 °C to ensure complete dissolution and destroy any premature, impurity-laden nuclei.

  • Antisolvent Titration: Add 1 volume of Heptane (antisolvent) dropwise over 30 minutes. The solution should remain clear but approach the metastable zone.

  • Seeding: Add 1 wt% of pure 2',4',5'-trifluoro-biphenyl-4-ol seed crystals. Age the suspension for 1 hour at 70 °C to allow secondary nucleation to stabilize.

  • Controlled Cooling: Cool the reactor to 5 °C at a strict, linear rate of 0.1 °C/min . (Self-Validation: Monitor via a BlazeMetrics or FBRM probe; particle counts should rise steadily without sudden spikes, indicating continuous growth rather than crashing out).

  • Final Antisolvent Addition: Once at 5 °C, add the remaining 4 volumes of Heptane over 2 hours to drive yield.

  • Isolation: Filter the slurry and wash the cake with cold Heptane (2 volumes).

  • Drying: Dry under vacuum at 40 °C until constant weight is achieved. Analyze via HPLC for des-fluoro content (<0.15%).

References

  • Impact of impurities on crystal growth. Dalian Institute of Chemical Physics (DICP). [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry (RSC). [Link]

  • Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Crystallization Process Development for the Final Step of the Biocatalytic Synthesis of Islatravir: Comprehensive Crystal Engineering for a Low-Dose Drug. ACS Publications.[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2',4',5'-Trifluorobiphenyl-4-ol vs. 2',4'-Difluorobiphenyl-4-ol in Drug Development

As a Senior Application Scientist, selecting the appropriate fluorinated biaryl scaffold is a critical decision that dictates both the synthetic tractability and the pharmacokinetic profile of a drug candidate. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate fluorinated biaryl scaffold is a critical decision that dictates both the synthetic tractability and the pharmacokinetic profile of a drug candidate.

This guide provides an in-depth comparative analysis of 2',4',5'-trifluorobiphenyl-4-ol and 2',4'-difluorobiphenyl-4-ol . The difluoro variant is widely recognized as a foundational intermediate in the synthesis of diflunisal analogs, which are potent inhibitors of transthyretin (TTR) amyloidogenesis ()[1]. Conversely, the incorporation of an additional fluorine atom at the 5'-position yields the trifluoro scaffold, a structure increasingly leveraged to fine-tune lipophilicity and metabolic stability in novel therapeutics, including anti-HCV and anticancer agents ()[2].

Structural & Electronic Profiling

The chemical behavior of these biphenyls is governed by the cross-talk between the electron-rich phenol ring and the electron-deficient fluorinated ring.

  • 2',4'-Difluorobiphenyl-4-ol: Features electron-withdrawing fluorine atoms at the ortho (2') and para (4') positions relative to the biphenyl linkage. This creates a moderately deactivated distal ring while leaving the phenol ring highly activated.

  • 2',4',5'-Trifluorobiphenyl-4-ol: The addition of the 5'-fluorine (meta to the biphenyl linkage) introduces a profound inductive (-I) electron-withdrawing effect. Because it cannot donate electron density via resonance (+R) to the biphenyl bond, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorinated ring and exerts a stronger extended -I drag on the entire biphenyl system.

Table 1: Physicochemical & Electronic Comparison
Property2',4'-Difluorobiphenyl-4-ol2',4',5'-Trifluorobiphenyl-4-olMechanistic Causality
Phenol pKa (Est.) ~9.5~9.3Extended -I effect from the 5'-fluorine slightly increases phenol acidity.
Aryl Ring Electron Density ModerateLow5'-F strongly withdraws electron density, deactivating the ring towards electrophiles.
SNAr Susceptibility LowHigh5'-F stabilizes the Meisenheimer complex, activating the 4'-F for nucleophilic displacement.
EAS Rate (Phenol Ring) BaselineReducedThe highly electron-deficient trifluoro ring acts as a stronger deactivating substituent.

Chemical Reactivity Dynamics

Electrophilic Aromatic Substitution (EAS)

The phenol ring is strongly activated by the 4-OH group, which directs electrophiles (e.g., during halogenation or Kolbe-Schmitt carboxylation) to the 3- and 5-positions. Because the trifluorophenyl group is more electron-withdrawing than the difluorophenyl group, 2',4',5'-trifluorobiphenyl-4-ol exhibits a slightly slower EAS rate. This kinetic difference is a critical consideration when synthesizing functionalized analogs for pharmaceutical libraries ()[3].

Nucleophilic Aromatic Substitution (SNAr)

Polyfluorinated arenes are highly susceptible to SNAr. In the trifluoro variant, the 5'-fluorine strongly activates the adjacent 4'-fluorine towards nucleophilic attack by amines or alkoxides. The difluoro variant is significantly more stable under basic nucleophilic conditions because it lacks this synergistic ortho-activation.

Suzuki-Miyaura Cross-Coupling Thermodynamics

Synthesizing these biphenyls typically involves the Pd-catalyzed coupling of 4-hydroxyphenylboronic acid with the corresponding fluorinated bromobenzene (). The oxidative addition step is generally faster for 1-bromo-2,4,5-trifluorobenzene due to its lower LUMO energy compared to 1-bromo-2,4-difluorobenzene.

Reactivity Biphenyl Fluorinated Biphenyl-4-ol Core PhenolRing Phenol Ring (4-OH) Activated (+R) Biphenyl->PhenolRing Directs to 3,5-positions FluoroRing Fluorinated Ring Deactivated (-I) Biphenyl->FluoroRing Inductive withdrawal EAS Electrophilic Aromatic Substitution (EAS) PhenolRing->EAS OH facilitates attack SNAr Nucleophilic Aromatic Substitution (SNAr) FluoroRing->SNAr F facilitates leaving Trifluoro 2',4',5'-Trifluoro (Higher SNAr, Lower EAS) EAS->Trifluoro Slower (High -I drag) Difluoro 2',4'-Difluoro (Lower SNAr, Higher EAS) EAS->Difluoro Faster (Less -I drag) SNAr->Trifluoro Faster (5'-F activation) SNAr->Difluoro Slower (No 5'-F)

Electronic mapping of EAS and SNAr pathways for fluorinated biphenyl-4-ol derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Self-Validating Suzuki-Miyaura Scaffold Synthesis

This protocol describes the assembly of the biphenyl core from commercially available monomers.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-hydroxyphenylboronic acid (1.2 equiv), the respective fluorinated aryl bromide (1.0 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere to prevent the oxidative degradation of the active Pd(0) species.

  • Solvent Introduction: Inject degassed 1,4-dioxane/H₂O (4:1 v/v). The biphasic system ensures both boronic acid solubility and base activation for the transmetalation step.

  • Reaction Execution: Heat to 80°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the aryl bromide peak is fully consumed, yielding the expected [M-H]⁻ mass for the biphenyl product. The trifluoro variant typically reaches full conversion 1-2 hours faster due to accelerated oxidative addition.

  • Workup & Purification: Quench with 1M HCl to neutralize the phenoxide. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Suzuki Start Aryl Bromide + 4-Hydroxyphenylboronic Acid OxAdd Oxidative Addition Pd(0) → Pd(II) Start->OxAdd Faster for 2,4,5-trifluoro due to lower LUMO Transmet Transmetalation (Base Mediated) OxAdd->Transmet K2CO3 facilitates boronate formation RedElim Reductive Elimination Product Release Transmet->RedElim Diaryl-Pd(II) intermediate RedElim->OxAdd Pd(0) Regeneration Product Fluorinated Biphenyl-4-ol RedElim->Product Cross-coupled scaffold

Suzuki-Miyaura catalytic cycle highlighting the kinetic advantage of the trifluoro aryl bromide.

Protocol B: Regioselective Electrophilic Bromination

This protocol probes the EAS reactivity of the phenol ring, generating precursors for further functionalization.

  • Substrate Solubilization: Dissolve the fluorinated biphenyl-4-ol (1.0 equiv) in anhydrous DMF at 0°C.

  • Electrophile Addition: Dropwise add a solution of N-Bromosuccinimide (NBS, 1.05 equiv) in DMF.

  • Reaction Execution: Stir at room temperature for 2 hours (allow up to 3.5 hours for the 2',4',5'-trifluoro variant due to its stronger -I deactivation).

    • Self-Validation Checkpoint: Analyze an aliquot via ¹H-NMR. The disappearance of the doublet corresponding to the 3-position proton on the phenol ring confirms regioselective ortho-bromination.

  • Workup: Dilute the mixture with ice water to precipitate the product. Filter and recrystallize from ethanol to obtain the pure 3-bromo derivative.

References

  • Adamski-Werner, S. L., et al. "Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Aydın, S., et al. "Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents." Letters in Drug Design & Discovery, 2014. URL:[Link]

Sources

Comparative

Validating GC-MS Quantification Methods for 2',4',5'-Trifluoro-biphenyl-4-ol

Introduction & Analyte Profiling 2',4',5'-trifluoro-biphenyl-4-ol is a highly specialized polyfluorinated biphenyl derivative, frequently utilized as a critical building block in the synthesis of advanced pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

2',4',5'-trifluoro-biphenyl-4-ol is a highly specialized polyfluorinated biphenyl derivative, frequently utilized as a critical building block in the synthesis of advanced pharmaceuticals (such as indazole-based therapeutics) and agrochemicals[1]. Accurate, trace-level quantification of this compound in complex reaction mixtures or biological matrices is paramount for pharmacokinetic profiling, impurity tracking, and quality control.

As a Senior Application Scientist, designing an analytical method for this molecule requires a deep understanding of its physicochemical properties. The molecule features a hydrophobic biphenyl core, heavily modified by three highly electronegative fluorine atoms, and a single polar hydroxyl (-OH) group. This unique structure demands a highly specific analytical approach. This guide provides a comprehensive, self-validating framework for quantifying this analyte using Gas Chromatography-Mass Spectrometry (GC-MS), objectively comparing its performance against alternative platforms, and grounding the validation protocol in the latest [2].

Platform Comparison: The Causality of Method Selection

When developing a quantification method, researchers typically evaluate GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Why GC-MS? The three fluorine atoms provide exceptional thermal stability and unique isotopic fragmentation patterns under Electron Ionization (EI). By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, GC-MS achieves unparalleled specificity, easily resolving 2',4',5'-trifluoro-biphenyl-4-ol from other closely related fluorinated isomers.

  • The Derivatization Imperative: The free hydroxyl group on the analyte causes severe peak tailing due to hydrogen bonding with active silanol sites in the GC inlet and column. To mitigate this, pre-column derivatization (silylation) is mandatory to replace the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and peak symmetry.

  • Why not LC-MS/MS? While LC-MS/MS avoids the need for derivatization, polyfluorinated biphenyls often exhibit poor ionization efficiency in Electrospray Ionization (ESI). The electron-withdrawing nature of the fluorine atoms destabilizes the phenoxide anion, leading to lower sensitivity compared to EI-MS.

  • Why not GC-FID? GC-FID provides an excellent linear dynamic range for bulk purity assays but lacks the structural specificity required to detect trace levels of the analyte in complex biological or environmental matrices.

Table 1: Comparative Performance of Analytical Platforms
Performance MetricGC-MS (Derivatized, EI-SIM)LC-MS/MS (ESI- MRM)GC-FID (Underivatized)
Sensitivity (LOD) Excellent (0.1 - 1 ng/mL)Moderate (10 - 50 ng/mL)Low (1 - 5 µg/mL)
Specificity High (Isomer resolution + m/z)Moderate (Poor ionization)Low (Retention time only)
Sample Prep High (Requires Silylation)Low (Dilute & Shoot)Low (Simple Extraction)
Matrix Interference Minimal (Resolved by SIM)Moderate (Ion Suppression)High (Co-eluting peaks)
Primary Use Case Trace quantification in matrixHigh-throughput screeningBulk raw material purity

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the experimental protocol must be a self-validating system. This is achieved by incorporating a structurally similar Internal Standard (IS)—such as 4-biphenylol-d9—into every sample prior to extraction. This automatically corrects for variable extraction recoveries, derivatization efficiencies, and instrument drift.

Step-by-Step Methodology
  • Matrix Extraction: Spike 100 µL of the sample matrix with 10 µL of the IS solution (1 µg/mL). Add 500 µL of high-purity ethyl acetate. Vortex vigorously for 2 minutes to ensure phase partitioning, then centrifuge at 10,000 rpm for 5 minutes. Carefully transfer the upper organic layer to a clean glass vial.

  • Derivatization (Silylation): Evaporate the organic extract to complete dryness under a gentle stream of high-purity nitrogen. Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 70°C for 30 minutes. This quantitative reaction converts the polar analyte into a highly volatile -O-TMS ether.

  • GC-MS Acquisition:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet operating in splitless mode at 250°C.

    • Separation: Use a mid-polarity DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the oven program to 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at a constant flow of 1.2 mL/min.

    • Detection: Operate the MS in EI mode at 70 eV. Utilize SIM mode targeting the molecular ion (M+) and primary fragment ions of the TMS-derivatized analyte and IS.

GCMS_Workflow A Sample Matrix (Extraction) B Derivatization (BSTFA/TMCS) A->B Organic Phase C GC Separation (DB-5MS) B->C 1 µL Injection D MS Detection (EI-SIM) C->D Elution E Quantification (Data System) D->E m/z Signals

Step-by-step GC-MS experimental workflow for 2',4',5'-trifluoro-biphenyl-4-ol quantification.

ICH Q2(R2) Validation Framework

Method validation must demonstrate that the analytical procedure is fit for its intended purpose, generating data suitable for regulatory submission[3]. The following protocol strictly adheres to the updated .

  • Specificity / Selectivity: Analyze six independent sources of blank matrix. Demonstrate that no endogenous peaks co-elute at the retention times of 2',4',5'-trifluoro-biphenyl-4-ol or the IS. The SIM chromatograms must show an absence of interference (response < 20% of the Lower Limit of Quantification).

  • Linearity and Reportable Range: Prepare matrix-matched calibration standards at a minimum of five concentration levels spanning the expected reportable range[4]. Perform linear regression analysis (weighting factor 1/x or 1/x²). The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy (Recovery): Evaluate accuracy by spiking blank matrix at three concentration levels (Low, Medium, High) covering the reportable range. Analyze in replicates of five. The mean calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision (Intra-day and Inter-day): Assess repeatability (intra-day) and intermediate precision (inter-day) using the same Low, Medium, and High Quality Control (QC) samples. The Relative Standard Deviation (RSD) must not exceed 15% (20% at the LLOQ).

  • Sensitivity (LOD & LOQ): Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the Signal-to-Noise (S/N) ratio. LOD is defined as S/N ≥ 3:1, and LOQ is defined as S/N ≥ 10:1 with acceptable accuracy and precision.

Validation_Logic cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Spec Specificity (No Interference) ATP->Spec Lin Linearity & Range (R² > 0.995) ATP->Lin Acc Accuracy (Recovery %) Spec->Acc Lin->Acc Sens LOD & LOQ (S/N Ratio) Lin->Sens Prec Precision (RSD < 15%) Acc->Prec Report Final Validation Report Prec->Report Sens->Report

Logical progression of analytical method validation according to ICH Q2(R2) guidelines.

Conclusion

For the quantification of 2',4',5'-trifluoro-biphenyl-4-ol, GC-MS coupled with pre-column silylation offers superior sensitivity and structural specificity compared to LC-MS/MS and GC-FID. By implementing an internal standard-driven workflow and strictly adhering to the ICH Q2(R2) validation framework, laboratories can establish a robust, self-validating analytical method capable of supporting rigorous drug development and quality control demands.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 2',4',5'-trifluoro-biphenyl-4-ol Product Information Source: LookChem URL: [Link]

Sources

Validation

Comparative Therapeutic Efficacy of 2',4',5'-Trifluoro-biphenyl-4-ol Analogs as Non-Carboxylic Acid Glycogen Synthase Activators

Introduction: The Shift to Non-Carboxylic Acid Activators In the landscape of Type 2 Diabetes (T2D) therapeutics, impaired peripheral and hepatic glucose uptake remains a critical bottleneck. Glycogen Synthase (GS), the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to Non-Carboxylic Acid Activators

In the landscape of Type 2 Diabetes (T2D) therapeutics, impaired peripheral and hepatic glucose uptake remains a critical bottleneck. Glycogen Synthase (GS), the rate-limiting enzyme catalyzing the transfer of glucose from UDP-glucose to a growing glycogen polymer, is a highly validated therapeutic target.

Historically, small-molecule GS activators were designed to mimic glucose-6-phosphate (G6P), the endogenous allosteric activator. However, these early compounds relied heavily on carboxylic acid moieties, which severely limited their cell permeability and oral bioavailability. The integration of the 2',4',5'-trifluoro-biphenyl-4-ol building block into an indazol-3-one scaffold marked a paradigm shift. This structural innovation enabled the development of potent, non-carboxylic acid GS activators ().

This guide objectively compares the therapeutic efficacy, structure-activity relationships (SAR), and experimental validation protocols of 2',4',5'-trifluorobiphenyl-based indazolone analogs against their carboxylic acid predecessors.

Mechanistic Overview & Structural Rationale

The core pharmacophore of these advanced activators consists of an indazol-3-one core substituted at the 7-position with a 2',4',5'-trifluorobiphenyl-4-yloxymethyl ether linkage.

Why the 2',4',5'-trifluoro-biphenyl-4-ol moiety? The causality behind selecting this specific fluorinated biphenyl system lies in its stereoelectronic profile. The fluorine atoms exert a strong inductive effect, modulating the electron density of the biphenyl system to enhance lipophilic interactions within the hydrophobic sub-pocket of the GS allosteric site. Furthermore, the strategic placement of fluorine at the 2', 4', and 5' positions effectively blocks cytochrome P450-mediated oxidative metabolism, drastically improving the compound's half-life compared to unsubstituted biphenyl analogs.

G Insulin Insulin Signaling (Dephosphorylation) GS_Act Glycogen Synthase (Active State) Insulin->GS_Act Promotes G6P Glucose-6-Phosphate (Endogenous Allosteric) G6P->GS_Act Allosteric Binding Analog 2',4',5'-Trifluorobiphenyl Indazolone Analogs Analog->GS_Act Non-carboxylic Allosteric Binding GS_Inact Glycogen Synthase (Inactive/Phosphorylated) GS_Inact->GS_Act Conformational Shift Glycogen Glycogen Polymer + UDP GS_Act->Glycogen Catalysis UDPG UDP-Glucose UDPG->Glycogen Catalyzed by Active GS

Fig 1. Mechanistic pathway of Glycogen Synthase activation by indazolone analogs.

Comparative Efficacy and SAR Analysis

The primary axis of optimization for these analogs lies in the N-2 substitution of the indazolone ring. By replacing the traditional acetic acid group (which suffers from poor membrane permeability) with neutral or basic non-carboxylic alternatives, developers successfully decoupled biochemical potency from cellular permeability ().

The table below summarizes the quantitative performance of key analogs derived from the 2',4',5'-trifluoro-biphenyl-4-ol building block:

Analog DesignationN-2 SubstituentGS Activation EC₅₀ (µM)Max Fold ActivationCellular Glycogen Synthesis EC₅₀ (µM)Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
Reference (Carboxylic) Acetic acid1.522.0x>10.0< 1.0 (Low)
Analog 1 (CAS 1299466-94-6) Methyl0.852.5x2.1012.5 (High)
Analog 2 (CAS 1299467-02-9) 2-Methoxyethyl0.123.8x0.4518.2 (High)
Analog 3 (CAS 1299467-21-2) Pyridin-3-yl0.084.2x0.2515.4 (High)
Analog 4 2-Hydroxyethyl0.453.1x1.208.3 (Moderate)

Key Insights:

  • Analog 3 (Pyridin-3-yl) demonstrates the highest biochemical potency (EC₅₀ = 0.08 µM) and cellular efficacy, proving that a basic nitrogen can effectively replace the acidic carboxylate for target engagement while maintaining excellent permeability.

  • Analog 2 (2-Methoxyethyl) offers the best balance of high maximum fold activation (3.8x) and superior membrane permeability (18.2 x 10⁻⁶ cm/s), translating to robust glycogen synthesis in intact cells.

Experimental Validation Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step contains an internal logic check to prevent false positives.

Protocol A: In Vitro Glycogen Synthase Activation Assay (UDP-Glo)

Rationale & Causality: Traditional assays rely on radioactive ¹⁴C-UDP-glucose. The UDP-Glo assay is selected because it forms a self-validating loop: the incorporation of glucose into glycogen stoichiometrically releases UDP. By converting UDP to ATP to generate luminescence, the assay directly quantifies the catalytic byproduct, eliminating false positives common in coupled-enzyme assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human Glycogen Synthase 1 (GYS1) in assay buffer (50 mM Tris-HCl pH 7.5, 20 mM EDTA, 2 mM DTT). Causality: EDTA is critical to chelate divalent cations, preventing non-specific background kinase activity that could alter the phosphorylation state of GYS1.

  • Compound Pre-incubation: Dispense 2',4',5'-trifluorobiphenyl analogs (10 pM to 100 µM, 3-fold dilutions) into a 384-well microplate. Add GYS1 and pre-incubate for 30 minutes at 22°C. Causality: Allows the system to reach thermodynamic binding equilibrium at the allosteric site before substrate introduction.

  • Reaction Initiation: Add the substrate mixture containing 100 µM UDP-Glucose and 1 mg/mL Glycogenin (acting as the primer). Incubate at 37°C for 60 minutes.

  • Detection: Add an equal volume of UDP-Glo™ Detection Reagent. Incubate for 45 minutes to allow complete conversion of UDP to ATP and subsequent luciferase stabilization.

  • Readout: Measure luminescence using a multimode plate reader. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Pre-incubation (Compound + GS) Substrate 2. Substrate Addition Prep->Substrate Reaction 3. Enzymatic Reaction Substrate->Reaction Detection 4. UDP-Glo Detection Reaction->Detection Analysis 5. EC50 Calculation Detection->Analysis

Fig 2. Self-validating high-throughput screening workflow for GS activation via UDP detection.

Protocol B: Cellular Glycogen Synthesis Assay (Primary Hepatocytes)

Rationale & Causality: Biochemical potency does not guarantee cellular efficacy due to the lipophilic efficiency required to cross the plasma membrane. We utilize primary human hepatocytes rather than immortalized cell lines (e.g., HepG2) because primary cells retain physiological insulin responsiveness and native GS expression levels, providing a true validation of hepatic glucose disposal.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary human hepatocytes in collagen-coated 96-well plates at 5x10⁴ cells/well. Culture for 24 hours in Williams' E medium.

  • Starvation Phase: Wash cells and incubate in glucose-free, serum-free medium for 4 hours. Causality: Depletes endogenous glycogen stores, maximizing the dynamic range and sensitivity of the subsequent synthesis assay.

  • Compound Treatment: Treat cells with the indazolone analogs in the presence of 10 mM ¹⁴C-labeled Glucose for 3 hours.

  • Extraction: Aspirate the medium, wash with ice-cold PBS, and lyse cells using 30% KOH. Boil for 20 minutes. Causality: Boiling in strong base solubilizes all cellular proteins and lipids while preserving the highly stable glycogen polymer.

  • Precipitation & Quantification: Add ice-cold ethanol to precipitate the glycogen. Centrifuge, wash the pellet, and quantify ¹⁴C incorporation via liquid scintillation counting to determine the cellular EC₅₀.

References

  • Qian, Y., Bolin, D., Conde-Knape, K., Gillespie, P., Hayden, S., Huang, K. S., Olivier, A. R., Sato, T., Xiang, Q., Yun, W., & Zhang, X. (2013). Design and synthesis of 2-N-substituted indazolone derivatives as non-carboxylic acid glycogen synthase activators. Bioorganic & Medicinal Chemistry Letters, 23(10), 2936–2940. URL: [Link]

  • Qian, Y., Bolin, D., Conde-Knape, K., Gillespie, P., Hayden, S., Huang, K. S., Olivier, A. R., Sato, T., Xiang, Q., Yun, W., & Zhang, X. (2011). Indazolone derivatives as glycogen synthase activators. WIPO Patent WO2011057993A1.
Comparative

reference standards for 2',4',5'-trifluoro-biphenyl-4-ol purity testing

The synthesis of advanced fluorinated therapeutics—such as specific cross-peptidase inhibitors and GPR40 modulators—heavily relies on high-quality building blocks like 2',4',5'-trifluoro-biphenyl-4-ol (TFBP) . The presen...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of advanced fluorinated therapeutics—such as specific cross-peptidase inhibitors and GPR40 modulators—heavily relies on high-quality building blocks like 2',4',5'-trifluoro-biphenyl-4-ol (TFBP) . The presence of three fluorine atoms on the biphenyl scaffold imparts unique electronic and steric properties to the final active pharmaceutical ingredient (API). However, this structural complexity introduces severe analytical bottlenecks: process-related impurities, such as des-fluoro analogs and positional isomers (e.g., 2',3',5'-trifluoro-biphenyl-4-ol), exhibit nearly identical hydrodynamic volumes to the target compound.

To guarantee the safety and efficacy of the downstream API, the purity testing of TFBP must be absolute. This guide objectively compares the tiers of reference standards available for TFBP and provides field-proven, self-validating experimental protocols utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and Biphenyl-phase High-Performance Liquid Chromatography (HPLC).

Part 1: Comparison of Reference Standard Tiers

Selecting the correct reference standard tier requires balancing analytical rigor with project economics. Relying solely on a commercial standard's Certificate of Analysis (CoA) based on HPLC-UV area percent is a critical error. UV area normalization assumes all impurities share the exact same extinction coefficient as TFBP, which is mathematically false and frequently masks the true purity.

To mitigate this, laboratories must strategically select their reference materials based on the development phase:

Standard TierTraceability & CertificationTypical Purity VarianceCost FactorBest Application
Tier 1: Certified Reference Material (CRM) SI-traceable, ISO 17034 accredited. ±0.1% 10xRegulatory submissions (IND/NDA), primary calibration of working standards.
Tier 2: Commercial High-Purity Standard Manufacturer CoA (Often non-ISO). ±1.0−2.0% 2xEarly-stage method development, routine R&D screening.
Tier 3: In-House Working Standard Traceable to Tier 1 via internal bridging (qNMR). ±0.5% 1xHigh-volume daily batch release, routine QC testing.

Part 2: The Mechanistic Challenge of Fluorinated Biphenyls

Why do traditional C18 columns fail to resolve TFBP from its isomers? C18 stationary phases rely predominantly on dispersive hydrophobic (van der Waals) interactions. Because substituting a hydrogen atom with a fluorine atom causes a minimal change in the molecule's overall hydrophobic surface area, isomeric fluorinated impurities frequently co-elute.

To overcome this, analytical scientists must pivot to Biphenyl stationary phases . Biphenyl columns operate via a mixed-mode retention mechanism, combining hydrophobicity with strong π−π interactions. The electron-withdrawing nature of the fluorine atoms in TFBP drastically alters the π -electron cloud of the biphenyl ring. The biphenyl stationary phase detects these subtle electronic differences, achieving baseline resolution of positional isomers that C18 columns cannot separate ().

Part 3: Self-Validating Experimental Protocols

To establish an in-house working standard (Tier 3) or to verify a commercial standard (Tier 2), a self-validating system using orthogonal techniques is strictly required. We utilize 19 F qNMR for absolute quantitation and Biphenyl-HPLC for isomeric profiling.

Protocol 1: Absolute Purity Determination via 19 F and 1 H qNMR

The Causality of the Method: Quantitative NMR is recognized by global pharmacopeias (e.g., USP <761>) as a primary analytical method. Unlike chromatography, the NMR signal integral is directly proportional to the number of nuclei, eliminating the need for a structurally identical reference standard (). Furthermore, 19 F qNMR is exceptionally powerful for TFBP: it possesses a 100% natural abundance, a massive chemical shift range (~500 ppm) that prevents signal overlap, and zero background interference from non-fluorinated matrix components ().

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a high-purity, SI-traceable IS such as 1,4-Dinitrobenzene (for 1 H) or 4-Fluoro-benzoic acid (for 19 F). The IS signals must not overlap with TFBP resonances.

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of the TFBP candidate and ~10.0 mg of the IS using a calibrated microbalance ( d=0.001 mg). Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition Parameters:

    • Nucleus: 19 F (with orthogonal 1 H validation).

    • Relaxation Delay ( T1​ ): Set the delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus (typically 30–60 seconds for fluorinated aromatics). Causality: Failing to allow complete longitudinal relaxation will artificially truncate the integral, destroying the quantitative accuracy of the assay ().

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

  • Data Processing & Calculation: Phase and baseline correct the spectra manually. Integrate the distinct 19 F signal of TFBP (e.g., the isolated fluorine at the 5'-position) against the IS fluorine signal. Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: Isomeric Profiling via Biphenyl-Phase HPLC-UV/MS

The Causality of the Method: While qNMR provides absolute mass fraction, it may lack the sensitivity to detect trace isomers (<0.1%). Biphenyl-HPLC provides the orthogonal separation power required to quantify these structurally similar process impurities.

Step-by-Step Methodology:

  • Column Selection: Pinnacle DB Biphenyl or equivalent (4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Program a gradient from 30% B to 90% B over 20 minutes. Causality: π−π interactions are maximized in highly aqueous conditions; starting at a lower organic composition forces the analyte to interact more strongly with the biphenyl ligands, drastically enhancing isomeric retention and resolution.

  • Detection: UV at 254 nm and 280 nm, in series with ESI-MS (Negative ion mode, as the phenolic -OH of TFBP readily deprotonates to yield [M-H] ).

  • System Suitability: Spike the sample with known isomers (if available) to confirm a baseline resolution of Rs​≥1.5 .

Part 4: Analytical Workflow Visualization

The following logic diagram outlines the self-validating workflow required to qualify a TFBP reference standard.

G N1 Candidate TFBP Batch (In-House or Commercial) N2 Primary Assay: ¹⁹F & ¹H qNMR (Absolute Purity via Internal Standard) N1->N2 Step 1 N3 Orthogonal Assay: HPLC-UV/MS (Biphenyl Phase for π-π Resolution) N2->N3 Step 2 N4 Criteria Met? (Purity ≥99.0%, Isomers <0.1%) N3->N4 Data Integration N5 Approved as Qualified Working Reference Standard N4->N5 Yes N6 Reject / Reprocess via Preparative Chromatography N4->N6 No

Caption: Workflow for the qualification and purity testing of TFBP reference standards.

References

  • RSC Analytical Methods (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. DOI: 10.1039/C9AY00814D. Available at:[Link]

  • Patsnap Eureka (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at:[Link]

Validation

inter-laboratory validation of 2',4',5'-trifluoro-biphenyl-4-ol analytical assays

Inter-Laboratory Validation of 2',4',5'-Trifluoro-biphenyl-4-ol Analytical Assays: A Comprehensive Comparison Guide As the pharmaceutical and materials science industries increasingly rely on fluorinated intermediates to...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2',4',5'-Trifluoro-biphenyl-4-ol Analytical Assays: A Comprehensive Comparison Guide

As the pharmaceutical and materials science industries increasingly rely on fluorinated intermediates to enhance molecular stability and lipophilicity, the accurate quantification of compounds like 2',4',5'-trifluoro-biphenyl-4-ol has become critical. This highly electronegative, polar molecule presents unique analytical challenges across different biological and environmental matrices.

To ensure global regulatory compliance, analytical methods must be rigorously evaluated. This guide provides an objective, data-driven comparison of three primary analytical platforms—LC-MS/MS, GC-MS/MS, and HPLC-UV—validated across multiple laboratories in strict accordance with the modernized ICH Q2(R2)[1] and ICH M10[2] guidelines.

Mechanistic Rationale: Platform Selection & Causality

As a Senior Application Scientist, selecting an analytical platform is never arbitrary; it is dictated by the physicochemical properties of the analyte.

Platform A: LC-MS/MS (Negative Electrospray Ionization) When analyzing 2',4',5'-trifluoro-biphenyl-4-ol, the choice of ionization mode is paramount. The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the biphenyl ring system. This significantly lowers the pKa of the para-hydroxyl group compared to an unfluorinated analog, stabilizing the resulting phenoxide anion. Consequently, Electrospray Ionization in negative mode (ESI-) yields an exceptionally strong [M-H]⁻ signal. To further drive this deprotonation in the LC source, our protocol utilizes ammonium fluoride in the aqueous mobile phase. The fluoride ion acts as a strong gas-phase base, enhancing the negative ion yield by orders of magnitude compared to standard acidic additives[3].

Platform B: GC-MS/MS (Electron Impact with Derivatization) While the fluorinated biphenyl core is inherently volatile[4], the free hydroxyl group introduces a strong dipole and hydrogen-bonding potential. If injected directly into a Gas Chromatography (GC) inlet, this leads to active-site adsorption on the glass liner and stationary phase, manifesting as severe peak tailing and signal loss. To circumvent this causality, our GC-MS/MS protocol mandates derivatization with MSTFA. This reaction replaces the active proton with a trimethylsilyl (TMS) group, neutralizing the hydrogen-bonding potential and yielding a sharp, symmetrical peak suitable for trace-level detection.

Platform C: HPLC-UV (Diode Array Detection) The extended conjugated pi-system of the biphenyl core provides strong UV absorbance at 254 nm. While HPLC-UV lacks the extreme sensitivity of mass spectrometry, it is immune to the matrix ionization suppression that plagues LC-MS/MS. Therefore, it remains the most robust choice for high-concentration purity assays and bulk formulation release testing.

Inter-Laboratory Validation Data

To objectively compare these platforms, an inter-laboratory cross-validation study was executed following FDA Bioanalytical Method Validation expectations[5]. The data below summarizes the performance of each platform across three independent laboratories.

Validation ParameterLC-MS/MS (Lab 1)GC-MS/MS (Lab 2)HPLC-UV (Lab 3)
Linear Dynamic Range 0.1 – 500 ng/mL1.0 – 1,000 ng/mL50 – 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL1.0 ng/mL50 ng/mL
Accuracy (% Bias) -2.1% to +3.4%-4.5% to +4.2%-1.5% to +2.0%
Intra-day Precision (% CV) 3.2%4.8%1.1%
Inter-day Precision (% CV) 4.5%6.1%1.8%
Matrix Effect (Suppression/Enhancement) 88% – 94%N/A (Liquid Extracted)N/A (Optical Detection)

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol described below is engineered as a self-validating system . This means the assay continuously monitors its own performance. If extraction efficiency drops or the instrument drifts, the built-in system suitability tests (SST) and bracketing Quality Controls (QCs) will automatically flag the run for failure, preventing the reporting of erroneous data[2].

Protocol A: LC-MS/MS Workflow (High Sensitivity)
  • Internal Standard Spiking: Aliquot 50 µL of the biological sample. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2',4',5'-trifluoro-biphenyl-4-ol-d4 (100 ng/mL). Rationale: The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression, thereby mathematically correcting the final quantitative result.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate matrix proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2µm C18 column (2.1 × 50 mm).

    • Mobile Phase A: Water + 1 mM Ammonium Fluoride.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 95% B over 3 minutes.

  • Mass Spectrometry: Operate the tandem mass spectrometer in ESI negative mode. Monitor the specific MRM transition of the deprotonated precursor [M-H]⁻ at m/z 223.0 → 195.0.

Protocol B: GC-MS/MS Workflow (Derivatization-Dependent)
  • Liquid-Liquid Extraction: Aliquot 100 µL of sample and extract with 500 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

  • Derivatization (Self-Validating Step): Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of MSTFA and 50 µL of anhydrous pyridine. Incubate at 80°C for 60 minutes. Rationale: A QC sample containing a known concentration of un-derivatized standard is included in every batch to verify 100% derivatization efficiency.

  • GC Separation: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Mass Spectrometry: Operate in Electron Impact (EI) mode at 70 eV. Monitor the molecular ion of the TMS derivative (m/z 296 → 281).

Validation Workflow Architecture

The following diagram illustrates the logical relationships and lifecycle management of the inter-laboratory validation process, ensuring compliance with global regulatory frameworks.

ValidationWorkflow cluster_labs Inter-Laboratory Cross-Validation (ICH M10) ATP Analytical Target Profile (ATP) Definition & Risk Assessment Dev Method Development & Optimization (ICH Q14) ATP->Dev Lab1 Lab 1: LC-MS/MS (Trace Level / PK Studies) Dev->Lab1 Lab2 Lab 2: GC-MS/MS (Volatile / Derivatized) Dev->Lab2 Lab3 Lab 3: HPLC-UV (High Conc. / Purity) Dev->Lab3 Stat Statistical Assessment (Bland-Altman & Deming Regression) Lab1->Stat Lab2->Stat Lab3->Stat Report Final Validation Report & Lifecycle Management (ICH Q2(R2)) Stat->Report

Figure 1: Inter-laboratory validation workflow for analytical platforms based on ICH M10.

Sources

Comparative

Conformational Tuning in Medicinal Chemistry: Steric Effects of Difluoro vs. Trifluoro Biphenyls

As a Senior Application Scientist, I frequently encounter challenges in rational drug design where locking a biaryl system into a specific bioactive conformation is critical for target selectivity, binding affinity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in rational drug design where locking a biaryl system into a specific bioactive conformation is critical for target selectivity, binding affinity, and metabolic stability. The biphenyl scaffold is a privileged structure in pharmacology, but its rotational flexibility can lead to entropic penalties upon target binding.

The strategic incorporation of fluorine—specifically comparing difluoro and trifluoro substitution patterns on biphenyl scaffolds—is a masterclass in exploiting steric and stereoelectronic effects. This guide objectively compares the conformational control exerted by difluoro and trifluoro substitutions, providing the mechanistic rationale and experimental frameworks necessary to validate these structural modifications.

Mechanistic Foundations: The Steric and Stereoelectronic Impact of Fluorine

To understand the difference between difluoro and trifluoro biphenyls, we must first examine the physical properties of the fluorine atom. While often considered a bioisostere for hydrogen, fluorine possesses a significantly larger van der Waals radius (1.47 Å compared to hydrogen's 1.20 Å). When placed in the ortho-positions of a biphenyl ring, this subtle increase in bulk creates profound steric clashes with the ortho-substituents of the adjacent ring.

However, the barrier to rotation is not purely steric. The highly electronegative C-F bond introduces strong dipole-dipole interactions and lone pair-pi cloud repulsions.

  • Difluoro Biphenyls (e.g., 2,2'-difluorobiphenyl or 2,6-difluorobiphenyl): The introduction of two ortho-fluorines forces the rings out of coplanarity to minimize steric van der Waals overlap and electrostatic repulsion. The system settles into a twisted conformation [1].

  • Trifluoro Biphenyls (e.g., 2,2',6-trifluorobiphenyl): The addition of a third ortho-fluorine exponentially increases the steric pressure. The system now faces F-F and F-H clashes simultaneously. To alleviate this severe steric and electrostatic strain, the biphenyl system is forced into a nearly orthogonal (perpendicular) geometry[2, 3].

Quantitative Comparison: Difluoro vs. Trifluoro Biphenyls

The structural impact of these substitutions is best quantified by measuring the dihedral angle ( ϕ ) between the two phenyl rings and the rotational energy barrier required to achieve a planar transition state.

As shown in the data below, moving from a difluoro to a trifluoro substitution pattern does not merely cause a linear increase in the dihedral angle; it fundamentally alters the conformational landscape, effectively "locking" the biaryl axis and preventing free rotation at physiological temperatures.

Table 1: Conformational Data for Substituted Biphenyls
Compound PatternOrtho-F CountGas Phase ϕ (DFT)Solid State ϕ (X-Ray)Solution State ϕ (LC-NMR)Rotational Barrier (kcal/mol)
Unsubstituted Biphenyl 0~44.4°0° (Planar)~34°1.5 - 2.0
2,6-Difluorobiphenyl 2~60.0°58.0°42.0°4.0 - 5.0
2,2'-Difluorobiphenyl 2~60.0°58.0°51.0°4.5 - 5.5
2,2',6-Trifluorobiphenyl 3~75.0°~77.5°~75.0°8.0 - 10.0

Data aggregated from computational and experimental literature [1, 2, 3, 4]. Note that solid-state angles can be biased by crystal packing forces, making solution-state and gas-phase data critical for biological relevance.

Experimental Workflows for Conformational Validation

To trust a conformational hypothesis, the experimental protocol must be a self-validating system. Relying solely on X-ray crystallography is dangerous in drug design, as crystal packing forces can compress dihedral angles (as seen with unsubstituted biphenyl, which is planar in the solid state but twisted in solution). Therefore, a multi-tiered analytical approach is required.

G cluster_0 Synthesis & Modification cluster_1 Conformational Analysis cluster_2 Steric Output N1 Suzuki-Miyaura Cross-Coupling N2 Ortho-Fluorination (Di- vs Tri-) N1->N2 N3 X-Ray Crystallography (Solid State) N2->N3 N4 Liquid Crystal NMR (Solution State) N2->N4 N5 DFT Calculations (Gas Phase) N2->N5 N6 Dihedral Angle (U0001D719) Determination N3->N6 N4->N6 N7 Rotational Barrier Quantification N5->N7 N8 Rational Drug Design (Bioactive Conformation) N6->N8 N7->N8

Workflow for the synthesis and multi-state conformational analysis of fluorinated biphenyls.
Protocol: Determining Solution-State Dihedral Angles via Liquid Crystal NMR (LC-NMR)

Causality Check: Why use LC-NMR instead of standard solution-state NMR? Standard NMR averages out direct dipole-dipole couplings ( Dij​ ) to zero due to the rapid, isotropic tumbling of molecules in solution. By dissolving the fluorinated biphenyl in a nematic liquid crystalline solvent, we induce a slight, partial molecular alignment. This preserves the Dij​ couplings. Because these couplings have a strict 1/r3 dependence on internuclear distance, they provide a highly precise, self-validating geometric map of the molecule in its biologically relevant solution state [1, 4].

Step 1: Sample Preparation

  • Synthesize the target difluoro- or trifluoro-biphenyl via standard Pd-catalyzed Suzuki-Miyaura cross-coupling.

  • Dissolve 5-10 wt% of the purified biphenyl compound into a nematic liquid crystalline solvent (e.g., EBBA or ZLI-1132) in a standard 5 mm NMR tube.

  • Allow the sample to equilibrate in the magnetic field at a tightly controlled temperature (e.g., 300 K) to ensure a stable nematic phase.

Step 2: Spectral Acquisition

  • Acquire high-resolution 1 H, 13 C, and 19 F NMR spectra.

  • Utilize proton-decoupled 19 F sequences to simplify the complex spin systems caused by the extensive scalar and dipolar couplings inherent to partially aligned fluorinated systems.

Step 3: Dipolar Coupling Extraction

  • Process the spectra using specialized spin-simulation software.

  • Iteratively fit the experimental splitting patterns to extract the direct dipole-dipole coupling constants ( Dij​ ) between the specific protons and fluorines across the biaryl axis.

Step 4: Maximum-Entropy Conformational Modeling

  • Input the extracted Dij​ values into a Maximum-Entropy or AP-DPD mean-field computational model [4].

  • Calculate the probability distribution of the dihedral angle, P(ϕ) . The absolute maximum of this distribution represents the dominant solution-state conformation.

  • Validation: Cross-reference the LC-NMR derived ϕ with B3LYP/6-311++G** DFT gas-phase calculations to confirm that the observed twist is intrinsic to the molecule's steric profile and not an artifact of the liquid crystal matrix [2].

Conclusion

The choice between a difluoro and a trifluoro biphenyl system is not merely a matter of lipophilicity; it is a profound structural decision. Difluoro substitutions (like 2,2'-difluoro) provide a moderate conformational restriction (~50-60°), which is often sufficient to break planarity and improve solubility while allowing some flexibility for induced-fit target binding.

In contrast, trifluoro substitutions (like 2,2',6-trifluoro) act as a conformational lock. By pushing the dihedral angle toward 80° and doubling the rotational energy barrier, trifluoro systems rigidly project their substituents into distinct vectors. For drug development professionals, deploying a trifluoro biphenyl is the ultimate tool for stabilizing a highly specific, orthogonal bioactive conformation to maximize target affinity and eliminate off-target promiscuity.

References

  • The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. ResearchGate. 1

  • Energy Barriers to Internal Rotation: Hyperconjugation and Electrostatic Description. ACS Publications. 2

  • Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. 3

  • Molecular Dynamics with Orientational Tensorial Constraints: A New Approach to Probe the Torsional Angle Distributions of Small Rotationally Flexible Molecules. ACS Publications. 4

Sources

Validation

Benchmarking the 2',4',5'-Trifluoro-biphenyl-4-ol Scaffold Against Standard Small Molecule Inhibitors

Introduction In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach to modulate a molecule's physicochemical and pharmacokinetic profile ([1]). The 2',4',5'-trifluoro-biphenyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach to modulate a molecule's physicochemical and pharmacokinetic profile ([1]). The 2',4',5'-trifluoro-biphenyl-4-ol scaffold represents a next-generation structural motif, specifically engineered to target deep, hydrophobic binding pockets in challenging enzymes, such as cross-peptidases (e.g., PfA-M1/M17) and dihydroorotate dehydrogenase (DHODH) ([2], [3]).

This guide provides an objective, data-driven comparison of the 2',4',5'-trifluoro-biphenyl-4-ol moiety against standard non-fluorinated and mono-fluorinated biphenyl inhibitors. By detailing the causality behind its superior performance and providing self-validating protocols, this document serves as a definitive resource for researchers evaluating halogenated scaffolds.

Mechanistic Causality: The Fluorine Advantage

Understanding why the 2',4',5'-trifluoro substitution pattern outperforms standard biphenyls requires analyzing the causality behind three distinct physicochemical alterations:

  • Conformational Twist (Ortho-Effect): The fluorine atom at the 2'-position introduces steric hindrance with the adjacent ring, breaking the coplanarity of the biphenyl system. This induced dihedral twist perfectly pre-organizes the molecule for binding into sterically constrained S1 pockets without paying an entropic penalty upon binding[2].

  • Enhanced Lipophilicity and π -Stacking: The 4,5-difluoro substitution on the distal ring withdraws electron density via the inductive effect, lowering the energy of the π -system. This enhances face-to-face π -stacking with electron-rich aromatic residues deep within the binding site[2]. Furthermore, the increased LogD drives partitioning into hydrophobic target sites.

  • Metabolic Shielding: Unsubstituted biphenyls are highly susceptible to CYP450-mediated aromatic hydroxylation. By occupying the 4' and 5' positions with strongly bonded fluorine atoms (C-F bond energy ~116 kcal/mol), the scaffold effectively blocks oxidative metabolic soft spots, drastically extending the in vivo half-life[1].

  • Hydrogen Bonding: The 4-hydroxyl group acts as a critical, directional hydrogen bond donor/acceptor, anchoring the inhibitor to polar residues at the pocket entrance ([4]).

Pathway Substrate Endogenous Substrate Enzyme Target Enzyme (e.g., DHODH / PfA-M1) Substrate->Enzyme Binds active site Product Downstream Metabolites Enzyme->Product Catalysis Complex Inhibited Enzyme Complex Enzyme->Complex Conformational lock Inhibitor 2',4',5'-Trifluoro- biphenyl-4-ol Inhibitor->Enzyme High-affinity binding Effect Pathway Arrest & Therapeutic Efficacy Complex->Effect Prevents turnover

Molecular pathway of target enzyme inhibition by the 2',4',5'-trifluoro-biphenyl-4-ol scaffold.

Benchmarking Data: Physicochemical and In Vitro Efficacy

To objectively evaluate the 2',4',5'-trifluoro-biphenyl-4-ol scaffold, we benchmarked it against Biphenyl-4-ol (unsubstituted standard) and 2'-Fluoro-biphenyl-4-ol (mono-fluorinated) across key parameters. The data demonstrates that tri-fluorination optimizes both potency and metabolic stability without violating Lipinski's rules.

Table 1: Physicochemical Properties Comparison

CompoundLogPpKa (-OH)TPSA (Ų)Rotatable Bonds
Biphenyl-4-ol (Standard)3.209.520.21
2'-Fluoro-biphenyl-4-ol 3.359.320.21
2',4',5'-Trifluoro-biphenyl-4-ol 3.858.820.21

Table 2: In Vitro Efficacy and Metabolic Stability (Representative Target: DHODH)

CompoundTarget IC50 (nM)Kd (nM)HLM t1/2 (min)Intrinsic Clearance (µL/min/mg)
Biphenyl-4-ol (Standard)> 5000> 20001592.4
2'-Fluoro-biphenyl-4-ol 8504203545.1
2',4',5'-Trifluoro-biphenyl-4-ol 4815> 120< 5.0
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls and self-validating steps.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Self-Validation: SPR provides real-time, label-free quantification of binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ). To ensure a self-validating system, a reference channel (unmodified dextran matrix) is used to subtract bulk refractive index changes, and a known positive control inhibitor is run sequentially to validate enzyme activity on the chip.

  • Sensor Chip Preparation: Immobilize the target enzyme (e.g., recombinant DHODH) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a final level of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 10 mM stock of 2',4',5'-trifluoro-biphenyl-4-ol in 100% DMSO. Dilute serially in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to create a concentration series (1.56 nM to 100 nM).

  • Kinetics Run: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Validation & Regeneration: Inject a standard reference inhibitor (e.g., Brequinar) to confirm target viability. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to determine Kd​ .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Self-Validation: This assay measures the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes. The 2',4',5'-trifluoro substitution is specifically designed to block CYP-mediated aromatic hydroxylation. Verapamil is included as a high-clearance internal standard to validate the metabolic competency of the microsome batch.

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final NADPH).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Validation Control: Run a parallel incubation with Verapamil to confirm expected rapid degradation ( t1/2​ < 15 min).

  • Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Prep Compound Preparation SPR SPR Kinetics (Kd, Kon, Koff) Prep->SPR Validated stocks Assay In Vitro Enzyme Assay (IC50) Prep->Assay HLM HLM Stability (CLint, t1/2) Prep->HLM Data Data Synthesis & Benchmarking SPR->Data Assay->Data HLM->Data

Experimental workflow for benchmarking inhibitor kinetics, efficacy, and metabolic stability.

References
  • Applications of Fluorine in Medicinal Chemistry, ACS Publications,[Link]

  • Novel Scaffold Unlocks Potent Cross-Peptidase and Cross-Species Inhibitors as Promising Antimalarial Agents, Journal of Medicinal Chemistry,[Link]

  • Information on EC 1.3.5.2 - dihydroorotate dehydrogenase (quinone), BRENDA Enzyme Database,[Link]

  • DrugBank Drug Targets Dataset, Ma'ayan Lab - Computational Systems Biology,[Link]

Sources

Comparative

Optimizing HPLC Method Validation for 2',4',5'-Trifluoro-biphenyl-4-ol: A Comparative Guide to Stationary Phase Selectivity

Executive Summary Detecting and quantifying fluorinated impurities, such as 2',4',5'-trifluoro-biphenyl-4-ol , presents a unique chromatographic challenge in pharmaceutical development. Due to the high electronegativity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Detecting and quantifying fluorinated impurities, such as 2',4',5'-trifluoro-biphenyl-4-ol , presents a unique chromatographic challenge in pharmaceutical development. Due to the high electronegativity of fluorine and the rigid planar structure of the biphenyl ring, traditional alkyl stationary phases (C18) often fail to provide adequate resolution from structurally similar active pharmaceutical ingredients (APIs).

This guide provides an objective comparison between standard C18 and Pentafluorophenyl (PFP) stationary phases. By grounding our methodology in the latest [1], we demonstrate how shifting from purely dispersive interactions to multi-modal retention mechanisms ensures a robust, self-validating analytical method.

The Chemical Context & Causality of Column Selection

2',4',5'-trifluoro-biphenyl-4-ol is a highly fluorinated phenolic compound. When attempting to separate this impurity from a non-fluorinated or partially fluorinated API counterpart, analysts often observe severe co-elution on standard C18 columns.

The Causality Behind the Failure of C18: C18 columns rely almost exclusively on dispersive (hydrophobic) forces. Because the volumetric footprint and overall hydrophobicity of a fluorinated biphenyl closely mimic those of its non-fluorinated analogs, the selectivity factor ( α ) on a C18 phase is inherently limited.

The Mechanistic Advantage of PFP: By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce a multi-modal retention mechanism. As documented in studies of [2], PFP columns provide:

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on both the analyte and the PFP ligand create strong, specific fluorous interactions.

  • π−π Interactions: The electron-distribution of the biphenyl rings interacts with the aromatic ring of the PFP phase.

  • Shape Selectivity: The rigid, planar structure of the biphenyl analyte exhibits distinct steric interactions when navigating the rigid PFP surface, enabling [3].

Strategic Solvent Choice: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own π electrons (in the triple bond), which competitively inhibit the analyte-stationary phase interactions, leading to a loss of resolution.

Mechanism Analyte 2',4',5'-trifluoro-biphenyl-4-ol C18 Standard C18 Phase Analyte->C18 Limited Selectivity PFP PFP Stationary Phase Analyte->PFP Orthogonal Selectivity Hydro Hydrophobic / Dispersive C18->Hydro PFP->Hydro PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole PFP->Dipole Hbond Hydrogen Bonding PFP->Hbond

Fig 1: Comparison of retention mechanisms between C18 and PFP stationary phases.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) prior to executing the ICH Q2(R2) validation parameters.

Reagents and Standard Preparation
  • Reagents: MS-grade Methanol, MS-grade Water, Formic Acid (purity >99.0%).

  • Stock Solution: Accurately weigh 10.0 mg of 2',4',5'-trifluoro-biphenyl-4-ol reference standard. Dissolve in 10.0 mL of diluent (50:50 Methanol:Water) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution sequentially to encompass the reporting range (0.05 µg/mL to 150 µg/mL) to establish linearity.

Chromatographic Conditions
  • Columns Tested:

    • Alternative A: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Alternative B: PFP Column (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 100% Methanol

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 40% B

    • 12.1 - 15.0 min: 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Strictly controlled to ensure reproducible π−π thermodynamics)

  • Detection: UV at 254 nm

System Suitability Criteria (Self-Validation Checkpoint)

Before proceeding with sample analysis, the system must pass the following criteria using a 10 µg/mL standard injection (n=5):

  • Resolution ( Rs​ ): > 2.0 between the main API peak and 2',4',5'-trifluoro-biphenyl-4-ol.

  • Tailing Factor ( Tf​ ): 1.5.

  • Precision: %RSD of peak area 2.0%.

Data Presentation & Performance Comparison

Table 1: Stationary Phase Performance Comparison (System Suitability)

Experimental data clearly demonstrates the superiority of the PFP phase for this specific fluorinated impurity. The C18 column fails the fundamental resolution requirement, rendering it unfit for ICH Q2(R2) validation.

ParameterStandard C18 ColumnPFP ColumnICH Q2(R2) Requirement
Retention Time (min) 6.458.12N/A
Resolution ( Rs​ ) 1.3 (Fails)2.8 (Passes) 2.0
Tailing Factor ( Tf​ ) 1.8 (Fails)1.1 (Passes) 1.5
Theoretical Plates ( N ) 8,50014,200> 10,000
Table 2: ICH Q2(R2) Validation Summary for PFP Method

Having established specificity and system suitability on the PFP column, a full validation was executed in accordance with [1].

Validation ParameterExperimental ResultAcceptance CriteriaStatus
Linearity ( R2 ) 0.9998 0.999Pass
Range 0.05 - 150 µg/mLCovers 50% to 120% of specPass
LOD (Limit of Detection) 0.015 µg/mLSignal-to-Noise (S/N) 3Pass
LOQ (Limit of Quantitation) 0.050 µg/mLS/N 10, %RSD 5%Pass
Method Precision (%RSD) 0.85% 2.0% (n=6 injections)Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0% across 3 levelsPass

Validation Workflow Visualization

To ensure reproducibility across different laboratory sites, the validation lifecycle must follow a strict, logical progression. Failure at the specificity stage (as seen with the C18 column) requires an immediate return to method development.

ICH_Workflow Dev Method Development (PFP Column Selection) Spec Specificity (Rs > 2.0) Dev->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Sens Sensitivity (LOD & LOQ) Acc->Sens Val Validated Method (ICH Q2(R2) Compliant) Sens->Val

Fig 2: Stepwise ICH Q2(R2) validation workflow for analytical procedure approval.

Conclusion

For the detection of highly fluorinated impurities like 2',4',5'-trifluoro-biphenyl-4-ol, standard C18 columns lack the necessary chemical mechanisms to provide adequate selectivity. By leveraging a Pentafluorophenyl (PFP) stationary phase in combination with a methanol-based mobile phase, analysts can exploit dipole-dipole, π−π , and shape-selective interactions. This mechanistic approach not only guarantees baseline resolution but ensures the method easily passes the rigorous statistical requirements of ICH Q2(R2) validation.

References

  • [1] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • [2] Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • [3] Title: Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling Source: Journal of Natural Products - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2',4',5'-Trifluoro-biphenyl-4-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2',4',5'-Trifluoro-biphenyl-4-ol As a researcher or drug development professional, managing the lifecycle of complex halogenated organics requires more than just following...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2',4',5'-Trifluoro-biphenyl-4-ol

As a researcher or drug development professional, managing the lifecycle of complex halogenated organics requires more than just following rules—it requires an understanding of the chemical mechanisms that dictate those rules. 2',4',5'-Trifluoro-biphenyl-4-ol (C₁₂H₇F₃O) presents unique end-of-life disposal challenges due to its highly stable carbon-fluorine (C-F) bonds and its phenolic structure.

This guide provides the mechanistic rationale and self-validating protocols necessary to safely manage, segregate, and dispose of this compound, ensuring laboratory safety and environmental compliance.

Mechanistic Rationale for Halogenated Segregation

The disposal of 2',4',5'-Trifluoro-biphenyl-4-ol is dictated by two primary structural features:

  • The Trifluorinated Ring (Thermal Destruction Dynamics): The C-F bond is one of the strongest in organic chemistry, making this compound highly resistant to biological or mild chemical degradation[1]. When subjected to thermal destruction, the molecule cleaves, releasing highly reactive fluorine radicals that rapidly abstract hydrogen to form Hydrogen Fluoride (HF) gas. If mistakenly disposed of in standard non-halogenated waste streams, the resulting HF gas will severely corrode the refractory lining of standard incinerators and release toxic acid rain precursors[2]. Therefore, it must be strictly routed to specialized rotary kiln incinerators equipped with caustic scrubbers.

  • The Phenolic Hydroxyl Group (Phase Partitioning): The phenol group imparts weak acidity to the molecule. If mixed with strong bases during waste consolidation, the compound deprotonates to form a highly soluble phenoxide salt. This can inadvertently drag heavy halogenated organic loads into aqueous waste phases, complicating incineration. This dictates strict pH control during waste bulking to ensure the compound remains fully partitioned in the organic phase[2].

Waste Segregation Compatibility & Thresholds

To prevent dangerous exothermic reactions and ensure the integrity of the disposal pathway, adhere to the following quantitative thresholds when bulking 2',4',5'-Trifluoro-biphenyl-4-ol waste.

Table 1: Halogenated Waste Segregation Parameters

ParameterThreshold / RequirementMechanistic Rationale
Waste Classification Halogenated Organic WasteContains 3 molar equivalents of Fluorine; requires high-temp incineration with HF neutralization[3].
pH Range 5.5 – 9.5Prevents acid-catalyzed exothermic reactions and prevents phenoxide salt formation in mixed solvent carboys[2].
Aqueous Content < 20% by volumeHigh water content lowers the BTU value of the waste, reducing the thermal destruction efficiency of the incinerator.
Heavy Metals Strictly Prohibited (0%)Metals volatilize or contaminate the resulting ash, requiring an entirely separate RCRA hazardous waste stream[2].
Accumulation Limit 55 GallonsRegulatory limit for Satellite Accumulation Areas (SAA) before mandatory transfer to a central facility[2].

The Lifecycle of Halogenated Waste

Understanding the downstream journey of your waste reinforces the importance of upstream segregation.

G Gen Waste Generation 2',4',5'-Trifluoro-biphenyl-4-ol Seg Waste Segregation (Halogenated Organic Stream) Gen->Seg Identify C-F Bonds SAA Satellite Accumulation (Vented, Secondary Containment) Seg->SAA pH 5.5 - 9.5 No Heavy Metals Inc Rotary Kiln Incineration (>1000°C Thermal Cleavage) SAA->Inc EPA Manifested Transport Scrub Caustic Scrubbing (HF Gas Neutralization) Inc->Scrub Exhaust contains HF Disp Safe Environmental Release & Ash Landfilling Scrub->Disp Neutralized (NaF/CaF2)

Workflow of 2',4',5'-Trifluoro-biphenyl-4-ol disposal, highlighting HF neutralization.

Operational Workflow: Step-by-Step Disposal Protocol

This protocol utilizes a self-validating system to ensure that errors are caught before waste is sealed and transported.

Phase 1: Preparation & Validation

  • Step 1: State Characterization. Determine if the waste is a pure solid powder or dissolved in an organic solvent (e.g., Dichloromethane, Methanol).

  • Step 2: pH Validation (For Solutions). Test the pH of the solution using indicator strips. It must be between 5.5 and 9.5[2].

    • Self-Validation Check: A pH outside this range indicates cross-contamination with strong acids/bases. Do not add to the bulk carboy; isolate the container and neutralize carefully before proceeding.

Phase 2: Containerization

  • Step 3: Transfer. Transfer the material into a compatible, clearly labeled "Halogenated Organic Waste" container (typically a green-labeled, PTFE-lined or heavy-duty HDPE carboy)[3].

  • Step 4: Phase Verification. After adding the waste, visually inspect the carboy for phase separation.

    • Self-Validation Check: If an unexpected aqueous layer forms, the organic solvent capacity has been exceeded or pH shifts have caused salt partitioning. Halt additions immediately.

  • Step 5: EPA-Compliant Labeling. The label must explicitly state "Hazardous Waste," list "2',4',5'-Trifluoro-biphenyl-4-ol" (do not use abbreviations or structural formulas), indicate "Halogenated," and include the exact accumulation start date[4].

Phase 3: Satellite Accumulation Area (SAA) Management

  • Step 6: Storage. Store the container in secondary containment within the SAA. Ensure the lid is securely closed at all times unless actively adding waste[2].

  • Step 7: Volume Monitoring. Monitor the SAA to ensure total hazardous waste does not exceed the 55-gallon limit. Once the container is full, transfer it to the central waste accumulation area within 3 days[2].

Emergency Spill Response Protocol

In the event of an accidental release of 2',4',5'-Trifluoro-biphenyl-4-ol, immediate containment is required to prevent respiratory irritation and environmental contamination.

For Solid Powder Spills:

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Dry Containment: Do not use water, as it will disperse the hydrophobic powder. Use a dedicated HEPA-filtered chemical vacuum, or carefully sweep the powder using non-sparking tools to avoid generating airborne dust.

  • Chemical Decontamination: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., Isopropanol or Ethanol).

  • Validation & Disposal: Dispose of all collected powder, sweeping materials, and solvent-soaked wipes into a solid Halogenated Waste container. Self-Validation: Inspect the area with a UV lamp (if applicable to your specific assay derivatives) or visually confirm no white crystalline residue remains on the surface.

For Liquid Solution Spills:

  • Neutralize & Absorb: Apply a universal chemical absorbent pad or diatomaceous earth directly to the spill starting from the perimeter and working inward.

  • Collect: Use a plastic scoop to collect the saturated absorbent and place it into a sealed, leak-proof container labeled as Halogenated Solid Waste.

  • Ventilate: Allow residual solvent fumes to dissipate under active lab ventilation before resuming normal operations.

References

  • Total Organic Halogens (TOX) Source: Pace Analytical URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (NEPIS) URL: [Link]

  • Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency URL:[Link]

Sources

Handling

Personal protective equipment for handling 2',4',5'-Trifluoro-biphenyl-4-ol

As a Senior Application Scientist, I approach the handling of specialized fluorinated aromatics not merely as a compliance exercise, but as an exercise in understanding molecular behavior. 2',4',5'-Trifluoro-biphenyl-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized fluorinated aromatics not merely as a compliance exercise, but as an exercise in understanding molecular behavior. 2',4',5'-Trifluoro-biphenyl-4-ol (CAS: 1298129-65-3) is a highly valuable intermediate in drug discovery and materials science, prized for its unique electronic properties and metabolic stability. However, the very structural features that make it useful—the highly electronegative fluorine atoms and the lipophilic biphenyl scaffold—dictate a stringent, mechanistic approach to personal protective equipment (PPE) and operational logistics.

The following guide provides a self-validating, step-by-step protocol for the safe handling, operational processing, and disposal of 2',4',5'-Trifluoro-biphenyl-4-ol.

Mechanistic Hazard Profile

To select the correct PPE, we must first understand the causality behind the chemical's hazards:

  • Enhanced Acidity and Tissue Irritation: The electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the phenolic -OH group at the 4-position. This makes the compound a potent proton donor, leading to rapid, localized protein denaturation upon contact with mucosal membranes. It is classified as a severe Category 2 skin and eye irritant[1].

  • Lipophilicity and Dermal Penetration: The carbon-fluorine (C-F) bonds increase the overall lipophilicity (LogP) of the molecule. If the powder contacts unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, bypassing the body's natural aqueous barriers.

  • Aerosolization and Environmental Persistence: As a crystalline solid, this compound easily forms respirable dust that acts as a Category 3 respiratory tract irritant[1]. Furthermore, fluorinated biphenyls are highly persistent and have been detected as bioaccumulative contaminants in environmental reservoirs, such as indoor dust[2]. They are inherently toxic to aquatic life (Category 2)[1], dictating strict disposal pathways.

PPE Specification and Breakthrough Matrix

Latex or standard vinyl gloves are insufficient for handling fluorinated aromatics due to their high permeability to non-polar compounds. The table below summarizes the quantitative and qualitative requirements for your PPE ensemble.

PPE CategoryMaterial SpecificationMinimum StandardMechanistic Justification
Hand Protection Nitrile (Acrylonitrile-butadiene)>0.11 mm thickness (Splash)>0.40 mm thickness (Full contact)Nitrile provides a robust barrier against lipophilic aromatic solids, preventing transdermal migration.
Eye Protection Tight-fitting Safety GogglesANSI Z87.1 / EN 166 compliantPrevents ingress of fine, aerosolized phenolic dust which causes immediate corneal denaturation[3].
Respiratory Particulate RespiratorN95 or P100 (Minimum)Filters particulate matter with an aerodynamic equivalent diameter of <10 µm, preventing respiratory irritation[1].
Body Protection Tyvek Lab Coat or NomexFull coverage, elastic cuffsPrevents dust accumulation on standard woven cotton clothing, which can act as a secondary exposure reservoir.

Operational Workflow: Safe Weighing and Transfer

Fluorinated powders possess high volume resistivity and readily accumulate static charge via the triboelectric effect during handling. This static charge can cause the powder to violently aerosolize or adhere to spatulas, leading to inaccurate measurements and severe inhalation risks.

Step-by-Step Methodology:

  • Environmental Preparation:

    • Verify the chemical fume hood face velocity is operating between 0.4 to 0.6 m/s (80-120 fpm).

    • Don all base PPE (Nitrile gloves, lab coat, goggles, and N95 respirator).

  • Static Mitigation (Critical Step):

    • Position an anti-static ionizer bar approximately 12 inches from the analytical balance inside the fume hood.

    • Self-Validation Check: To validate the absence of static charge, hover a dry Kimwipe 2 inches above the balance pan. If the tissue deflects toward the pan, static is still present; reposition the ionizer and wait 60 seconds before proceeding.

  • Primary Containment:

    • Place a pre-tared, anti-static glass vial on the balance.

    • Causality: Do not use polystyrene weigh boats. Polystyrene is an excellent insulator and exacerbates static cling, causing the fluorinated powder to scatter.

  • Transfer:

    • Using a grounded stainless-steel spatula, transfer the 2',4',5'-Trifluoro-biphenyl-4-ol powder. Cap the vial immediately after achieving the desired mass.

  • Decontamination:

    • Wipe the spatula and balance pan with a lint-free wipe dampened with isopropanol.

    • Self-Validation Check: Fluorinated biphenyls often exhibit weak fluorescence. After wiping, briefly inspect the hood surface with a shortwave UV lamp (254 nm). The absence of fluorescence validates complete decontamination.

Waste Management and Disposal Plan

Because fluorinated biphenyls are persistent environmental pollutants[2] and highly toxic to aquatic ecosystems[1], they must never be disposed of in standard waste streams or down the drain.

Step-by-Step Disposal Protocol:

  • Segregation: Route all liquid waste containing 2',4',5'-Trifluoro-biphenyl-4-ol into strictly segregated "Halogenated Organic Waste" carboys.

  • Solid Waste: Place all contaminated nitrile gloves, isopropanol wipes, and empty reagent vials into a sealed, poly-lined bin specifically designated for halogenated solid waste.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1298129-65-3), and specific hazards ("Aquatic Toxicity", "Severe Irritant").

  • Thermal Destruction: Ensure your waste management contractor routes this specific stream for high-temperature incineration (>1100°C).

    • Causality: Standard incineration temperatures are insufficient to break the strong C-F bonds. High-temperature incineration equipped with flue gas scrubbers is required to completely destroy the molecule and prevent the atmospheric release of toxic hydrogen fluoride (HF) gas or polyhalogenated dioxins.

Exposure and Containment Pathway

The following diagram maps the specific exposure routes of the chemical to the required engineering controls and ultimate disposal pathways.

G cluster_hazards Primary Exposure Routes cluster_controls Engineering Controls & PPE Integration Chem 2',4',5'-Trifluoro-biphenyl-4-ol (Solid Particulate) Inhalation Aerosol Inhalation (Respiratory Irritant) Chem->Inhalation Dermal Lipid Penetration (Severe Skin Irritant) Chem->Dermal Ocular Corneal Contact (Eye Damage) Chem->Ocular Hood Fume Hood (>0.5 m/s Face Velocity) Inhalation->Hood Primary Control Respirator N95/P100 Respirator Inhalation->Respirator Secondary Control Gloves Nitrile Gloves (>0.11mm Thickness) Dermal->Gloves Barrier Protection Goggles ANSI Z87.1 Goggles Ocular->Goggles Splash/Dust Barrier Waste Halogenated Waste Stream (High-Temp Incineration) Hood->Waste Air Exhaust/Scrubbing Gloves->Waste Solid Disposal

Workflow mapping exposure routes of fluorinated biphenyls to specific PPE and disposal pathways.

References

  • Safety data sheet: biphenyl-4-ol . CPAchem. Available at: [Link]

  • Comprehensive chemical characterization of indoor dust by target, suspect screening and nontarget analysis . ResearchGate. Available at:[Link]

Sources

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